8-Oxoguanine
Description
Properties
IUPAC Name |
2-amino-7,9-dihydro-1H-purine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGFIVUFZRGQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204673 | |
| Record name | 8-Hydroxyguanine | |
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Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxyguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
5614-64-2 | |
| Record name | 8-Oxoguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 8-Hydroxyguanine | |
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| Record name | 5614-64-2 | |
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| Record name | 8-Hydroxyguanine | |
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| Record name | 2-aminopurine-6,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.578 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5WDN6HY4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Hydroxyguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of 8-Oxoguanine in DNA Damage: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of 8-Oxoguanine (8-oxoG), one of the most common and mutagenic oxidative DNA lesions. It details its formation, the cellular mechanisms that counteract its effects, its role as a biomarker, and the key experimental protocols used in its study.
Introduction to this compound (8-oxoG)
This compound (also known as 8-hydroxyguanine) is a primary product of DNA oxidation, resulting from the interaction of reactive oxygen species (ROS) with the guanine (B1146940) base.[1] Guanine is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[2][3] The formation of 8-oxoG is a constant threat to genomic integrity in all aerobic organisms.[4] Its presence in DNA is a significant biomarker of oxidative stress and is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and aging.[1][2][5][6] If left unrepaired, 8-oxoG is highly mutagenic, primarily causing G:C to T:A transversion mutations.[1][7]
Formation and Mutagenic Properties
Formation by Reactive Oxygen Species (ROS)
Endogenous metabolic processes, such as cellular respiration, and exogenous factors like ionizing radiation, generate ROS (e.g., hydroxyl radicals, superoxide).[8] These reactive species can attack the C8 position of guanine, leading to the formation of 8-oxoG.[1][2]
The Mechanism of Mutagenesis
The mutagenic potential of 8-oxoG stems from its ability to mispair with adenine (B156593) during DNA replication.[1] While guanine normally pairs with cytosine in the anti-conformation, the oxidized 8-oxoG base can readily adopt a syn-conformation. This conformational change exposes the Hoogsteen edge of the base, allowing it to form a stable base pair with adenine that is structurally similar to a canonical Watson-Crick T:A pair.[9]
When a DNA polymerase encounters an 8-oxoG lesion in the template strand, it can misincorporate adenine opposite the lesion.[7][9] If this 8-oxoG:A mispair is not corrected before the next round of DNA replication, the 8-oxoG-containing strand will template the insertion of a cytosine, restoring the original sequence in one daughter cell. However, the strand containing the misincorporated adenine will serve as a template for the insertion of thymine, resulting in a permanent G:C to T:A transversion mutation in the other daughter cell.[10][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and DNA Lesions: The Role of this compound Lesions in Trypanosoma cruzi Cell Viability | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Mutagenesis by this compound: an enemy within - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of this compound DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Activation of Ras Signaling Pathway by this compound DNA Glycosylase Bound to Its Excision Product, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA polymerase structure-based insight on the mutagenic properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles for the this compound DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The presence of two distinct this compound repair enzymes in human cells: their potential complementary roles in preventing mutation - PMC [pmc.ncbi.nlm.nih.gov]
Formation of 8-Oxoguanine by Reactive Oxygen Species: A Technical Guide
Introduction
Reactive oxygen species (ROS) are continuously generated through endogenous metabolic processes and in response to exogenous factors such as radiation and chemical agents.[1][2] An imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress, a state implicated in numerous pathologies including cancer, neurodegenerative disorders, and aging.[3][4] Guanine (B1146940), due to its low redox potential, is the most susceptible of the DNA bases to oxidative damage.[5][6] Its oxidation yields several products, with 7,8-dihydro-8-oxoguanine (8-Oxoguanine or 8-oxoG) being one of the most abundant and extensively studied lesions.[7][8][9] The accumulation of 8-oxoG is highly mutagenic, as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations.[4][7][10] Consequently, 8-oxoG has emerged as a critical biomarker for assessing oxidative DNA damage and the efficacy of therapeutic interventions.[1][3][8] This guide provides a detailed overview of the mechanisms of 8-oxoG formation, its analytical detection, and its biological consequences.
Mechanism of this compound Formation
The chemical structure of guanine makes it particularly vulnerable to attack by various ROS. The C8 position is a primary site of oxidation, leading to the formation of 8-oxoG. The principal ROS involved are the hydroxyl radical (•OH) and singlet oxygen (¹O₂).
Formation by Hydroxyl Radical (•OH)
The hydroxyl radical is a highly reactive species that can directly attack guanine. The reaction is nearly barrierless and proceeds via the addition of the •OH radical to the C8 position of the guanine base.[6][11][12] This forms a neutral 8-hydroxy-7,8-dihydroguanyl radical (8-OH-G•). Subsequent one-electron oxidation of this radical intermediate yields the stable 8-oxoG lesion.[6] Quantum computational studies have detailed the mechanisms, showing that the reaction can proceed through different pathways involving one or two hydroxyl radicals or a hydrogen peroxide molecule, ultimately leading to the stable tautomer, this compound.[11][12][13]
Formation by Singlet Oxygen (¹O₂)
Singlet oxygen, another reactive species, reacts with guanine through a different mechanism, likely a [4+2] cycloaddition process involving the 4,5-double bond.[14] This reaction forms an unstable endoperoxide intermediate.[15][16] The subsequent rearrangement and dehydration of this intermediate ultimately produces 8-oxoG.[15] Studies have shown that the reaction with singlet oxygen is significantly more efficient in single-stranded DNA compared to duplex DNA, suggesting that the accessibility of the guanine base is a critical factor.[14] The yield of 8-oxoG formation by singlet oxygen can be enhanced in the presence of thiols and is higher in D₂O compared to H₂O.[17]
Analytical Methods for this compound Detection
The accurate quantification of 8-oxoG in biological samples is essential for its validation as a biomarker. Several analytical techniques have been developed, each with distinct advantages and limitations.
Comparison of Key Methodologies
The choice of analytical method depends on the research question, sample type, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often considered the gold standards for their high sensitivity and specificity.[3][18]
| Method | Principle | Sensitivity | Specificity | Throughput | Key Considerations |
| HPLC-ECD [1][18] | Chromatographic separation followed by electrochemical detection of the oxidized guanine. | Very High (fentomolar range) | High | Low to Medium | Prone to matrix interference; requires extensive sample purification.[18] |
| LC-MS/MS [3][19] | Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio. | Very High | Very High | Medium | High equipment cost; provides structural confirmation. |
| GC-MS [20][21] | Gas chromatographic separation of derivatized analytes followed by mass spectrometric detection. | High | High | Medium | Prone to artifactual oxidation of guanine during sample derivatization, leading to overestimation.[20][22] |
| ELISA [23] | Immunoassay using monoclonal antibodies specific for 8-oxoG. | High | Moderate | High | Suitable for screening large sample numbers; potential for cross-reactivity with other modified bases.[19] |
| Comet Assay (enzyme-modified) [24][25] | Single-cell gel electrophoresis coupled with 8-oxoG-specific endonucleases (e.g., hOGG1, Fpg). | High (at single-cell level) | High | High | Measures DNA strand breaks resulting from enzyme activity at 8-oxoG sites; highly sensitive for biomonitoring.[25] |
Experimental Protocols
This protocol provides a general workflow for the analysis of 8-oxoG in DNA isolated from biological samples.
-
DNA Isolation: Isolate high-quality DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit to minimize artifactual oxidation.
-
DNA Hydrolysis: Digest the DNA to nucleosides using a two-step enzymatic hydrolysis.
-
Incubate DNA with nuclease P1 at 37°C for 1-2 hours.
-
Add alkaline phosphatase and continue incubation at 37°C for another 1-2 hours.
-
-
Sample Purification: Remove proteins and other interfering substances. Solid-phase extraction (SPE) is commonly used to purify the nucleoside mixture.[18]
-
Chromatographic Separation:
-
Inject the purified sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use an isocratic or gradient mobile phase (e.g., sodium acetate (B1210297) buffer with methanol) to separate 8-oxo-2'-deoxyguanosine (the nucleoside form) from other nucleosides.
-
-
Electrochemical Detection:
-
Use an electrochemical detector with a glassy carbon working electrode.
-
Apply a specific oxidation potential (e.g., +0.10 to +0.40 V) to detect the electroactive 8-oxo-dG.[18]
-
-
Quantification: Calculate the concentration of 8-oxo-dG by comparing the peak area to a standard curve generated from known concentrations of 8-oxo-dG. Results are typically expressed as the number of 8-oxoG lesions per 10⁵ or 10⁶ unmodified guanines.[18]
This protocol allows for the detection of 8-oxoG lesions in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from blood or tissue samples in an ice-cold mincing buffer.[26]
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a high-salt lysis buffer (pH 10) overnight at 4°C to remove cell membranes and histones, leaving behind DNA nucleoids.
-
Enzyme Digestion:
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank with an alkaline buffer (pH >13) to unwind the DNA.
-
Apply an electric field. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
-
Visualization and Scoring:
-
Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using imaging software. The tail intensity is proportional to the number of DNA breaks, and thus to the number of 8-oxoG lesions.
-
Cellular Repair and Signaling Pathways
The persistence of 8-oxoG in the genome poses a significant threat to cellular integrity. Eukaryotic cells have evolved sophisticated mechanisms to identify and remove this lesion, primarily through the Base Excision Repair (BER) pathway.[28][29]
The Base Excision Repair (BER) Pathway
The BER pathway is the primary defense against 8-oxoG.[30][31] The process is initiated by the bifunctional DNA glycosylase, this compound DNA glycosylase 1 (OGG1).[9][32]
-
Recognition and Excision: OGG1 scans the DNA and recognizes the 8-oxoG:C pair. It then flips the damaged base into its active site and cleaves the N-glycosidic bond, excising the 8-oxoG base.[30][32] OGG1 also possesses a weak AP lyase activity that nicks the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[9]
-
AP Site Processing: AP endonuclease 1 (APE1) processes the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate.
-
Gap Filling: DNA polymerase β (Pol β) incorporates a single guanine nucleotide into the gap.[30][33]
-
Ligation: DNA Ligase I or III, in complex with XRCC1, seals the nick in the DNA backbone, completing the repair process.[28]
Mammalian cells can repair 8-oxoG via both a short-patch (single nucleotide replacement) and a long-patch (2-8 nucleotides) BER pathway, with the short-patch pathway being predominant.[30][33]
This compound as a Signaling Molecule
Recent evidence suggests that the role of 8-oxoG and its repair extends beyond simple DNA maintenance. The excised 8-oxoG base can act as a signaling molecule.[8][32] OGG1, after excising the lesion, can bind to the free 8-oxoG base at a site distinct from its catalytic domain.[32][34] This OGG1•8-oxoG complex functions as a guanine nucleotide exchange factor (GEF) for small GTPases.[34][35]
-
Ras Activation: The OGG1•8-oxoG complex can interact with members of the Ras family (H-Ras, K-Ras, N-Ras), promoting the exchange of GDP for GTP and thereby activating Ras.[32][34] Activated Ras-GTP then triggers downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) pathway, leading to changes in gene expression.[34]
-
Rac1 Activation: The complex has also been shown to activate Rac1, another small GTPase.[35][36] This can lead to a transient increase in ROS levels via NADPH oxidase, suggesting a potential feedback loop.[36]
This novel signaling function links the process of DNA damage repair directly to cellular responses, including inflammation and immune activation.[32][35] For instance, 8-oxoG-driven signaling can activate dendritic cells, contributing to both innate and adaptive immune responses under conditions of oxidative stress.[35]
Conclusion
This compound is a ubiquitous and highly significant lesion that serves as a direct indicator of oxidative DNA damage. Its formation, primarily driven by reactive oxygen species, poses a constant threat to genomic stability. The development of sensitive and specific analytical methods has been crucial for establishing 8-oxoG as a reliable biomarker in preclinical and clinical research. Furthermore, the discovery of its role in cellular signaling pathways, linking DNA repair to broader cellular responses, opens new avenues for understanding disease pathogenesis and for the development of novel therapeutic strategies. For professionals in drug development, monitoring 8-oxoG levels can provide valuable insights into the oxidative effects of new chemical entities and the efficacy of antioxidant therapies. A thorough understanding of the multifaceted biology of this compound is therefore indispensable for advancing research in oxidative stress and related diseases.
References
- 1. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat-induced formation of reactive oxygen species and this compound, a biomarker of damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Roles for the this compound DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 6. 8-oxo-7,8-dihydroguanine: Link to gene expression, aging and defense against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of formation of this compound due to reactions of one and two OH* radicals and the H2O2 molecule with guanine: A quantum computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computational Study of Oxidation of Guanine by Singlet Oxygen (1 Δg ) and Formation of Guanine:Lysine Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formation of 8-hydroxy(deoxy)guanosine and generation of strand breaks at guanine residues in DNA by singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of this compound in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of the Oxidative DNA Lesion this compound (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]
- 24. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. books.rsc.org [books.rsc.org]
- 26. Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver [jove.com]
- 27. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. researchgate.net [researchgate.net]
- 32. Activation of cellular signaling by this compound DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Repair pathways for processing of this compound in DNA by mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Activation of Ras Signaling Pathway by this compound DNA Glycosylase Bound to Its Excision Product, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Oxidized base this compound, a product of DNA repair processes, contributes to dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. This compound DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 8-Oxoguanine Lesions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxoguanine (8-oxoG), a primary product of oxidative DNA damage, stands as a critical lesion with profound biological implications. Initially recognized for its potent mutagenicity, driving G:C to T:A transversion mutations, emerging evidence has unveiled its multifaceted role in cellular physiology and pathology.[1] This technical guide provides a comprehensive overview of the biological significance of 8-oxoG, from its chemical formation and mutagenic consequences to its intricate repair mechanisms via the Base Excision Repair (BER) pathway. Furthermore, this document delves into the dual nature of 8-oxoG, not only as a marker of cellular distress but also as a dynamic signaling molecule and a potential epigenetic mark. We explore its involvement in the etiology of cancer and neurodegenerative diseases, and its emerging role in modulating gene expression and inflammatory responses. This guide also offers a compilation of quantitative data, detailed experimental protocols for the detection and study of 8-oxoG, and visual representations of key pathways to serve as a valuable resource for the scientific community.
Formation and Mutagenic Potential of this compound
This compound, also known as 8-hydroxyguanine (8-OHG), is one of the most common and extensively studied DNA lesions.[1] It primarily forms through the reaction of reactive oxygen species (ROS) with guanine (B1146940) bases in DNA. ROS, such as the hydroxyl radical (•OH), are generated as byproducts of normal cellular metabolism, particularly mitochondrial respiration, and their production is exacerbated by exposure to ionizing radiation and various chemical agents.[2]
The mutagenic threat of 8-oxoG lies in its ambiguous base-pairing properties. During DNA replication, its altered chemical structure allows it to mispair with adenine (B156593) (A) in addition to its correct pairing with cytosine (C).[2] This mispairing, if not corrected, leads to a G:C to T:A transversion mutation in the subsequent round of replication, a mutational signature frequently observed in human cancers.[3][4]
The GO System: Cellular Defense Against this compound
To counteract the deleterious effects of 8-oxoG, cells have evolved a sophisticated defense mechanism known as the GO (Guanine Oxidation) system, which is a specialized branch of the Base Excision Repair (BER) pathway. This system involves a coordinated action of several key enzymes:
-
This compound DNA Glycosylase 1 (OGG1): This is the primary enzyme responsible for recognizing and excising 8-oxoG when it is paired with cytosine (8-oxoG:C). OGG1 is a bifunctional glycosylase, meaning it not only cleaves the N-glycosidic bond to remove the damaged base but also possesses an AP lyase activity that incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[4]
-
MUTYH (MutY Homolog): If DNA replication occurs before OGG1 can remove the 8-oxoG lesion, an adenine may be incorporated opposite it, forming an 8-oxoG:A mismatch. MUTYH is a DNA glycosylase that specifically recognizes and removes the misincorporated adenine from this pair, initiating a repair process that allows for the correct insertion of a cytosine.[5]
-
MTH1 (MutT Homolog 1): This enzyme functions in the nucleotide pool, sanitizing it by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP. This action prevents the incorporation of oxidized guanine precursors into the DNA during replication, thus reducing the overall burden of 8-oxoG lesions.[3]
The Dual Role of this compound: Lesion and Signal
While traditionally viewed as a detrimental lesion, recent research has illuminated a more nuanced role for 8-oxoG in cellular processes.
This compound in Cellular Signaling
The repair of 8-oxoG by OGG1 is not merely a housekeeping function but is also linked to the activation of cellular signaling pathways. The binding of OGG1 to 8-oxoG lesions can trigger downstream signaling cascades, including the activation of small GTPases like Ras and Rac1. This suggests that the presence and repair of 8-oxoG can act as a signal to modulate cellular responses to oxidative stress.
This compound as a Potential Epigenetic Mark
There is growing evidence to suggest that 8-oxoG may function as an epigenetic modification. Its formation can be targeted to specific genomic regions, such as gene promoters, where it can influence chromatin structure and gene transcription. The interaction of OGG1 with 8-oxoG in these regulatory regions can recruit transcription factors and other chromatin-modifying enzymes, thereby modulating gene expression. This role is particularly prominent in the regulation of inflammatory responses.[6]
Clinical Significance of this compound
The accumulation of 8-oxoG is implicated in the pathogenesis of numerous human diseases.
Cancer
Given its mutagenic nature, it is not surprising that elevated levels of 8-oxoG are frequently observed in various types of cancer. The G:C to T:A transversions induced by 8-oxoG can lead to mutations in critical tumor suppressor genes and oncogenes, contributing to tumorigenesis.[4] Consequently, the levels of 8-oxoG in tissues and bodily fluids are being investigated as potential biomarkers for cancer risk and prognosis.[7]
Neurodegenerative Diseases
The brain, with its high metabolic rate and oxygen consumption, is particularly vulnerable to oxidative stress. Increased levels of 8-oxoG have been detected in the brains of patients with neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[8][9] The accumulation of 8-oxoG in both nuclear and mitochondrial DNA of neurons is thought to contribute to neuronal dysfunction and cell death.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: Levels of this compound in Tissues
| Tissue Type | Condition | 8-oxoG Levels (lesions per 106 guanines) | Reference |
| Human Lymphocytes | Normal | ~1-2 | [11] |
| Rat Liver | Normal | ~1 | [12] |
| Breast Tissue | Normal | 1.34 ± 0.46 | [7] |
| Breast Tissue | Cancerous | 2.07 ± 0.95 | [7] |
| Colorectal Tissue | Normal | 1.62 ± 0.13 | [7] |
| Colorectal Tissue | Cancerous | 2.53 ± 0.15 | [7] |
Table 2: Mutational Frequency of this compound
| Cell Line | Genetic Background | Mutation Frequency (%) | Predominant Mutation | Reference |
| HEK 293T | Wild-type | 1-5 | G→T | [11] |
| E. coli | Wild-type | < 1 | G→T | [3] |
| E. coli | mutY deficient | Increased 3-fold | G→T | [13] |
| Mammalian Cells | Various | 2-8 | G→T | [14] |
Table 3: Kinetic Parameters of Key BER Enzymes
| Enzyme | Substrate | Km (nM) | kcat (min-1) | Reference |
| Human OGG1 | 8-oxoG:C | ~3-10 | ~1-2 | [15] |
| Human MUTYH | 8-oxoG:A | ~5-20 | ~0.5-1.5 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Quantification of this compound by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for quantifying 8-oxoG in DNA.
1. DNA Isolation:
- Homogenize tissue or cell samples in a lysis buffer containing a metal chelator (e.g., deferoxamine) to prevent artificial oxidation during the procedure.[17]
- Isolate genomic DNA using a non-phenol-based method, such as a commercially available DNA isolation kit that utilizes guanidine (B92328) thiocyanate.[17]
- Perform all steps on ice to minimize DNA degradation.
2. DNA Hydrolysis:
- Digest the purified DNA to nucleosides.
- Incubate the DNA sample with nuclease P1 at 37°C for 1 hour.
- Subsequently, add alkaline phosphatase and continue the incubation at 37°C for another hour.[18]
3. HPLC Separation:
- Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reversed-phase column.
- Use a mobile phase gradient, typically consisting of a sodium acetate (B1210297) buffer and an organic modifier like methanol, to separate the nucleosides.[19]
4. Electrochemical Detection:
- Detect the eluted 8-oxo-2'-deoxyguanosine (8-oxo-dG) using an electrochemical detector with a glassy carbon electrode.
- Quantify the amount of 8-oxo-dG by comparing the peak area to a standard curve generated with known concentrations of 8-oxo-dG.
Quantification of this compound by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for the quantification of 8-oxo-dG.
1. Sample Preparation:
- Isolate DNA as described in the HPLC-ECD protocol.
- Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.[1]
- Alternatively, urine or serum samples can be used after appropriate dilution.[20]
2. ELISA Procedure (Competitive Assay):
- Add standards and prepared samples to the wells of a microplate pre-coated with 8-oxo-dG.
- Add a specific monoclonal anti-8-oxo-dG antibody to each well. The antibody will bind to both the 8-oxo-dG in the sample and the 8-oxo-dG coated on the plate.
- Incubate the plate, then wash to remove unbound antibody.
- Add a secondary antibody conjugated to horseradish peroxidase (HRP) that recognizes the primary antibody.
- Incubate and wash the plate again.
- Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
- Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[21]
3. Data Analysis:
- The intensity of the color is inversely proportional to the amount of 8-oxo-dG in the sample.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of 8-oxo-dG in the samples by interpolating their absorbance values on the standard curve.[22]
OGG1 Activity Assay using a Fluorescent Probe
This assay measures the glycosylase activity of OGG1 in real-time using a fluorogenic DNA probe.
1. Assay Principle:
- A short, double-stranded DNA oligonucleotide probe is designed to contain an 8-oxoG lesion.
- A fluorophore and a quencher are incorporated into the probe in close proximity. When the probe is intact, the fluorescence is quenched.
- When OGG1 recognizes and cleaves the 8-oxoG lesion, the probe is incised, leading to the separation of the fluorophore and the quencher, resulting in an increase in fluorescence.[23]
2. Reaction Setup:
- Prepare a reaction mixture containing the fluorescent probe, the cell or tissue extract containing OGG1, and a reaction buffer.
- Incubate the reaction at 37°C.
3. Real-time Fluorescence Measurement:
- Monitor the increase in fluorescence over time using a fluorescence plate reader.
- The rate of fluorescence increase is directly proportional to the OGG1 activity in the sample.
4. Data Analysis:
- Calculate the initial reaction velocity from the linear phase of the fluorescence curve.
- Compare the activity in different samples or under different experimental conditions.
Mandatory Visualizations
Caption: Formation of this compound and its subsequent fate through replication or repair.
Caption: Signaling pathway initiated by the OGG1-mediated recognition of this compound.
Caption: Experimental workflow for the quantification of this compound in biological samples.
References
- 1. agrisera.com [agrisera.com]
- 2. Quantifying Activity for Repair of the DNA Lesion this compound by Oxoguanine Glycosylase 1 (OGG1) in Mouse Adult and Fetal Brain Nuclear Extracts Using Biotin-Labeled DNA | Springer Nature Experiments [experiments.springernature.com]
- 3. Cellular Levels of this compound in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells [mdpi.com]
- 4. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound causes neurodegeneration during MUTYH-mediated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel HPLC procedure for the analysis of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 8-Oxo-2′-deoxyguanosine replication in mutational hot spot sequences of the p53 gene in human cells is less mutagenic than that of the corresponding formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of substrate recognition and cleavage by human this compound-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. nwlifescience.com [nwlifescience.com]
- 22. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
8-Oxoguanine: An In-Depth Technical Guide to its Role as a Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The accurate measurement of oxidative stress is therefore paramount in both basic research and clinical drug development. 8-Oxoguanine (8-oxoGua), a primary product of oxidative DNA damage, has emerged as a robust and reliable biomarker for assessing the extent of this physiological stress. This technical guide provides a comprehensive overview of this compound, including its formation, the detailed methodologies for its detection and quantification, and its role in cellular signaling pathways.
Introduction to this compound
Guanine (B1146940) is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[1] Reactive oxygen species, such as the hydroxyl radical, can attack the C8 position of guanine, leading to the formation of 7,8-dihydro-8-oxoguanine, commonly known as this compound (8-oxoGua) or its nucleoside derivative, 8-oxo-2'-deoxyguanosine (8-oxodG).[2] The presence of this compound in DNA can lead to G:C to T:A transversion mutations if not repaired, highlighting its pro-mutagenic potential.[2] Beyond its role as a marker of DNA damage, emerging evidence suggests that this compound and its repair machinery are actively involved in the regulation of gene expression and cellular signaling.[3][4]
Data Presentation: Quantitative Levels of this compound
The concentration of this compound and its derivatives can be measured in various biological samples, with urine, plasma, and tissue homogenates being the most common. The levels of these biomarkers can vary based on the sample type, the analytical method used, and the physiological state of the individual. The following tables summarize representative quantitative data from the literature.
Table 1: 8-oxodG Levels in Human Urine
| Population/Condition | Analytical Method | Mean Concentration (ng/mg creatinine) | Reference(s) |
| Healthy Adults (BMI ≤ 25) | Chemical Analysis | 3.9 | [5] |
| Healthy Japanese Individuals | HPLC-ECD | Variable, used for correlation | [6] |
| Smokers | HPLC-ECD | 1.95 µmol/mol creatinine (B1669602) | [7] |
| Non-smokers | HPLC-ECD | 1.62 µmol/mol creatinine | [7] |
| Gastric Cancer Patients | HPLC-ECD | 22.29 nmol/mmol creatinine | [8] |
| Healthy Controls (Gastric Cancer Study) | HPLC-ECD | 2.49 nmol/mmol creatinine | [8] |
Table 2: 8-oxodG Levels in Human Plasma/Serum
| Population/Condition | Analytical Method | Mean Concentration | Reference(s) |
| Healthy Controls | ELISA | 0.157 ± 0.038 ng/mL | [7] |
| Systemic Lupus Erythematosus (SLE) Patients | ELISA | 0.641 ± 0.207 ng/mL | [7] |
| Type 2 Diabetic Patients | Monoclonal Antibody-based Assay | 5.03 ± 0.69 nM | [7] |
| Healthy Controls (Diabetes Study) | Monoclonal Antibody-based Assay | 0.96 ± 0.15 nM | [7] |
Table 3: 8-oxoGua Levels in Animal Tissues
| Animal Model | Tissue | Condition | 8-oxoGua Level | Reference(s) |
| Prematurely Aging OXYS Rats (2 months) | Liver | - | 2.4-fold higher than Wistar rats | [9] |
| Prematurely Aging OXYS Rats (18 months) | Liver | - | 1.5-fold higher than Wistar rats | [9] |
| Prematurely Aging OXYS Rats (2 months) | Lung | - | 2.0-fold higher than Wistar rats | [9] |
| Prematurely Aging OXYS Rats (18 months) | Lung | - | 1.7-fold higher than Wistar rats | [9] |
| Newborn Mice | Liver | Hypoxia + 100% O2 Reoxygenation | Linear increase with reoxygenation time | [10] |
Experimental Protocols
The accurate quantification of this compound is critical for its use as a biomarker. Several analytical methods are available, each with its own advantages and limitations. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standards for their sensitivity and specificity.[6][7] Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput alternative, though with potential for cross-reactivity.[6]
Protocol 1: HPLC-ECD for 8-oxodG in Urine
This protocol is a generalized procedure based on established methods.[11][12]
-
Sample Preparation:
-
Collect spot urine samples. To minimize diurnal variation, first morning voids are often preferred.
-
Centrifuge the urine at 2,000 x g for 10 minutes to remove any particulate matter.
-
For long-term storage, samples should be frozen at -80°C.
-
Prior to analysis, thaw the samples and, if necessary, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. C18 cartridges are commonly used for this purpose.[13]
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 35 mM, pH 7.0) with a small percentage of organic modifier like acetonitrile (B52724) (e.g., 5%) is common.[13]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[13]
-
Injection Volume: Inject 100 µL of the prepared sample.[13]
-
-
Electrochemical Detection:
-
Detector: An electrochemical detector with a glassy carbon working electrode.
-
Applied Potential: Set the potential to approximately +0.25 V to +0.40 V.[7] An optimal potential should be determined to maximize the signal for 8-oxodG while minimizing interference from other urinary components like uric acid.[7]
-
-
Quantification:
-
Generate a standard curve using known concentrations of 8-oxodG.
-
Quantify the 8-oxodG in the urine samples by comparing their peak areas to the standard curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
Protocol 2: LC-MS/MS for this compound in Plasma
This protocol provides a general workflow for the sensitive and specific quantification of this compound in plasma.[14][15]
-
Sample Preparation:
-
Collect blood in EDTA- or heparin-containing tubes.
-
Centrifuge at 1,000 x g for 10 minutes to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹⁵N₅-labeled 8-oxodG).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
-
Liquid Chromatography:
-
LC System: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 or HILIC column.
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 8-oxodG (e.g., m/z 284 → 168) and the internal standard.[16]
-
-
Quantification:
-
Construct a calibration curve using standards prepared in a similar matrix.
-
Calculate the concentration of 8-oxodG in the plasma samples based on the peak area ratio of the analyte to the internal standard.
-
Protocol 3: ELISA for 8-OHdG in Urine
This protocol is a generalized procedure for a competitive ELISA.[1][17][18][19]
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare the 8-OHdG standards by serial dilution to create a standard curve.
-
Dilute urine samples in the provided sample diluent. A starting dilution of 1:20 is often recommended.[1]
-
-
Assay Procedure:
-
Add 50 µL of the standards and diluted samples to the wells of the 8-OHdG pre-coated microplate.
-
Add 50 µL of the primary anti-8-OHdG monoclonal antibody to each well (except the blank).
-
Incubate for 1 hour at room temperature.
-
Wash the plate multiple times (e.g., 6 times) with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate again as described above.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.
-
Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Biological Roles
Beyond being a passive marker of DNA damage, this compound and its repair enzyme, this compound DNA glycosylase 1 (OGG1), are active participants in cellular signaling.
OGG1-Mediated Base Excision Repair (BER)
The primary repair pathway for this compound in DNA is the Base Excision Repair (BER) pathway, initiated by OGG1.[20] OGG1 recognizes and excises the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence.
Activation of Ras-MAPK Signaling
Recent studies have revealed a novel signaling role for the OGG1-8-oxoG complex. After excising 8-oxoG from DNA, OGG1 can bind to the free 8-oxoG base. This complex then acts as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras.[21][22] This activation of Ras triggers the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of MEK and ERK, and ultimately influencing gene expression related to cell proliferation, differentiation, and survival.[5][22]
Modulation of NF-κB Signaling
The OGG1-8-oxoG axis also plays a significant role in the inflammatory response through the modulation of the NF-κB signaling pathway. The presence of this compound in the promoter regions of pro-inflammatory genes can facilitate the binding of OGG1.[4] This OGG1 binding, in turn, can enhance the recruitment and activation of the NF-κB transcription factor, leading to the expression of inflammatory cytokines and chemokines.[23][24][25] This suggests a direct link between oxidative DNA damage and the inflammatory response.
Conclusion
This compound is a well-established and clinically relevant biomarker of oxidative stress. Its quantification in biological samples provides valuable insights into the extent of oxidative damage and can be a useful tool in disease diagnosis, prognosis, and the evaluation of therapeutic interventions. The choice of analytical method should be guided by the specific research question, required sensitivity, and sample throughput. Furthermore, the expanding understanding of the roles of this compound and OGG1 in cellular signaling pathways opens up new avenues for research into the intricate connections between DNA damage, repair, and cellular responses, with potential implications for the development of novel therapeutic strategies targeting oxidative stress-related diseases.
References
- 1. agrisera.com [agrisera.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxidized Guanine Base Lesions Function in this compound DNA Glycosylase-1-mediated Epigenetic Regulation of Nuclear Factor κB-driven Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Oxidation of guanine in liver and lung DNA of prematurely aging OXYS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accumulation of this compound in liver DNA during hyperoxic resuscitation of newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 8-hydroxy-2'deoxyguanosine in urine using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. researchgate.net [researchgate.net]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Urinary 8-Hydroxydeoxyguanosine (8OHDG) ELISA Assay Kit | NWLSS | Supplier [nwlifescience.com]
- 19. genox.com [genox.com]
- 20. Enzymatically inactive OGG1 binds to DNA and steers base excision repair toward gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of Ras Signaling Pathway by this compound DNA Glycosylase Bound to Its Excision Product, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of ras signaling pathway by this compound DNA glycosylase bound to its excision product, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cellular Repair Mechanisms for 8-Oxoguanine Damage
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-dihydro-8-oxoguanine (8-oxoG) is one of the most abundant and mutagenic DNA lesions generated by reactive oxygen species (ROS), posing a significant threat to genomic integrity. If left unrepaired, 8-oxoG can lead to G:C to T:A transversion mutations, which are implicated in carcinogenesis and various age-related diseases. Eukaryotic cells have evolved a sophisticated network of repair mechanisms to counteract the deleterious effects of 8-oxoG. This technical guide provides a comprehensive overview of the core cellular repair pathways for 8-oxoG, with a focus on the Base Excision Repair (BER) pathway, the roles of key enzymatic players including OGG1, MUTYH, and MTH1, and the involvement of alternative repair systems. Detailed experimental protocols for studying 8-oxoG repair and quantitative data on repair efficiency are presented to serve as a valuable resource for researchers in the fields of DNA repair, cancer biology, and drug development.
Introduction: The Challenge of 8-Oxoguanine
Endogenous metabolic processes and exogenous agents constantly expose cells to ROS, leading to oxidative DNA damage. Guanine, being the most easily oxidized of the four DNA bases, is particularly susceptible to modification, with 8-oxoG being a primary and stable product. The mutagenic potential of 8-oxoG arises from its ability to adopt a syn conformation, which allows it to mispair with adenine (B156593) during DNA replication. This mispairing, if not corrected, results in a permanent G:C to T:A transversion mutation in the subsequent round of replication. To safeguard the genome, cells employ a multi-pronged defense strategy against 8-oxoG, which includes:
-
Sanitization of the nucleotide pool: Preventing the incorporation of oxidized precursors into DNA.
-
Direct repair of 8-oxoG in DNA: Excising the lesion from the DNA backbone.
-
Post-replicative repair: Correcting mismatches that arise from replication errors at 8-oxoG sites.
The "GO" System: A Three-Tiered Defense
The primary defense against 8-oxoG-induced mutations is often referred to as the "GO" system, comprising three key enzymes: MTH1, OGG1, and MUTYH.
MTH1 (NUDT1): Sanitizing the Nucleotide Pool
The first line of defense occurs before the damaged nucleotide is even incorporated into the DNA. The enzyme MutT Homolog 1 (MTH1), also known as Nudix Hydrolase 1 (NUDT1), plays a crucial role in sanitizing the deoxynucleoside triphosphate (dNTP) pool.[1][2] MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into DNA by DNA polymerases.[2] This enzymatic activity is critical, as cancer cells often exhibit dysfunctional redox regulation, leading to increased ROS production and a greater reliance on MTH1 to prevent the incorporation of oxidized dNTPs.[3]
OGG1: The Primary 8-oxoG Glycosylase
Once 8-oxoG is present in the DNA, this compound DNA glycosylase 1 (OGG1) is the primary enzyme responsible for its recognition and removal.[4][5][6] OGG1 is a bifunctional DNA glycosylase that initiates the Base Excision Repair (BER) pathway. It first cleaves the N-glycosidic bond between the 8-oxoG base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[6][7] OGG1 also possesses a weak AP lyase activity, which can incise the DNA backbone 3' to the AP site.[7] However, this lyase activity is often inefficient, and subsequent processing by AP endonuclease 1 (APE1) is typically required.[7]
MUTYH: Correcting the Mispair
If 8-oxoG escapes repair by OGG1 before DNA replication, DNA polymerases can misincorporate an adenine opposite the lesion, forming an 8-oxoG:A mismatch.[8][9][10] The MUTY homolog (MUTYH) DNA glycosylase specifically recognizes and removes the undamaged adenine from this mispair.[8][9] This action creates an AP site opposite the 8-oxoG, which is then processed by the BER machinery to correctly insert a cytosine, restoring the original 8-oxoG:C pair. This provides another opportunity for OGG1 to excise the 8-oxoG lesion.[8] Defects in MUTYH are associated with an inherited colorectal cancer syndrome known as MUTYH-associated polyposis (MAP).[8][9]
The Base Excision Repair (BER) Pathway for 8-oxoG
The BER pathway is the central mechanism for repairing 8-oxoG damage. It can proceed through two main sub-pathways: short-patch BER and long-patch BER.
-
Short-Patch BER: This is the predominant pathway for 8-oxoG repair.[11][12] Following the actions of OGG1 and APE1, DNA polymerase β (Pol β) adds a single cytosine nucleotide to the gap and removes the 5'-deoxyribose phosphate (B84403) (dRP) flap. The final nick is sealed by DNA ligase III/XRCC1 complex.[12]
-
Long-Patch BER: This pathway is utilized when the 5'-dRP terminus is resistant to Pol β's lyase activity. In this case, a longer patch of 2-10 nucleotides is synthesized by DNA polymerases δ or ε, facilitated by Proliferating Cell Nuclear Antigen (PCNA). Flap endonuclease 1 (FEN1) removes the displaced DNA flap, and DNA ligase I seals the nick.[11][13]
Alternative Repair Pathways for this compound
While BER is the primary repair pathway, other mechanisms can contribute to the processing of 8-oxoG lesions.
Mismatch Repair (MMR)
The MMR system, which typically corrects replication errors, has been shown to recognize and process 8-oxoG:A mismatches.[14] The MSH2-MSH6 heterodimer (MutSα) can bind to the mismatch, initiating a repair cascade that involves the removal of a segment of the newly synthesized strand containing the adenine. However, the efficiency of MMR in processing 8-oxoG-containing mismatches appears to be lower than that of the dedicated BER pathway.[14]
Transcription-Coupled Repair (TCR)
Transcription-coupled repair is a sub-pathway of nucleotide excision repair (NER) that preferentially removes lesions from the transcribed strand of active genes. There is evidence to suggest that 8-oxoG lesions can be recognized and repaired in a transcription-coupled manner.[15] This process may involve the stalling of RNA polymerase at the lesion, which then recruits NER factors to initiate repair.
Quantitative Data on this compound and its Repair
The following tables summarize key quantitative data related to 8-oxoG levels and the efficiency of its repair mechanisms.
Table 1: Steady-State Levels of this compound in DNA
| Cell/Tissue Type | 8-oxoG Lesions per 106 Guanines | Reference(s) |
| Human Lymphocytes | 2-3 | [16] |
| Human Breast Cancer Tissue | 2.07 ± 0.95 | [17] |
| Human Colorectal Cancer Tissue | 2.53 ± 0.15 | [17] |
| Mouse Liver | ~1 | [16] |
| HeLa Cells (untreated) | ~1.57 ± 0.88 | [10] |
Table 2: Kinetic Parameters of Key 8-oxoG Repair Enzymes
| Enzyme | Substrate | Km (nM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (nM-1min-1) | Reference(s) |
| Human OGG1 | 8-oxoG:C | 1.1 ± 0.2 | 1.3 ± 0.1 | 1.18 | [18] |
| Human OGG1 | 8-oxoG:G | 10.3 ± 1.5 | 0.2 ± 0.02 | 0.019 | [18] |
| Human MUTYH | 8-oxoG:A | 5.4 ± 1.2 | 0.12 ± 0.01 | 0.022 | [8] |
| MTH1 (Human) | 8-oxo-dGTP | ~2.5 µM | ~1200 | ~480 | [1] |
Table 3: Fidelity of DNA Polymerases at this compound Lesions
| DNA Polymerase | Nucleotide Incorporation Preference (C:A) | Bypass Efficiency (relative to G) | Reference(s) |
| Yeast Pol δ | 3:1 | ~25% | [19][20] |
| Yeast Pol η | 20:1 | ~10-fold higher than Pol δ | [8][19] |
| Human Pol β | 2:1 | - | [19] |
| Human Pol κ | 1:1 to 1:3 | - | [19] |
Experimental Protocols for Studying this compound Repair
This section provides detailed methodologies for key experiments used to investigate 8-oxoG damage and repair.
Comet Assay (Single-Cell Gel Electrophoresis) for 8-oxoG Detection
The comet assay is a sensitive method for detecting DNA strand breaks and, when modified with lesion-specific enzymes, can quantify specific DNA lesions like 8-oxoG.[19][21][22]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet" tail. The intensity of the tail is proportional to the amount of DNA damage. To detect 8-oxoG, nucleoids are treated with OGG1, which introduces breaks at the sites of the lesion, increasing the comet tail moment.[21]
Detailed Methodology:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 105 cells/mL.
-
Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100) for 1 hour at 4°C.
-
Enzyme Treatment: Wash the slides three times for 5 minutes each with enzyme buffer (40 mM HEPES-KOH pH 8.0, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA). Drain excess buffer and add 50 µL of OGG1 (or buffer only for control) to each slide. Cover with a coverslip and incubate in a humidified chamber at 37°C for 30-60 minutes.
-
Alkaline Unwinding and Electrophoresis: Remove the coverslips and place the slides in an electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes. Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment. The net 8-oxoG-specific breaks are calculated by subtracting the values from the buffer-only treated slides from the OGG1-treated slides.
LC-MS/MS for Quantification of this compound in DNA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of 8-oxoG in DNA.[5][9][23]
Principle: DNA is extracted and enzymatically hydrolyzed to individual deoxynucleosides. The resulting mixture is separated by liquid chromatography, and the eluting compounds are ionized and detected by a tandem mass spectrometer. 8-oxoG is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Detailed Methodology:
-
DNA Extraction: Extract genomic DNA from cells or tissues using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit), ensuring minimal oxidative damage during the process by including antioxidants like desferrioxamine.
-
DNA Hydrolysis: Digest 10-50 µg of DNA to deoxynucleosides using a mixture of nuclease P1 and alkaline phosphatase. A typical reaction contains DNA in 20 mM sodium acetate (B1210297) (pH 5.2) incubated with nuclease P1 at 37°C for 2 hours, followed by the addition of Tris-HCl (pH 8.5) and alkaline phosphatase and incubation for another 2 hours at 37°C.
-
Sample Cleanup (Optional but Recommended): Use solid-phase extraction (SPE) to remove interfering substances and enrich for 8-oxoG.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the hydrolyzed sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific transition of the protonated molecular ion of 8-oxodG ([M+H]+, m/z 284.1) to its characteristic product ion (m/z 168.1, corresponding to the this compound base).
-
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [15N5]-8-oxodG) added before the hydrolysis step to correct for sample loss and matrix effects. Generate a standard curve using known concentrations of 8-oxodG to quantify the amount in the sample. Express the results as the number of 8-oxoG lesions per 106 or 108 guanines.
Single-Nucleotide Incorporation Assay for DNA Polymerase Fidelity
This assay is used to determine the efficiency and fidelity of DNA polymerases when bypassing an 8-oxoG lesion.
Principle: A short, radiolabeled or fluorescently labeled DNA primer is annealed to a template strand containing a single, site-specific 8-oxoG lesion. A DNA polymerase is added along with a single type of dNTP (dATP, dCTP, dGTP, or dTTP). The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the amount of primer extension is quantified to determine the rate of incorporation of that specific nucleotide opposite the lesion.
Detailed Methodology:
-
Oligonucleotide Preparation: Synthesize and purify a template oligonucleotide containing a single 8-oxoG lesion at a defined position. Synthesize and purify a corresponding primer that is shorter than the template, with its 3' end positioned just before the lesion. Label the 5' end of the primer with 32P using T4 polynucleotide kinase or with a fluorescent dye.
-
Primer-Template Annealing: Anneal the labeled primer to the 8-oxoG-containing template by mixing them in a 1:1.5 molar ratio, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Incorporation Reaction: Set up the reaction in a buffer containing the annealed primer-template, the DNA polymerase of interest, and a single dNTP at varying concentrations. The reaction buffer typically contains Tris-HCl, MgCl2, DTT, and BSA. Incubate the reaction at the optimal temperature for the polymerase for a defined period, ensuring that the reaction is in the linear range (less than 20% of the primer is extended).
-
Reaction Quenching: Stop the reaction by adding an equal volume of a stop solution containing formamide, EDTA, and loading dyes (e.g., bromophenol blue and xylene cyanol).
-
PAGE and Analysis: Denature the samples by heating at 95°C for 5 minutes and then separate the products on a denaturing polyacrylamide gel (containing urea). Visualize the bands by autoradiography (for 32P) or fluorescence imaging. Quantify the intensity of the unextended primer and the extended product bands.
-
Kinetic Analysis: Plot the initial velocity of nucleotide incorporation against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each nucleotide. The fidelity of the polymerase is calculated as the ratio of the incorporation efficiency (Vmax/Km) of the correct nucleotide (dCTP) to that of the incorrect nucleotide (dATP).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in 8-oxoG repair.
References
- 1. Global and transcription-coupled repair of 8-oxoG is initiated by nucleotide excision repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Error-prone replication of oxidatively damaged DNA by a high-fidelity DNA polymerase. | UCSF Medical Education [meded.ucsf.edu]
- 5. Team:Vanderbilt/Experiments/LCMS - 2016.igem.org [2016.igem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The efficiency and fidelity of 8-oxo-guanine bypass by DNA polymerases delta and eta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Roles for the this compound DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of OGG1 variants in the repair of pro-oxidant-induced 8-oxo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA polymerase structure-based insight on the mutagenic properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Levels of this compound in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of base excision repair of this compound by the nucleotide sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of 8-Oxoguanine in Carcinogenesis and Aging: From Mutagenic Lesion to Therapeutic Target
An in-depth technical guide on the role of 8-Oxoguanine in carcinogenesis and aging for researchers, scientists, and drug development professionals.
Introduction
This compound (8-oxoG), a major product of oxidative DNA damage, stands at the crossroads of carcinogenesis and aging.[1][2] Formed by the attack of reactive oxygen species (ROS) on guanine (B1146940) bases in DNA and the nucleotide pool, this lesion is a double-edged sword.[1] Its mispairing properties can lead to mutations that drive cancer, while its accumulation can also trigger cell death pathways that eliminate potentially cancerous cells.[1] This guide provides a comprehensive overview of the multifaceted role of 8-oxoG, its intricate repair mechanisms, and the signaling pathways it governs, offering insights for researchers and drug development professionals.
Formation and Repair of this compound
8-oxoG can arise through two primary mechanisms: the direct oxidation of guanine within the DNA strand or the incorporation of oxidized deoxyguanosine triphosphate (8-oxo-dGTP) from the nucleotide pool during DNA replication.[1][3] To counteract the deleterious effects of 8-oxoG, cells have evolved a sophisticated three-tiered defense system known as the GO system.[4][5]
-
MTH1 (NUDT1): Sanitizing the Nucleotide Pool. The MTH1 (MutT Homolog 1) protein, also known as NUDT1, acts as a critical gatekeeper by hydrolyzing 8-oxo-dGTP into 8-oxo-dGMP, preventing its incorporation into DNA.[5][6][7] Cancer cells, often characterized by high levels of ROS, exhibit increased expression of MTH1 to survive.[1][8]
-
OGG1: Excising 8-oxoG from DNA. this compound DNA glycosylase (OGG1) is the primary enzyme responsible for recognizing and excising 8-oxoG paired with cytosine from the DNA backbone through the base excision repair (BER) pathway.[4][9]
-
MUTYH: Correcting Mispairs. If DNA replication occurs before OGG1 can remove the lesion, adenine (B156593) may be incorrectly incorporated opposite 8-oxoG. The MUTYH (MutY Homolog) DNA glycosylase recognizes this mismatch and removes the adenine, initiating a subsequent repair process to restore the correct base pair.[1][4]
Quantitative Data on this compound Levels
The levels of 8-oxoG are a critical indicator of oxidative stress and have been shown to be elevated in various cancers and with increasing age. The following tables summarize quantitative data from various studies.
Table 1: this compound Levels in Cancer Tissues vs. Normal Tissues
| Cancer Type | 8-oxo-dG/10^5 dG in Cancer Tissue (Mean ± SD) | 8-oxo-dG/10^5 dG in Normal/Control Tissue (Mean ± SD) | Reference |
| Breast Cancer | 2.07 ± 0.95 | 1.34 ± 0.46 | [2] |
| Breast Cancer | 10.7 ± 15.5 | 6.3 ± 6.8 (surrounding tissue) | [2] |
| Colorectal Cancer | 2.53 ± 0.15 | 1.62 ± 0.13 | [2] |
| Colorectal Cancer | 49 | 21 | [2] |
| Colorectal Cancer | 1.34 ± 0.11 | 0.64 ± 0.05 | [2] |
| Colorectal Cancer | 2.4 ± 1.1 | 1.6 ± 0.6 | [2] |
| Gastric Cancer | Significantly Increased | - | [10] |
| Brain Tumors (High-grade gliomas) | Most Obvious Accumulation | - | [11] |
Table 2: Age-Dependent Accumulation of this compound in Rat Tissues
| Tissue | 8-oxo-dGsn/10^6 dGsn (Age in months) | 8-oxo-Gsn/10^6 Gsn (Age in months) | Reference |
| 9 months | 16 months | 9 months | |
| Brain (Hippocampus) | ~2.5 | ~4.0 | ~5.0 |
| Brain (Cerebral Cortex) | ~2.0 | ~3.5 | ~4.0 |
| Brain (Cerebellum) | ~1.8 | ~3.0 | ~3.5 |
| Liver | ~1.5 | ~3.0 | ~3.0 |
| Kidneys | ~1.2 | ~2.5 | ~2.5 |
| Testes | ~1.0 | ~2.0 (up to 30 months) | ~2.0 |
| Urinary Levels (Normalized to Creatinine) | 16 months | 30 months | 16 months |
| 8-oxo-dGsn | Relatively Low | Significantly Increased | - |
| 8-oxo-Gsn | Relatively Low | Significantly Increased (~4x 8-oxo-dGsn) | - |
Experimental Protocols
Accurate measurement of 8-oxoG is crucial for research in this field. The following are detailed methodologies for two key experimental techniques.
Protocol 1: Detection of this compound by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for quantifying 8-oxoG and its deoxynucleoside form, 8-oxo-2'-deoxyguanosine (8-oxo-dG).[12][13][14]
Materials:
-
DNA extraction kit (Phenol-chloroform or chaotropic NaI method recommended to minimize artificial oxidation)[13][15]
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., 50 mM sodium phosphate (B84403) buffer, pH 5.5, with 10% methanol)[5]
-
8-oxo-dG and dG standards
Procedure:
-
DNA Extraction: Extract genomic DNA from cells or tissues using a method that minimizes oxidative damage during isolation. The use of chaotropic agents like sodium iodide (NaI) is preferred over phenol-based methods to reduce artifactual oxidation.[13][15]
-
DNA Digestion:
-
Digest 10-50 µg of DNA with nuclease P1 at 37°C for 1-2 hours to break it down into individual deoxynucleotides.
-
Add alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate the deoxynucleotides to deoxynucleosides.
-
-
Sample Preparation: Filter the digested sample through a 0.22 µm filter to remove any particulate matter.
-
HPLC-ECD Analysis:
-
Inject the filtered sample into the HPLC system.
-
Separate the deoxynucleosides on the C18 column using the specified mobile phase.
-
Detect 8-oxo-dG and dG using the electrochemical detector set at an optimal potential (e.g., +0.25 V to reduce overlapping peaks).[14]
-
Quantify the amount of 8-oxo-dG relative to dG by comparing the peak areas to those of the known standards. The results are typically expressed as the number of 8-oxo-dG lesions per 10^5 or 10^6 dG.
-
Protocol 2: Enzyme-Modified Comet Assay for this compound
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. An enzyme-modified version specifically detects 8-oxoG lesions.[5][9]
Materials:
-
Microscope slides pre-coated with 1% normal melting point agarose (B213101)
-
Low melting point (LMP) agarose (1% in PBS)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100)
-
Enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/ml BSA, pH 8.0)
-
Formamidopyrimidine DNA glycosylase (FPG) or human this compound DNA glycosylase 1 (hOGG1)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., DAPI, SYBR Green)
Procedure:
-
Cell Preparation and Embedding:
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/ml.
-
Mix 25 µl of the cell suspension with 75 µl of molten LMP agarose (at 37°C).
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis: Carefully remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Enzyme Treatment:
-
Wash the slides three times for 5 minutes each with ice-cold enzyme buffer.
-
Add 50 µl of FPG or hOGG1 enzyme solution (diluted in enzyme buffer) to the gel. For the control slide, add only enzyme buffer.
-
Cover with a coverslip and incubate at 37°C for 30-60 minutes in a humidified chamber. The enzyme will nick the DNA at the site of 8-oxoG lesions.
-
-
Alkaline Unwinding and Electrophoresis:
-
Remove the coverslip and place the slides in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer to just cover the slides and let the DNA unwind for 20-40 minutes at 4°C.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C. The damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify the percentage of DNA in the tail, which is proportional to the amount of DNA damage (8-oxoG lesions).
-
Signaling Pathways and Logical Relationships
The presence of 8-oxoG in the genome initiates a cascade of signaling events that determine the cell's fate, including DNA repair, senescence, or apoptosis.
OGG1-Mediated Base Excision Repair Pathway
The canonical pathway for the removal of 8-oxoG from DNA is initiated by OGG1.
Caption: OGG1-initiated base excision repair of 8-oxoG.
MTH1 Pathway in Cancer Cell Survival
MTH1 plays a crucial role in preventing the incorporation of oxidized nucleotides into the DNA of cancer cells, which have high levels of ROS.
Caption: MTH1 sanitizes the nucleotide pool in cancer cells.
MUTYH-Dependent Cell Death Pathway
When 8-oxoG accumulates to high levels, the activity of MUTYH can trigger programmed cell death, a crucial tumor-suppressive mechanism.[1][16][17]
Caption: MUTYH-initiated cell death in response to high 8-oxoG.
This compound-Induced Senescence and Apoptosis via the p53-p21 Pathway
The accumulation of unrepaired 8-oxoG can activate the p53 tumor suppressor protein, leading to either cellular senescence or apoptosis, both of which are critical in preventing tumorigenesis and contributing to aging.[18][19]
Caption: p53-p21 pathway in 8-oxoG-induced senescence and apoptosis.
Conclusion and Future Directions
This compound is a key player in the complex interplay between DNA damage, repair, carcinogenesis, and aging. Its dual nature as both a mutagenic lesion and a trigger for cell death pathways makes the enzymes that recognize and process it attractive targets for therapeutic intervention. The development of inhibitors targeting MTH1 and OGG1 is a promising strategy in cancer therapy, aiming to exploit the increased oxidative stress inherent in cancer cells to induce synthetic lethality.[4][20] Further research into the intricate signaling networks governed by 8-oxoG will undoubtedly unveil new opportunities for the development of novel diagnostics and therapeutics for cancer and age-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound DNA glycosylase protects cells from senescence via the p53-p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human this compound DNA glycosylase suppresses the oxidative stress induced apoptosis through a p53-mediated signaling pathway in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. neb.com [neb.com]
- 10. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pnas.org [pnas.org]
- 16. MUTYH, an adenine DNA glycosylase, mediates p53 tumor suppression via PARP-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MUTYH, an adenine DNA glycosylase, mediates p53 tumor suppression via PARP-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. p53/p21 Pathway Involved in Mediating Cellular Senescence of Bone Marrow-Derived Mesenchymal Stem Cells from Systemic Lupus Erythematosus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
8-Oxoguanine Adducts in Mitochondrial DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are a major source of endogenous reactive oxygen species (ROS) due to their role in oxidative phosphorylation.[1][2] This proximity makes mitochondrial DNA (mtDNA) particularly susceptible to oxidative damage.[1][3] One of the most common and mutagenic lesions arising from this damage is 7,8-dihydro-8-oxoguanine (8-oxoG).[1][4] The accumulation of 8-oxoG in mtDNA is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and the aging process itself.[1][5][6] This technical guide provides an in-depth overview of 8-oxoG adducts in mtDNA, from their formation and repair to their pathological consequences, with a focus on quantitative data and detailed experimental protocols.
Formation of 8-Oxoguanine in Mitochondrial DNA
The formation of 8-oxoG is a direct consequence of oxidative stress. ROS, such as the hydroxyl radical (•OH), can attack the guanine (B1146940) base in mtDNA, leading to the formation of the 8-oxoG adduct.[7] This process is exacerbated by the fact that mtDNA is not protected by histones and is located in close proximity to the electron transport chain, a primary site of ROS production.[8]
References
- 1. Mitochondrial base excision repair assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial repair of this compound and changes with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial base excision repair assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of oxidized guanine, this compound, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound causes neurodegeneration during MUTYH-mediated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Base Excision Repair Pathway for 8-oxoguanine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress is a constant threat to genomic integrity, with 7,8-dihydro-8-oxoguanine (8-oxoG) being one of the most abundant and mutagenic DNA lesions. The base excision repair (BER) pathway is the primary cellular defense mechanism against 8-oxoG, ensuring the faithful maintenance of our genetic code. This technical guide provides a comprehensive overview of the 8-oxoG BER pathway, detailing the molecular players, their enzymatic activities, and the coordinated process of lesion recognition, excision, and DNA restoration. We present quantitative kinetic data for the core enzymes, detailed experimental protocols for key assays, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
The Core Base Excision Repair Pathway for 8-oxoG
The repair of 8-oxoG via the BER pathway is a highly orchestrated process involving a series of enzymatic steps to remove the damaged base and restore the DNA to its original state.
Recognition and Excision of 8-oxoG
The initial and rate-limiting step of the pathway is the recognition and removal of the 8-oxoG lesion by 8-oxoguanine DNA glycosylase 1 (OGG1) . OGG1 is a bifunctional DNA glycosylase, meaning it possesses both glycosylase and AP lyase activities. It scans the DNA for 8-oxoG and, upon finding it, cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site. Subsequently, its AP lyase activity can incise the phosphodiester backbone 3' to the AP site.
Incision of the AP Site
The resulting AP site is then processed by AP endonuclease 1 (APE1) , a crucial enzyme that incises the phosphodiester backbone 5' to the AP site. This action generates a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (B84403) (5'-dRP) moiety, preparing the DNA for synthesis.
DNA Synthesis and Strand Ligation
DNA polymerase β (Pol β) is responsible for filling the single-nucleotide gap. It possesses both DNA polymerase and dRP lyase activities. Pol β first removes the 5'-dRP flap and then inserts the correct nucleotide (dCTP) opposite the templating cytosine.
Finally, the nick in the DNA backbone is sealed by DNA ligase IIIα (LIG3A) , which often functions in a complex with the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1) . XRCC1 plays a critical role in coordinating the activities of the BER enzymes, enhancing the overall efficiency of the repair process.
Visualization of the 8-oxoG BER Pathway
Caption: The sequential steps of the base excision repair pathway for this compound.
Quantitative Data of Core 8-oxoG BER Enzymes
The efficiency of the BER pathway is dictated by the kinetic parameters of its constituent enzymes. The following table summarizes key kinetic data for the human enzymes involved in 8-oxoG repair.
| Enzyme | Substrate | kcat (min⁻¹) | Km (nM) | Catalytic Efficiency (kcat/Km) (min⁻¹nM⁻¹) |
| OGG1 | 8-oxoG:C duplex | 0.1 - 1.0 | 1.0 - 10 | 0.01 - 1.0 |
| APE1 | AP site | ~1,000 | ~30 | ~33 |
| Pol β | Single-nucleotide gapped DNA | ~20 | ~100 | ~0.2 |
| LIG3A/XRCC1 | Nicked DNA | ~1.5 | ~5.0 | ~0.3 |
Experimental Protocols
OGG1 DNA Glycosylase Activity Assay
This assay measures the excision of 8-oxoG from a DNA substrate by OGG1.
a. Materials:
-
Purified recombinant human OGG1
-
30-mer oligonucleotide containing a single 8-oxoG
-
Complementary 30-mer oligonucleotide
-
T4 Polynucleotide Kinase (T4 PNK)
-
[γ-³²P]ATP
-
OGG1 reaction buffer (25 mM HEPES-KOH, pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM EDTA, 8.5% glycerol)
-
Formamide (B127407) loading buffer
-
20% denaturing polyacrylamide gel
b. Method:
-
Substrate Preparation:
-
Anneal the 8-oxoG containing oligonucleotide with its complementary strand.
-
5'-end label the 8-oxoG containing strand with [γ-³²P]ATP using T4 PNK.
-
Purify the radiolabeled duplex DNA substrate.
-
-
Glycosylase Reaction:
-
Set up the reaction mixture (20 µL) containing 10 nM of the DNA substrate and 1 nM of OGG1 in OGG1 reaction buffer.
-
Incubate at 37°C for 30 minutes.
-
-
Product Analysis:
-
Stop the reaction by adding an equal volume of formamide loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the substrate and product on a 20% denaturing polyacrylamide gel.
-
Visualize the gel by autoradiography and quantify the bands.
-
Caption: Workflow for the OGG1 DNA glycosylase activity assay.
APE1 Endonuclease Activity Assay
This assay measures the incision of an AP site in a DNA substrate by APE1.
a. Materials:
-
Purified recombinant human APE1
-
30-mer oligonucleotide containing a uracil
-
Complementary 30-mer oligonucleotide
-
Uracil-DNA Glycosylase (UDG)
-
T4 Polynucleotide Kinase (T4 PNK)
-
[γ-³²P]ATP
-
APE1 reaction buffer (50 mM HEPES-KOH, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Formamide loading buffer
-
20% denaturing polyacrylamide gel
b. Method:
-
Substrate Preparation:
-
Anneal the uracil-containing oligonucleotide with its complementary strand.
-
Treat the duplex with UDG to generate an AP site.
-
5'-end label the AP-containing strand with [γ-³²P]ATP using T4 PNK.
-
Purify the radiolabeled AP-DNA substrate.
-
-
Endonuclease Reaction:
-
Set up the reaction mixture (20 µL) containing 10 nM of the AP-DNA substrate and 50 pM of APE1 in APE1 reaction buffer.
-
Incubate at 37°C for 10 minutes.
-
-
Product Analysis:
-
Analyze the products as described in the OGG1 assay protocol.
-
In Vitro Reconstitution of the 8-oxoG BER Pathway
This assay reconstitutes the entire short-patch BER pathway for 8-oxoG.
a. Materials:
-
Purified recombinant human OGG1, APE1, Pol β, and LIG3A/XRCC1
-
Plasmid DNA containing a site-specific 8-oxoG lesion
-
BER reaction buffer (50 mM HEPES-KOH, pH 7.5, 80 mM KCl, 15 mM MgCl₂, 1 mM DTT, 2 mM ATP)
-
dNTPs (dATP, dGTP, dTTP)
-
[α-³²P]dCTP
b. Method:
-
Reaction Setup:
-
In a total volume of 25 µL, combine 10 nM of the 8-oxoG plasmid, 5 nM OGG1, 5 nM APE1, 10 nM Pol β, 20 nM LIG3A/XRCC1, 20 µM each of dATP, dGTP, dTTP, and 2 µM [α-³²P]dCTP in BER reaction buffer.
-
-
Reconstitution Reaction:
-
Incubate the reaction at 37°C for 1 hour.
-
-
Product Analysis:
-
Stop the reaction and purify the plasmid DNA.
-
Digest the plasmid with restriction enzymes to excise the fragment containing the repaired site.
-
Resolve the fragments by agarose (B213101) gel electrophoresis.
-
Visualize the incorporated radioactivity by autoradiography.
-
Implications for Drug Development
The enzymes of the 8-oxoG BER pathway represent promising targets for therapeutic intervention, particularly in oncology. Inhibition of key enzymes like OGG1 or APE1 can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation by preventing the repair of oxidative lesions. This synthetic lethality approach offers a potential strategy to selectively target cancer cells with compromised DNA damage response pathways. Conversely, enhancing the activity of BER enzymes could be explored as a therapeutic avenue for diseases associated with the accumulation of oxidative DNA damage, such as neurodegenerative disorders and aging. A thorough understanding of the 8-oxoG BER pathway is therefore critical for the rational design and development of novel therapeutics targeting DNA repair.
An In-depth Technical Guide to Physiological Levels of 8-Oxoguanine in Healthy Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxo-7,8-dihydroguanine (8-oxoG), and its deoxynucleoside form 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), are the most common and extensively studied DNA lesions resulting from oxidative stress. Generated by the attack of reactive oxygen species (ROS) on guanine (B1146940) bases, 8-oxoG is a critical biomarker for measuring the extent of oxidative DNA damage within an organism. Its accumulation is implicated in a wide range of pathological conditions, including cancer, neurodegenerative diseases, and aging.
Under physiological conditions, cells maintain a delicate equilibrium between the generation of 8-oxoG and its removal by the base excision repair (BER) pathway. Understanding the basal levels of this lesion in healthy tissues is fundamental for establishing a baseline against which pathological states can be compared. This technical guide provides a comprehensive overview of the physiological levels of 8-oxoG in various healthy tissues, details the key signaling and repair pathways, and outlines the primary experimental protocols for its quantification.
Data Presentation: Physiological 8-Oxoguanine Levels
The concentration of 8-oxoG in healthy tissues can vary significantly based on the tissue type, species, and the analytical method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: this compound Levels in Healthy Human Tissues
| Tissue/Sample Type | 8-oxo-dG Level (per 10⁶ dG) | Measurement Technique | Notes |
| Leukocytes (Non-smoker) | 15.3 ± 1.8 | Not Specified | Levels are significantly higher in smokers (33.1 ± 10.6).[1] |
| Leukocytes (Former smoker) | 17.8 ± 1.5 | Not Specified | [1] |
| Peripheral Lymphocytes (Nuclear DNA) | ~2 - 3 | HPLC-MS/MS | Corresponds to approx. 10,000 lesions per nucleus.[2] |
| Urine (Total 8-hydroxylated guanine) | 212 nmol/24h (mean) | HPLC-MS/MS | 8-oxoGua: 64%, 8-oxoGuo: 23%, 8-oxodG: 13%.[3] |
Table 2: this compound Levels in Healthy Animal Tissues (Rat)
| Tissue/Sample Type | 8-oxo-dG Level (per 10⁶ dG) | Measurement Technique | Notes |
| Cerebral Cortex (1 month old) | ~1.8 | LC-MS/MS | Levels increase with age. |
| Hippocampus (1 month old) | ~2.5 | LC-MS/MS | Levels are consistently highest in the hippocampus and increase with age.[4][5] |
| Liver (1 month old) | ~4.0 | LC-MS/MS | Levels increase with age.[4][5] |
| Kidneys (1 month old) | ~2.0 | LC-MS/MS | Levels increase with age.[4][5] |
| Testes (1 month old) | ~1.5 | LC-MS/MS | Levels increase with age.[4][5] |
| Cerebral Cortex (ECF) | 5.5 ± 1.3 nM (8-oxoG) | CE-EC | 8-OHdG was not detected under basal conditions.[6] |
| Mitochondrial Nucleotide Pool | 0.2 - 2 µM (8-oxo-dGTP) | Not Specified | Represents the oxidized precursor pool.[2][7] |
Note: Values are presented as reported in the source literature and may vary based on specific experimental conditions. dG = deoxyguanosine.
Signaling and Repair Pathways
The cellular response to 8-oxoG involves a sophisticated network of repair enzymes and signaling molecules. The primary defense is the Base Excision Repair (BER) pathway, but recent evidence also points to a novel signaling role for the excised 8-oxoG base itself.
The Base Excision Repair (BER) Pathway for 8-oxoG
The BER pathway is the primary mechanism for removing 8-oxoG from DNA, preventing the G:C to T:A transversion mutations that can arise if the lesion persists through DNA replication.
The process involves a series of coordinated enzymatic steps:
-
Recognition and Excision: The bifunctional DNA glycosylase, this compound DNA glycosylase 1 (OGG1), recognizes the 8-oxoG:C pair and cleaves the N-glycosidic bond, excising the 8-oxoG base. This leaves an apurinic/apyrimidinic (AP) site.[4][8][9]
-
Strand Incision: AP endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus.[4][5][10]
-
Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-dRP flap and inserts a new guanine nucleotide. Finally, DNA ligase III (LIG3), often in complex with XRCC1, seals the nick to restore the DNA strand.[4]
If replication occurs before OGG1 can act, an adenine (B156593) (A) may be misincorporated opposite 8-oxoG. The MUTYH DNA glycosylase recognizes this 8-oxoG:A mismatch and removes the adenine, initiating a similar BER cascade to restore the original G:C pair.[9][11]
This compound as a Signaling Molecule
Beyond its role as a DNA lesion, the free 8-oxoG base, excised by OGG1, has been shown to function as a signaling molecule. This novel pathway links DNA repair directly to cellular redox signaling.
-
Complex Formation: The excised 8-oxoG base binds with high affinity to the OGG1 protein, forming a stable OGG1•8-oxoG complex.[1][2]
-
GTPase Activation: This complex acts as a guanine nucleotide exchange factor (GEF) for small GTPases of the Ras superfamily, particularly Rac1.[2][3][12]
-
GDP/GTP Exchange: The OGG1•8-oxoG complex interacts with GDP-bound (inactive) Rac1, promoting the exchange of GDP for GTP, thereby activating Rac1.[2]
-
Downstream Effects: Activated Rac1-GTP can then trigger downstream signaling cascades, including the activation of NADPH oxidase (NOX) enzymes, leading to a controlled increase in cellular ROS. This creates a potential feedback loop where DNA damage can modulate the cell's redox state.[2]
Experimental Protocols
Accurate quantification of 8-oxoG is critical but challenging due to the lesion's low physiological abundance and susceptibility to artifactual oxidation during sample preparation. The "gold standard" methods are chromatographic, though immunoassays are widely used for high-throughput screening.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for detecting 8-oxo-dG.[13][14][15][16] It relies on the electrochemical properties of the 8-oxo-dG molecule, which can be readily oxidized at a low potential.
Detailed Methodology:
-
DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from tissue or cell samples using a method that minimizes artifactual oxidation (e.g., avoiding phenol (B47542) extraction, including antioxidants like TEMPO and metal chelators like desferrioxamine).[17]
-
Quantify the isolated DNA (e.g., by UV spectrophotometry).
-
Digest 20-50 µg of DNA to deoxynucleosides by incubating with nuclease P1 at 37°C for 1-2 hours, followed by incubation with alkaline phosphatase at 37°C for 1 hour. This converts the DNA into a mixture of its constituent nucleosides.
-
-
Chromatographic Separation:
-
Inject the hydrolysate into an HPLC system equipped with a C18 reversed-phase column.
-
Use a mobile phase typically consisting of a sodium acetate (B1210297) or ammonium (B1175870) formate (B1220265) buffer with a methanol (B129727) or acetonitrile (B52724) gradient to separate the nucleosides.
-
-
Electrochemical Detection:
-
The column eluent passes through an electrochemical detector.
-
Apply an optimal potential (e.g., +0.25 V to +0.40 V) to the working electrode.[15] At this potential, 8-oxo-dG will be oxidized, generating an electrical current that is proportional to its concentration. Unmodified deoxynucleosides like dG are not oxidized at this low potential.
-
-
Quantification:
-
Quantify the 8-oxo-dG peak by comparing its area to a standard curve generated from known concentrations of 8-oxo-dG.
-
Simultaneously, quantify deoxyguanosine (dG) using a UV detector connected in series after the ECD.
-
Express the final result as a ratio, such as the number of 8-oxo-dG lesions per 10⁵ or 10⁶ dG bases, to normalize for the amount of DNA analyzed.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled specificity and sensitivity, making it a definitive method for 8-oxo-dG analysis. It identifies molecules based on both their retention time and their unique mass-to-charge (m/z) ratio.
Detailed Methodology:
-
Sample Preparation and Hydrolysis:
-
Follow the same DNA isolation and enzymatic hydrolysis procedures as for HPLC-ECD.
-
Crucially, add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxo-dG) to the sample before hydrolysis. This standard will co-purify with the analyte and corrects for any sample loss during preparation and analysis.[18]
-
-
Optional Purification:
-
For complex samples or very low abundance, an immunoaffinity column purification step can be used after hydrolysis to enrich for 8-oxo-dG and remove interfering unmodified nucleosides.[19]
-
-
LC-MS/MS Analysis:
-
Inject the sample into an ultra-high-pressure liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides on a C18 column.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
Monitor the specific mass transition for 8-oxo-dG (e.g., precursor ion m/z 284 → product ion m/z 168, representing the loss of the deoxyribose sugar).[19]
-
Simultaneously monitor the transition for the internal standard (e.g., m/z 289 → m/z 173 for [¹⁵N₅]8-oxo-dG).[19]
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte (8-oxo-dG) to the peak area of the internal standard.
-
Determine the absolute amount of 8-oxo-dG in the original sample by comparing this ratio to a standard curve.
-
Normalize to dG content, which is measured in the same run by monitoring its specific mass transition.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on the specific binding of an antibody to 8-oxo-dG. It is particularly useful for screening large numbers of samples, such as urine or serum.
Detailed Methodology (Competitive ELISA):
-
Plate Preparation: A microtiter plate is pre-coated with an 8-oxo-dG conjugate (e.g., 8-OHdG-BSA).
-
Sample and Standard Incubation:
-
Add standards (known concentrations of 8-oxo-dG) and prepared samples (e.g., diluted urine, serum, or hydrolyzed DNA) to the wells.[20][21]
-
Add a specific monoclonal anti-8-oxo-dG antibody to each well.
-
During a 1-2 hour incubation, the antibody will bind to either the 8-oxo-dG in the sample or the 8-oxo-dG coated on the plate. This is a competitive binding process.[22]
-
-
Washing: Wash the plate thoroughly to remove any unbound antibody and sample components.
-
Secondary Antibody Incubation:
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that specifically binds to the primary anti-8-oxo-dG antibody.
-
Incubate for 30-60 minutes, then wash the plate again to remove unbound secondary antibody.[7]
-
-
Detection:
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will convert the substrate into a colored product.[22]
-
The amount of color produced is inversely proportional to the amount of 8-oxo-dG in the original sample. High 8-oxo-dG in the sample means less primary antibody binds to the plate, resulting in a weaker color signal.
-
-
Quantification:
-
Stop the reaction with a stop solution (e.g., dilute acid) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of 8-oxo-dG in the samples by comparing their absorbance to the standard curve.
-
References
- 1. Activation of Ras Signaling Pathway by this compound DNA Glycosylase Bound to Its Excision Product, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of this compound DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reconstitution of the base excision repair pathway for 7,8-dihydro-8-oxoguanine with purified human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-hydroxy 2 deoxyguanosine ELISA Kit (ab201734) | Abcam [abcam.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Genomic this compound modulates gene transcription independent of its repair by DNA glycosylases OGG1 and MUTYH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative stress accelerates intestinal tumorigenesis by enhancing this compound-mediated mutagenesis in MUTYH-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. stressmarq.com [stressmarq.com]
The Insidious Transversion: A Technical Guide to 8-Oxoguanine-Induced G to T Mutations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular underpinnings of the G to T transversion, a critical mutation induced by the oxidative DNA lesion, 7,8-dihydro-8-oxoguanine (8-oxoG). We will explore the formation of 8-oxoG, the intricate cellular repair mechanisms, and the consequences of their failure, leading to this specific transversion. This guide provides a comprehensive overview for professionals in biomedical research and drug development, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
The Genesis of a Mutagen: Formation and Properties of 8-Oxoguanine
Reactive oxygen species (ROS), byproducts of normal cellular metabolism and exogenous sources like ionizing radiation, are the primary culprits in the formation of 8-oxoG from guanine (B1146940), the most easily oxidized of the four DNA bases.[1] This seemingly minor chemical modification has profound implications for genomic integrity. The altered stereochemistry of 8-oxoG allows it to adopt a syn conformation, which facilitates the formation of a Hoogsteen base pair with adenine (B156593) during DNA replication.[1] This mispairing is the foundational event that, if left uncorrected, leads to a G:C to T:A transversion mutation in subsequent rounds of replication.[1]
Cellular Defense: The Base Excision Repair Pathway
To counteract the mutagenic threat of 8-oxoG, cells have evolved a sophisticated defense mechanism known as the Base Excision Repair (BER) pathway. This multi-enzyme cascade is the primary route for the removal of 8-oxoG and the restoration of the correct DNA sequence.
The GO System: A Two-Tiered Defense
The core of 8-oxoG repair is often referred to as the "GO system," which involves two key DNA glycosylases:
-
This compound DNA Glycosylase (OGG1): This enzyme is the first line of defense, specifically recognizing and excising 8-oxoG when it is paired with cytosine (8-oxoG:C).[2] OGG1 cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.
-
MutY Homolog (MUTYH): If replication occurs before OGG1 can act, DNA polymerase may incorrectly insert an adenine opposite 8-oxoG, forming an 8-oxoG:A mismatch. MUTYH's crucial role is to recognize this mismatch and remove the adenine, not the 8-oxoG.[3] This action provides a second chance for the cell to correctly repair the lesion.
Following the action of OGG1 or MUTYH, the BER pathway proceeds with the incision of the DNA backbone at the AP site by AP endonuclease 1 (APE1), followed by DNA synthesis and ligation to restore the original G:C pair.
Quantitative Insights into this compound Mutagenesis and Repair
The frequency of 8-oxoG formation, the efficiency of its repair, and the resulting G to T transversion rates are critical parameters in understanding its biological impact. The following tables summarize key quantitative data from various studies.
| Parameter | Organism/Cell Type | Condition | Value | Reference |
| G to T Transversion Frequency | Mouse (small intestine) | Wild-type | Baseline | [4] |
| Ogg1 knockout | 5-fold increase vs. wild-type | [4] | ||
| Ogg1/Mutyh double knockout | 41-fold increase vs. wild-type | [4] | ||
| Mouse (germline) | Mth1/Ogg1/Mutyh triple knockout | 2 x 10⁻⁷ mutations/base/generation | [5] | |
| Mouse Lung Tumors | Myh/Ogg1 deficient | 75% of tumors with G to T mutations in K-ras codon 12 | [6] | |
| This compound Levels | Human (peripheral lymphocytes) | Normal | ~2-3 8-oxo-dG residues per 10⁶ dG | [7] |
| Human (urine) | Normal | Total 8-hydroxylated guanine species: 212 nmol/24 h | [8] | |
| Human Alveolar Cells | Room Air | 4% of cells with 8-oxoG | [9] | |
| Hyperoxia | ~12% of cells with 8-oxoG (threefold increase) | [9] | ||
| Human Breast Cancer Tissue | Cancerous | 2.07 ± 0.95 8-oxodG/10⁵ dG | [10] | |
| Control | 1.34 ± 0.46 8-oxodG/10⁵ dG | [10] | ||
| Human Colorectal Cancer Tissue | Cancerous | 2.53 ± 0.15 8-oxodG/10⁵ dG | [10] | |
| Control | 1.62 ± 0.13 8-oxodG/10⁵ dG | [10] | ||
| Repair Enzyme Kinetics | E. coli MutY | Adenine excision from 8-oxoG:A | Apparent K_D = 0.066 nM | [11] |
| Human MUTYH (G382D variant) | Adenine excision rate | 60% of wild-type activity | [3] | |
| Human MUTYH (Y165C variant) | Adenine excision rate | Minimal activity | [3] |
Visualizing the Molecular Pathways and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: The molecular pathway of 8-oxoG-induced G to T transversion and its repair by the BER system.
Experimental Protocols for Studying this compound
A variety of experimental techniques are employed to detect, quantify, and assess the mutagenicity of 8-oxoG. This section provides detailed methodologies for key assays.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are histidine auxotrophs (his-), meaning they cannot synthesize histidine and require it for growth. The test measures the ability of a substance to cause mutations that revert the bacteria to a his+ phenotype, allowing them to grow on a histidine-free medium.
Protocol using Salmonella typhimurium TA100 (for base-pair substitutions):
-
Strain Preparation:
-
From a frozen stock, streak S. typhimurium strain TA100 onto a nutrient agar (B569324) plate.
-
Incubate at 37°C for 24 hours.
-
Inoculate a single colony into 10 mL of Oxoid Nutrient Broth No. 2.
-
Incubate overnight at 37°C with shaking (120 rpm) to reach a cell density of approximately 1 x 10⁹ cells/mL.[12]
-
-
Preparation of Test Substance and Controls:
-
Dissolve the test substance in a suitable solvent (e.g., water, DMSO) to the desired concentrations.
-
Prepare a positive control (e.g., sodium azide (B81097) for TA100 without S9 mix) and a negative control (the solvent used for the test substance).[13]
-
-
Metabolic Activation (Optional):
-
For substances that may become mutagenic after metabolism, a rat liver extract (S9 fraction) is included. Prepare the S9 mix according to standard protocols.
-
-
Plate Incorporation Assay:
-
To sterile 13x100 mm tubes, add the following in order:
-
0.1 mL of the overnight bacterial culture.[12]
-
0.1 mL of the test substance solution (or control).
-
0.5 mL of S9 mix or phosphate (B84403) buffer (for assays without metabolic activation).[12]
-
-
Vortex the tubes gently.
-
Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (B1667282).
-
Vortex briefly and pour the contents onto minimal glucose agar plates.[14]
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
-
Incubation and Colony Counting:
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for 8-oxoG Quantification
HPLC-ECD is a highly sensitive and specific method for the quantification of 8-oxo-dG in DNA.
Protocol:
-
DNA Isolation:
-
Isolate genomic DNA from cells or tissues using a method that minimizes artifactual oxidation (e.g., using NaI or guanidinium-based solutions).
-
-
DNA Hydrolysis:
-
Enzymatically digest the DNA to its constituent deoxynucleosides.
-
To 10-50 µg of DNA, add nuclease P1 (e.g., 2 units in 20 mM sodium acetate, pH 5.2) and incubate at 37°C for 1 hour.
-
Add alkaline phosphatase (e.g., 2 units in 100 mM Tris-HCl, pH 7.5) and incubate at 37°C for another hour.
-
-
HPLC Separation:
-
Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient, for example, starting with 5% methanol (B129727) in 50 mM potassium phosphate buffer (pH 5.5) and ramping to a higher methanol concentration to elute the deoxynucleosides.
-
-
Electrochemical Detection:
-
Connect the HPLC system to an electrochemical detector.
-
Set the electrode potential to an optimal value for the oxidation of 8-oxo-dG (typically around +0.4 V to +0.6 V).[15]
-
-
Quantification:
-
Quantify the amount of 8-oxo-dG by comparing the peak area to a standard curve generated with known concentrations of 8-oxo-dG.
-
Normalize the amount of 8-oxo-dG to the amount of deoxyguanosine (dG), which can be measured simultaneously using a UV detector connected in series after the ECD. The results are typically expressed as the number of 8-oxo-dG lesions per 10⁵ or 10⁶ dG residues.[15]
-
Comet Assay (Single-Cell Gel Electrophoresis) with Formamidopyrimidine DNA Glycosylase (Fpg)
The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells. By incorporating a digestion step with the enzyme Fpg, which specifically recognizes and cleaves DNA at the site of 8-oxoG, the assay can be used to quantify oxidative DNA damage.
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension from cultured cells or tissues.
-
Maintain cell viability above 80%.
-
-
Embedding Cells in Agarose (B213101):
-
Mix approximately 1 x 10⁴ cells with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide.
-
Cover with a coverslip and allow the agarose to solidify at 4°C.[16]
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[16]
-
-
Fpg Digestion:
-
Wash the slides three times for 5 minutes each with Fpg enzyme buffer.
-
Add 50 µL of Fpg enzyme solution (or buffer alone for control slides) to each gel.
-
Incubate in a humid chamber at 37°C for 30 minutes.[17]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[16]
-
-
Neutralization and Staining:
-
Neutralize the slides by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
-
Visualization and Analysis:
-
Visualize the "comets" using a fluorescence microscope.
-
Quantify the amount of DNA in the comet tail using image analysis software. The amount of tail DNA is proportional to the number of DNA breaks, and the difference in tail DNA between Fpg-treated and buffer-treated slides represents the number of Fpg-sensitive sites (i.e., 8-oxoG lesions).
-
Caption: A simplified workflow of the Comet assay with Fpg for the detection of this compound.
Advanced Sequencing-Based Methods
OG-Seq (this compound Sequencing): This is a powerful technique for genome-wide mapping of 8-oxoG. The general principle involves the specific chemical labeling of 8-oxoG with a biotin tag, followed by enrichment of the biotinylated DNA fragments using streptavidin beads. The enriched fragments are then sequenced using next-generation sequencing (NGS) to identify the genomic locations of 8-oxoG.
Nanopore Sequencing: This emerging technology offers the potential for direct, real-time detection of DNA modifications, including 8-oxoG, without the need for amplification or chemical labeling. As a single strand of DNA passes through a protein nanopore, the characteristic disruption in the ionic current caused by the presence of an 8-oxoG lesion can be detected.[18][19] While still under development for routine use, nanopore sequencing holds great promise for the high-resolution analysis of oxidative DNA damage.[20][21][22]
Conclusion
The G to T transversion caused by this compound is a significant mutational event with far-reaching implications for human health, particularly in the context of cancer and aging. Understanding the molecular mechanisms of its formation, repair, and mutagenic consequences is paramount for the development of novel therapeutic and preventative strategies. The experimental techniques outlined in this guide provide a robust toolkit for researchers to investigate the intricate role of 8-oxoG in genomic instability and disease. As our analytical capabilities continue to advance, a more detailed picture of the landscape of oxidative DNA damage and its biological consequences will undoubtedly emerge, paving the way for new frontiers in drug discovery and personalized medicine.
References
- 1. This compound: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OGG1 and MUTYH repair activities promote telomeric this compound induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repair of 8-oxoG:A Mismatches by the MUTYH Glycosylase: Mechanism, Metals & Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional cooperation of Ogg1 and Mutyh in preventing G: C-->T: a transversions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound causes spontaneous de novo germline mutations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deficiencies in mouse Myh and Ogg1 result in tumor predisposition and G to T mutations in codon 12 of the K-ras oncogene in lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repair of A/G and A/8-oxoG Mismatches by MutY Adenine DNA Glycosylase | Springer Nature Experiments [experiments.springernature.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thesciencenotes.com [thesciencenotes.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 16. neb.com [neb.com]
- 17. rivm.nl [rivm.nl]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nanopore Detection of this compound in the Human Telomere Repeat Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct detection of 8-oxo-dG using nanopore sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. nanoporetech.com [nanoporetech.com]
8-Oxoguanine: From DNA Lesion to a Key Modulator of Cellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
8-Oxoguanine (8-oxoG) is one of the most common DNA lesions resulting from cellular exposure to reactive oxygen species (ROS).[1] Traditionally viewed as a pro-mutagenic byproduct of oxidative stress, compelling evidence now reveals its sophisticated role as a signaling molecule that modulates critical cellular pathways, including the DNA damage response, cell cycle control, and inflammation. This technical guide provides a comprehensive overview of the generation and management of 8-oxoG, its intricate involvement in cellular signaling, a summary of relevant quantitative data, and detailed experimental protocols for its study.
Generation and Cellular Management of this compound
This compound can arise through two primary mechanisms: the direct oxidation of a guanine (B1146940) base within the DNA strand or the oxidation of the free deoxyguanosine triphosphate (dGTP) nucleotide in the cellular pool, forming 8-oxo-dGTP.[2][3] The latter can then be mistakenly incorporated into DNA by polymerases during replication.[3] Due to its ability to mispair with adenine (B156593), 8-oxoG is highly mutagenic, primarily causing G-to-T transversions.[1][2]
To counteract this threat, cells have evolved a sophisticated defense system, often referred to as the "GO system," comprising three key enzymes:
-
MTH1 (MutT Homolog 1 / NUDT1): This enzyme sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP into 8-oxo-dGMP, preventing its incorporation into DNA.[4][5][6] This is a critical first line of defense.
-
OGG1 (this compound DNA Glycosylase 1): As the primary enzyme for repairing 8-oxoG within DNA, OGG1 recognizes the lesion, flips it out of the DNA helix, and excises the damaged base, initiating the Base Excision Repair (BER) pathway.[1][7]
-
MUTYH (MutY Homolog): If replication occurs on a template containing 8-oxoG, adenine may be incorrectly inserted opposite it. MUTYH recognizes this A:8-oxoG mismatch and removes the adenine, allowing for subsequent repair.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cellular Levels of this compound in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles for the this compound DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Cellular Levels of this compound in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells [mdpi.com]
- 6. Roles for the this compound DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of cellular signaling by this compound DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring 8-Oxoguanine Levels in Cultured Cells
Introduction
8-Oxoguanine (8-oxoG), also known as 8-hydroxyguanine, and its nucleoside derivative 8-oxo-2'-deoxyguanosine (8-oxodG), are major products of oxidative DNA damage.[1][2] Reactive oxygen species (ROS), generated during normal metabolic processes or upon exposure to xenobiotics and radiation, can oxidize the guanine (B1146940) base in DNA.[1][3] This lesion is mutagenic, often leading to G-to-T transversions if not repaired.[4] Consequently, the quantification of 8-oxoG/8-oxodG in cellular DNA is a widely used and critical biomarker for assessing oxidative stress and DNA damage in various research fields, including cancer biology, neurodegenerative diseases, and toxicology.[1][4][5][6]
This document provides detailed protocols and application notes for the measurement of 8-oxoG levels in cultured cells using several established analytical techniques.
Overview of Measurement Techniques
Several methods are available for quantifying 8-oxoG, each with distinct advantages and limitations. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available equipment. Chromatographic techniques are generally considered more reliable than ELISA-based methods.[7]
| Method | Principle | Advantages | Disadvantages |
| ELISA | Competitive immunoassay using an antibody specific to 8-oxodG. | High throughput, relatively simple, commercially available kits.[1][8] | Potential for overestimation due to antibody cross-reactivity; results can be less reliable than chromatographic methods.[3][7] |
| HPLC-ED | Separation of enzymatically digested nucleosides by HPLC with sensitive electrochemical detection. | High sensitivity and selectivity; well-established and reliable.[3][5][6] | Prone to artificial oxidation of guanine during sample preparation; requires specialized equipment.[7][9] |
| LC-MS/MS | Separation by liquid chromatography coupled with highly specific mass spectrometry detection. | Considered the gold standard for sensitivity and specificity; allows for stable isotope dilution for accurate quantification.[10][11][12] | Requires expensive, specialized equipment and expertise; lower throughput.[10] |
| Flow Cytometry | In-situ detection within single cells using a fluorescently labeled antibody against 8-oxoG. | Provides single-cell data, allowing for analysis of population heterogeneity; high throughput.[2] | Semi-quantitative; less sensitive than chromatographic methods; antibody access to the nucleus can be challenging.[13] |
Signaling Pathway and Experimental Overview
Oxidative stress induces the formation of this compound within cellular DNA, which is then recognized and processed by DNA repair pathways. The following diagrams illustrate this process and the general workflow for measurement.
Caption: Oxidative stress-induced formation and repair of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. focusonmicroscopy.org [focusonmicroscopy.org]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. enghusen.dk [enghusen.dk]
- 10. Team:Vanderbilt/Experiments/LCMS - 2016.igem.org [2016.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single Cell Determination of 7,8-dihydro-8-oxo-2′-deoxyguanosine by Fluorescence Techniques: Antibody vs. Avidin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Oxidative Stress: A Detailed Protocol for 8-Oxoguanine Quantification using HPLC-ECD
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases including cancer, neurodegenerative disorders, and cardiovascular disease. 8-Oxoguanine (8-oxoG) is a primary product of oxidative DNA damage and serves as a critical biomarker for assessing the extent of this damage in biological systems.[1][2][3] High-performance liquid chromatography with electrochemical detection (HPLC-ECD) offers a highly sensitive and selective method for the quantification of 8-oxoG in various biological matrices, including DNA, urine, and plasma.[1][4] This application note provides a detailed protocol for the detection and quantification of 8-oxoG using HPLC-ECD, intended for researchers, scientists, and professionals in drug development.
Principle of the Method
The method is based on the separation of 8-oxoG from other cellular components by reversed-phase HPLC, followed by its detection using an electrochemical detector. The electrochemical detector measures the current generated by the oxidation of 8-oxoG at a specific potential, providing a highly sensitive and selective signal. This technique allows for the accurate quantification of 8-oxoG down to the femtomolar range.[1][4]
Key Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is crucial to minimize artifactual oxidation of guanine (B1146940) and ensure accurate quantification of 8-oxoG.[5][6]
a) DNA Extraction and Hydrolysis (for cellular or tissue samples):
-
DNA Extraction: Extract DNA from cells or tissues using a non-phenol-based method to prevent artificial oxidation of guanine.[7] Commercial kits with chaotropic agents like sodium iodide are recommended.
-
Enzymatic Hydrolysis:
-
Resuspend the extracted DNA in a buffer (e.g., 20 mM sodium acetate (B1210297), 10 mM magnesium chloride, pH 5.3).
-
Add nuclease P1 (e.g., 2 units per 100 µg DNA) and incubate at 37°C for 1 hour.
-
Add alkaline phosphatase (e.g., 2 units per 100 µg DNA) and continue incubation at 37°C for another hour to dephosphorylate the nucleosides.[4]
-
Centrifuge the sample to pellet any undigested material.
-
Collect the supernatant for HPLC-ECD analysis.
-
b) Urine Sample Preparation:
-
Collection and Storage: Collect urine samples and store them at -80°C until analysis.
-
Thawing and pH Adjustment: Thaw the samples and adjust the pH to approximately 7.0.[5][6]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering hydrophilic substances.
-
Elute 8-oxoG with a suitable solvent, such as a methanol/water mixture.[4][5][6]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase.
-
c) Plasma/Serum Sample Preparation:
-
Deproteinization: Precipitate proteins by adding a solvent like acetonitrile (B52724) or perchloric acid.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for direct injection or further purification by SPE as described for urine samples.
HPLC-ECD Analysis
a) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a pump, autosampler, and column oven. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A Develosil C30 column has also been reported to be effective.[4] |
| Mobile Phase | Isocratic elution with a mixture of an aqueous buffer (e.g., 50 mM sodium acetate or phosphate (B84403) buffer, pH 5.2) and an organic modifier (e.g., 5-10% methanol or acetonitrile). The mobile phase should contain a chelating agent like EDTA to prevent metal-catalyzed oxidation.[4] |
| Flow Rate | 0.8 - 1.0 mL/min. |
| Column Temperature | 25 - 30°C. |
| Injection Volume | 20 - 100 µL. |
b) Electrochemical Detection (ECD) Parameters:
| Parameter | Recommended Setting |
| Detector | An electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode. |
| Potential | +0.25 V to +0.60 V. An optimal potential of around +0.25 V is recommended to minimize interference from other co-eluting compounds.[4] |
| Output Range | 1 - 10 nA full scale, depending on the expected concentration of 8-oxoG. |
Data Presentation
The concentration of 8-oxoG is typically expressed relative to the amount of undamaged guanine (for DNA samples) or normalized to creatinine (B1669602) concentration (for urine samples) to account for variations in urine dilution.[4]
Table 1: Representative Quantitative Data for this compound Levels in Biological Samples
| Sample Type | Analyte | Concentration Range | Reference |
| Human Urine (Healthy) | 8-oxodG | 4.70 ± 7.1 µmol/mol creatinine | [4] |
| Human Urine (Breast Cancer Patients) | 8-oxodG | 16.39 ± 17.3 µmol/mol creatinine | [4] |
| Human Serum (Healthy) | 8-oxodG | 25.5 ± 13.8 pg/mL | [4] |
| Rat Liver DNA | 8-oxodG/10⁵ dG | ~0.5 - 2.5 | [5][6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The primary repair mechanism for 8-oxoG in DNA is the Base Excision Repair (BER) pathway, initiated by the enzyme this compound DNA glycosylase 1 (OGG1).[8][9] Recent evidence suggests that the excised 8-oxoG base, in complex with OGG1, can act as a signaling molecule, activating small GTPases such as Ras and Rac1. This activation can trigger downstream signaling cascades, including the MAPK/ERK pathway, which in turn modulates the expression of genes involved in inflammation and other cellular responses.[5][6][10][11]
Caption: this compound DNA repair and signaling pathway.
Experimental Workflow for this compound Detection
The following diagram illustrates the logical flow of the experimental protocol for quantifying 8-oxoG using HPLC-ECD.
Caption: HPLC-ECD workflow for this compound analysis.
Conclusion
The HPLC-ECD method provides a robust, sensitive, and specific approach for the quantification of this compound, a key biomarker of oxidative DNA damage. Adherence to proper sample preparation techniques is critical to avoid artifactual findings. This protocol and the accompanying information will aid researchers and drug development professionals in accurately assessing oxidative stress and its role in various physiological and pathological processes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The role of this compound DNA glycosylase-1 in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound DNA Glycosylase1 conceals oxidized guanine in nucleoprotein-associated RNA of respiratory syncytial virus | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of cellular signaling by this compound DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Ras Signaling Pathway by this compound DNA Glycosylase Bound to Its Excision Product, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Base excision repair - Wikipedia [en.wikipedia.org]
- 10. Activation of cellular signaling by this compound DNA glycosylase-1-initiated DNA base excision repair. [vivo.weill.cornell.edu]
- 11. This compound DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of 8-Oxoguanine in Urine as a Biomarker of Oxidative Stress
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can lead to significant damage to cellular macromolecules, including DNA and RNA.[1] Guanine (B1146940), being the most easily oxidized of the DNA bases, is a primary target for ROS.[1] The resulting lesion, 8-oxo-7,8-dihydroguanine (8-Oxoguanine or 8-oxoG), and its deoxyribonucleoside form, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), are considered gold-standard biomarkers for assessing oxidative DNA damage.[1][2] Once formed, these damaged bases are recognized and excised by DNA repair mechanisms, such as the base excision repair (BER) pathway, and subsequently excreted in the urine.[3][4] The quantification of 8-oxoG and 8-oxodG in urine provides a non-invasive method to evaluate the whole-body oxidative stress status.[5][6] This is crucial for studying the pathogenesis of various diseases including cancer, neurodegenerative disorders, and cardiovascular disease, as well as for evaluating the efficacy of therapeutic interventions.[1][6][7]
Biological Pathway: Formation and Excretion of this compound
Reactive oxygen species (ROS) are generated through normal cellular metabolism and exposure to external factors. These ROS can attack DNA, leading to the oxidation of guanine to this compound. The cell's primary defense against this type of damage is the Base Excision Repair (BER) pathway. The enzyme this compound DNA glycosylase (OGG1) specifically recognizes and removes the 8-oxoG base from the DNA backbone.[3][4] The excised 8-oxoG, along with 8-oxodG from nucleotide pool sanitation and repair of larger DNA fragments, is then released into the bloodstream and subsequently excreted in the urine, making it a measurable biomarker of systemic oxidative DNA damage.
Pre-Analytical Protocols: Sample Collection and Handling
The accuracy of urinary 8-oxoG measurement is highly dependent on proper sample collection and pre-analytical handling.
1. Sample Collection:
-
Method: Mid-stream urine is collected in a sterile container.[8][9] Cystocentesis is preferred for animal studies to avoid contamination.[8][9]
-
Timing: First morning void is often preferred for consistency, though 24-hour urine collections can provide a more comprehensive assessment.
2. Sample Processing:
-
Immediately after collection, centrifuge the urine sample at 2,000 x g for 10-15 minutes to remove cellular debris and sediment.[10][11]
-
Alternatively, filter the urine through a 0.2µm or 0.45µm filter.[10][11]
-
Transfer the clarified supernatant to a clean, labeled tube.
3. Sample Storage:
-
Short-term: Samples can be stored at 2-8°C for up to 24 hours.[8][12]
-
Long-term: For storage longer than 24 hours, aliquots should be frozen at -20°C or, ideally, -80°C.[7][10][12] 8-oxoG has been shown to be stable for over two years when stored at -80°C.[12][13]
-
Avoid repeated freeze-thaw cycles.[11]
4. Sample Thawing:
-
When ready for analysis, thaw frozen urine samples. Some protocols suggest warming samples to 37°C for 15-20 minutes to ensure any precipitates containing the analyte are redissolved.[14]
-
However, other studies indicate that thawing at room temperature with thorough mixing and dilution may be sufficient, depending on the subsequent analytical method.[15] It is critical to ensure any visible precipitate is redissolved before analysis.[14]
Analytical Protocols for this compound Quantification
Several analytical methods are available for the quantification of 8-oxoG in urine, each with its own advantages and limitations. The most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for its high specificity and sensitivity, allowing for the simultaneous measurement of 8-oxoG and 8-oxodG.[1][16]
Experimental Protocol:
-
Sample Preparation:
-
Thaw frozen urine samples as per the pre-analytical protocol.
-
Add isotopically labeled internal standards (e.g., [¹⁵N₅]8-oxodG, [¹³C,¹⁵N₂]8-oxoGua) to the urine sample.[16][17] This step is crucial for accurate quantification via isotope dilution.
-
For some methods, a simple dilution with buffer is sufficient, and the sample can be directly injected into the LC-MS/MS system.[16][17]
-
Other protocols may employ a solid-phase extraction (SPE) step for sample clean-up and concentration, particularly if lower detection limits are required.[18]
-
-
Chromatographic Separation (HPLC):
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., reversed-phase C18).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).
-
Low-temperature chromatography can enhance the retention of oxidized bases and nucleosides.[16]
-
-
Detection (Tandem Mass Spectrometry):
-
The eluent from the HPLC is directed to the electrospray ionization (ESI) source of the mass spectrometer.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion for each analyte and its specific product ion, ensuring high specificity.
-
Monitor the specific mass transitions for 8-oxoG, 8-oxodG, and their corresponding internal standards.
-
-
Data Analysis:
-
Quantify the analytes by calculating the ratio of the peak area of the native analyte to its corresponding isotopically labeled internal standard.
-
Generate a calibration curve using standards of known concentrations to determine the concentration in the unknown samples.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Lesion, an Epigenetic Mark, or a Molecular Signal? [mdpi.com]
- 4. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A serially coupled stationary phase method for the determination of urinary 8-oxo-7,8-dihydro-2′-deoxyguanosine by liquid chromatography ion trap tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical relevance of urinary 8‑hydroxydeoxyguanosine levels in patients undergoing prostate biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
- 9. ca.idexx.com [ca.idexx.com]
- 10. agrisera.com [agrisera.com]
- 11. fn-test.com [fn-test.com]
- 12. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Commentary on: Is preheat necessary for the measurement of 8‐oxo‐7,8‐dihydroguanosine and 8‐oxo‐7,8‐dihydro‐2′‐deoxyguanosine in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is pre‐heat necessary for the measurement of 8‐oxo‐7,8‐dihydroguanosine and 8‐oxo‐7,8‐dihydro‐2′‐deoxyguanosine in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urinary analysis of this compound, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Oxoguanine ELISA Kit in DNA Damage Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a result of an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, can lead to significant damage to cellular macromolecules, including DNA.[1] One of the most common and mutagenic lesions resulting from oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoguanine or 8-oxoG).[2][3][4] The presence of 8-oxoG in DNA can lead to G:C to T:A transversion mutations if not repaired, implicating it in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and aging.[1][2] Consequently, the accurate quantification of 8-oxoG has become a critical biomarker for assessing oxidative stress and DNA damage in both basic research and clinical studies.[1][5]
The this compound (8-oxoG) ELISA (Enzyme-Linked Immunosorbent Assay) kit offers a high-throughput, sensitive, and convenient method for the quantitative determination of 8-oxoG in various biological samples.[1] This competitive immunoassay provides a valuable tool for researchers and drug development professionals to evaluate the efficacy of therapeutic agents, screen for compounds that modulate DNA damage, and investigate the mechanisms of diseases associated with oxidative stress.
Principle of the Assay
The 8-oxoG ELISA kit is a competitive immunoassay. The principle relies on the competition between 8-oxoG in the sample and a fixed amount of 8-oxoG coated on a microplate for binding to a specific monoclonal antibody. The antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP). After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which is converted by the HRP into a colored product. The intensity of the color is inversely proportional to the concentration of 8-oxoG in the sample. The concentration of 8-oxoG in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of 8-oxoG.[6][7]
Data Presentation
The following tables summarize representative quantitative data obtained using an 8-oxoG ELISA kit in different experimental settings.
Table 1: 8-oxoG Levels in MCF-7 Cells Treated with an Oxidizing Agent
| Treatment Group | Concentration of H₂O₂ | Mean 8-oxoG Concentration (ng/mL) | Standard Deviation |
| Control | 0 mM | 5.8 | ± 0.7 |
| Low Dose | 0.25 mM | 12.3 | ± 1.5 |
| High Dose | 0.75 mM | 25.1 | ± 2.9 |
Data adapted from a study on MCF-7 cells treated with hydrogen peroxide for 12 hours.[1][8]
Table 2: Typical 8-oxoG Standard Curve Data
| 8-oxoG Standard (ng/mL) | Average Optical Density (OD) at 450 nm |
| 20 | 0.312 |
| 10 | 0.588 |
| 5 | 0.975 |
| 2.5 | 1.563 |
| 1.25 | 2.150 |
| 0.625 | 2.580 |
| 0 | 2.950 |
This table represents a typical standard curve. A new standard curve must be generated for each assay.
Signaling Pathway
Base Excision Repair of this compound
The primary cellular defense against this compound lesions is the Base Excision Repair (BER) pathway. This intricate process involves a series of enzymes that recognize and remove the damaged base, restore the correct DNA sequence, and ensure genomic integrity. The key enzyme in this pathway is this compound DNA glycosylase (OGG1), which specifically recognizes and excises the 8-oxoG base.
Caption: Base Excision Repair (BER) pathway for this compound.
Experimental Workflow
The overall experimental workflow for analyzing DNA damage using an 8-oxoG ELISA kit involves several key stages, from sample collection to data analysis.
Caption: Experimental workflow for 8-oxoG DNA damage analysis.
Experimental Protocols
Sample Preparation
a) DNA Extraction from Cultured Cells (Adherent or Suspension)
-
Harvest cells (1-5 x 10⁶) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C and discard the supernatant.
-
Proceed with a commercial DNA extraction kit or a standard phenol-chloroform extraction method. It is crucial to use methods that minimize artificial oxidation of DNA during isolation.[9]
-
Resuspend the purified DNA in a low-EDTA TE buffer.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
b) DNA Extraction from Tissues
-
Immediately snap-freeze tissue samples in liquid nitrogen after collection and store at -80°C.
-
Weigh the frozen tissue and homogenize it in a suitable lysis buffer.
-
Proceed with DNA extraction using a commercial kit or standard protocols.
c) Preparation of Urine, Serum, Plasma, and Saliva
-
Urine: Centrifuge fresh urine samples at 2,000 x g for 10 minutes to remove any precipitate.[9]
-
Serum: Collect whole blood and allow it to clot at room temperature for 30-60 minutes. Centrifuge at 1,000 x g for 15 minutes at 4°C and collect the supernatant (serum).[9][10]
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection and collect the supernatant (plasma).[9][11]
-
Saliva: Collect saliva into a sterile tube and centrifuge at 2,000 x g for 15 minutes to remove debris.[9]
-
Store all processed fluid samples at -80°C until use.
d) Enzymatic Digestion of DNA to Nucleosides
-
To 20-100 µg of purified DNA, add nuclease P1 and incubate according to the manufacturer's instructions.
-
Adjust the pH of the solution to 7.5-8.5 using 1 M Tris.
-
Add alkaline phosphatase (1 unit per 100 µg of DNA) and incubate at 37°C for 30 minutes.[12]
-
Boil the mixture for 10 minutes to inactivate the enzymes and then place on ice.[12]
-
Centrifuge at 6,000 x g for 5 minutes and collect the supernatant containing the digested nucleosides.[13]
This compound ELISA Protocol (Competitive Assay)
a) Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare the 1X Wash Buffer by diluting the provided concentrated wash buffer with deionized water.
-
Prepare the 8-oxoG standards by performing serial dilutions of the provided stock standard in the sample diluent to generate a standard curve (e.g., ranging from 0.94 to 60 ng/mL).[12]
-
Dilute the HRP-conjugated anti-8-oxoG antibody to its working concentration with the provided antibody diluent.
b) Assay Procedure
-
Add 50 µL of the prepared standards and samples (in duplicate or triplicate) to the appropriate wells of the 8-oxoG pre-coated microplate.[6]
-
Add 50 µL of the diluted HRP-conjugated anti-8-oxoG antibody to each well, except for the blank wells.[6]
-
Cover the plate and incubate for 1 hour at room temperature.[6]
-
Aspirate the liquid from each well and wash the plate 4-6 times with 300 µL of 1X Wash Buffer per well.[6] After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.[6]
-
Incubate the plate in the dark at room temperature for 15-30 minutes.[6][12]
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.[6]
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.[6]
Data Analysis
-
Calculate the average absorbance for each set of duplicate or triplicate standards and samples.
-
Subtract the average absorbance of the blank from the average absorbance of all other wells.
-
Plot a standard curve with the concentration of the 8-oxoG standards on the x-axis and the corresponding average absorbance on the y-axis. A four-parameter logistic curve fit is often recommended.[1]
-
Determine the concentration of 8-oxoG in the samples by interpolating their average absorbance values from the standard curve.
-
Multiply the determined concentration by the dilution factor used for each sample to obtain the final 8-oxoG concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete aspiration of buffer between washes. |
| Contaminated reagents | Use fresh, sterile reagents. | |
| Low Signal | Inactive reagents | Ensure proper storage of kit components and do not use expired reagents. |
| Insufficient incubation times | Follow the recommended incubation times and temperatures. | |
| High Variability | Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. |
| Incomplete mixing of reagents | Gently mix all reagents before use. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards and ensure accurate serial dilutions. |
| Errors in plate reading | Ensure the plate reader is set to the correct wavelength (450 nm). |
Conclusion
The this compound ELISA kit provides a robust and efficient method for the quantification of oxidative DNA damage. Its high-throughput nature makes it particularly suitable for screening large numbers of samples in drug discovery and development, as well as for fundamental research into the roles of oxidative stress in disease. By following the detailed protocols and guidelines presented in these application notes, researchers can obtain reliable and reproducible data to advance their understanding of DNA damage and repair.
References
- 1. jove.com [jove.com]
- 2. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targeted by this compound DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fn-test.com [fn-test.com]
- 10. assaygenie.com [assaygenie.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. agrisera.com [agrisera.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Application Notes: Immunohistochemical Detection of 8-Oxoguanine in Paraffin-Embedded Tissues
Introduction
8-Oxoguanine (8-oxoG), also known as 8-hydroxyguanine (8-OHG), is a primary product of DNA oxidation resulting from cellular exposure to reactive oxygen species (ROS).[1] Its accumulation within DNA is a key indicator of oxidative stress and has been implicated in mutagenesis, carcinogenesis, and the progression of various age-related and neurodegenerative diseases.[2][3][4] The presence of 8-oxoG can lead to G:C to T:A transversion mutations if not repaired, making it a critical biomarker for assessing oxidative DNA damage in biological tissues.[4] Immunohistochemistry (IHC) provides a powerful method for the in situ visualization and semi-quantitative analysis of 8-oxoG in formalin-fixed, paraffin-embedded (FFPE) tissues, offering valuable insights into the spatial distribution of oxidative damage within complex cellular environments.[4]
Principle of the Method
This protocol outlines the immunohistochemical detection of 8-oxoG in FFPE tissue sections. The procedure begins with the deparaffinization of tissue slides to remove the embedding medium, followed by rehydration. A critical step is antigen retrieval, which unmasks the 8-oxoG epitope that is often obscured by protein cross-linking during formalin fixation. Following this, endogenous peroxidase activity is quenched to prevent non-specific signal. The tissue is then incubated with a primary antibody specific for 8-oxoG. Subsequently, a secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is applied, which binds to the primary antibody. Finally, a chromogenic substrate is introduced, which reacts with the enzyme to produce a colored precipitate at the site of the antigen, allowing for visualization under a microscope.
Data Presentation
The following tables summarize the key quantitative parameters for the successful immunohistochemical staining of this compound.
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration / Dilution | Incubation Time | Temperature |
| Deparaffinization | Xylene | 100% | 2-3 changes, 5-10 min each | Room Temp. |
| Rehydration | Ethanol (B145695) Series | 100%, 95%, 85%, 75% | 1-5 min each | Room Temp. |
| Antigen Retrieval | 10 mM Sodium Citrate Buffer | pH 6.0 | 5-20 min (heating method dependent) | ~95-121°C |
| Peroxidase Block | Hydrogen Peroxide (H₂O₂) | 3% in PBS or Methanol | 10-15 min | Room Temp. |
| Blocking | Normal Serum | 10% | 1 hour | Room Temp. |
| Primary Antibody | Anti-8-OHdG mAb (e.g., N45.1) | 1-10 µg/mL (or 1:100) | Overnight | 4°C |
| Secondary Antibody | Biotinylated Anti-Mouse IgG | 1:300 | 30-40 min | Room Temp. |
| Signal Amplification | Avidin-Biotin Complex (ABC) | 1:100 | 30-40 min | Room Temp. |
| Substrate | DAB (Diaminobenzidine) | Per manufacturer's instructions | ~5 min (or until desired intensity) | Room Temp. |
| Counterstain | Hematoxylin or Methyl Green | Per manufacturer's instructions | 30 sec - 5 min | Room Temp. |
Experimental Protocol
Materials and Reagents
-
Formalin-Fixed Paraffin-Embedded (FFPE) tissue sections on coated slides
-
Xylene[5]
-
Ethanol (100%, 95%, 85%, 75%)[5]
-
Deionized Water
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)[6]
-
3% Hydrogen Peroxide[5]
-
Normal Blocking Serum (from the same species as the secondary antibody)[6]
-
Primary Antibody: Mouse anti-8-OHdG monoclonal antibody (e.g., clone N45.1)[6]
-
Biotinylated secondary antibody (e.g., rabbit anti-mouse IgG)[6]
-
Avidin-Biotin Complex (ABC) reagent[6]
-
Chromogen Substrate Kit (e.g., DAB)[7]
-
Counterstain (e.g., Hematoxylin or 1% Methyl Green)[1]
-
Mounting Medium[8]
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath[9]
-
Light microscope
Procedure
1. Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin (B1166041) wax.[8] b. Immerse slides in two changes of 100% ethanol for 3-5 minutes each.[8] c. Sequentially rehydrate the sections by immersing for 1-3 minutes each in 95%, 85%, and 75% ethanol.[5] d. Rinse slides thoroughly with deionized water for 5 minutes.[5]
2. Antigen Retrieval a. Place slides in a staining dish filled with 10 mM Sodium Citrate Buffer (pH 6.0).[6] b. Heat the slides. Common methods include:
- Microwave: Heat on high power for 5-10 minutes until boiling, then maintain gentle boiling for an additional 5 minutes.[1][6]
- Pressure Cooker/Autoclave: Heat to 121°C for 10 minutes.[6] c. Allow the slides to cool down slowly in the buffer to room temperature (approximately 20-60 minutes).[6] d. Rinse slides twice with PBS for 5 minutes each.[10]
3. Inactivation of Endogenous Peroxidase a. Cover the tissue sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[5] b. Wash slides three times with PBS for 2 minutes each.[5]
4. Blocking Non-Specific Binding a. To prevent non-specific antibody binding, incubate the sections with 10% normal serum (from the species in which the secondary antibody was raised) for 1 hour at room temperature in a humidified chamber.[8] b. Drain the blocking solution from the slides without washing.[10]
5. Primary Antibody Incubation a. Dilute the primary anti-8-oxoG antibody (e.g., clone N45.1) to a concentration of 1-10 µg/mL in the blocking buffer.[6] b. Apply the diluted primary antibody to the tissue sections. c. Incubate overnight at 4°C in a humidified chamber.[6]
6. Secondary Antibody and Detection a. The next day, wash the slides three times with PBS for 5 minutes each. b. Apply a biotinylated secondary antibody (e.g., rabbit anti-mouse IgG, diluted 1:300) and incubate for 30-40 minutes at room temperature.[6] c. Wash slides three times with PBS for 5 minutes each. d. Apply the pre-formed Avidin-Biotin Complex (ABC) reagent and incubate for 30-40 minutes at room temperature.[6] e. Wash slides three times with PBS for 5 minutes each.
7. Visualization a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Cover the sections with the DAB solution and incubate at room temperature until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.[5] c. Rinse the slides with deionized water to stop the reaction.[1]
8. Counterstaining a. Immerse the slides in a counterstain like Hematoxylin for 1-3 minutes or 1% Methyl Green for up to 5 minutes.[1][5] b. "Blue" the sections by rinsing in running tap water for 5-15 minutes.[10]
9. Dehydration and Mounting a. Dehydrate the sections by immersing them in increasing concentrations of ethanol (75%, 85%, 95%, 100%, 100%) for 1 minute each.[5] b. Clear the slides in two changes of xylene for 1-3 minutes each.[5] c. Apply a drop of permanent mounting medium and place a coverslip over the tissue section, avoiding air bubbles.[8] d. Allow the slides to dry before viewing with a light microscope.
Mandatory Visualization
Caption: Workflow for this compound IHC Staining.
Caption: Formation of 8-oxoG and Mutagenesis Pathway.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. This compound DNA Glycosylase Monoclonal Antibody (CPTC-OGG1-1) (4968-MSM1-P1) [thermofisher.com]
- 3. Quantitative analysis of oxidized guanine, this compound, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical expression of 8-oxo-7,8-dihydro-2′-deoxyguanosine in cytoplasm of tumour and adjacent normal mucosa cells in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.origene.com [cdn.origene.com]
- 6. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
- 7. The Method of IHC Antigen Retrieval - Creative Diagnostics [creative-diagnostics.com]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. protocols.io [protocols.io]
Application Notes and Protocols for Immunofluorescence Staining of 8-Oxoguanine in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunofluorescent detection and quantification of 8-Oxoguanine (8-oxoG), a key biomarker for oxidative DNA damage, in cultured cells. The protocols outlined below are essential for researchers in fields such as cancer biology, neurodegenerative diseases, and aging, as well as for professionals in drug development assessing the genotoxic potential of novel compounds.
Introduction
This compound (8-oxoG) is one of the most common mutagenic DNA lesions resulting from oxidative stress, induced by reactive oxygen species (ROS).[1][2] Its accumulation in cellular DNA is implicated in a variety of pathological conditions, including cancer and degenerative diseases.[1][2] Immunofluorescence (IF) microscopy offers a powerful in situ method to visualize and quantify 8-oxoG within individual cells, providing valuable insights into the extent of oxidative DNA damage and the efficacy of DNA repair mechanisms.[1][3] The primary repair pathway for 8-oxoG is the Base Excision Repair (BER) pathway, initiated by the this compound DNA glycosylase (OGG1).[4][5]
Experimental Protocols
A successful immunofluorescence protocol for 8-oxoG requires careful optimization of several key steps, including cell fixation, permeabilization, and antigen retrieval, to ensure specific antibody binding to the 8-oxoG epitope within the DNA.
Materials and Reagents
-
Primary Antibodies: Mouse monoclonal anti-8-OHdG antibody (clone N45.1) or a recombinant Fab fragment specific for 8-oxoG are recommended for their high specificity.[3][6][7]
-
Secondary Antibodies: Fluorochrome-conjugated anti-mouse IgG or anti-Fab antibodies (e.g., Alexa Fluor 488 or 594).
-
Fixatives: 4% Paraformaldehyde (PFA) in PBS, ice-cold Methanol (B129727).
-
Permeabilization Buffers: 0.1-0.5% Triton X-100 or 0.2% NP40 in PBS.
-
Antigen Retrieval Solutions: 2N HCl, 50 mM Tris-base, Proteinase K (10 µg/ml).
-
Blocking Solution: 1-5% Bovine Serum Albumin (BSA) or 10% Fetal Bovine Serum (FBS) in PBS.
-
RNase A solution: 100 µg/ml in PBS (optional, to reduce background from RNA oxidation).[8]
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mitochondrial Stain (optional): MitoTracker dyes.[3]
-
Phosphate Buffered Saline (PBS).
Protocol for Adherent Cells
-
Cell Culture: Seed cells onto glass coverslips or chamber slides and culture until the desired confluency. For positive controls, treat cells with an oxidizing agent like hydrogen peroxide (H₂O₂) or expose them to ionizing radiation to induce 8-oxoG formation.[3]
-
Fixation:
-
Permeabilization:
-
Incubate cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell and nuclear membranes.[10]
-
Wash three times with PBS.
-
-
RNase Treatment (Optional):
-
Antigen Retrieval (DNA Denaturation): This is a critical step to expose the 8-oxoG epitope within the double-stranded DNA.
-
Blocking:
-
Block non-specific antibody binding by incubating in 10% FBS in PBS for 30 minutes at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with the fluorochrome-conjugated secondary antibody, diluted in the same buffer as the primary antibody, for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash three times with PBS for 5 minutes each.
-
Incubate with DAPI for 5-10 minutes to stain the nuclei.
-
-
Mounting and Imaging:
-
Wash a final time with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Weak or No Nuclear Staining | Inefficient DNA denaturation. | Optimize HCl treatment time. Ensure PBS is thoroughly washed off before adding HCl, as PBS can buffer the acid.[9] Prepare fresh 2N HCl solution.[9] |
| Antibody concentration too low. | Increase the primary antibody concentration or incubation time.[11] | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[11] | |
| High Background Staining | Non-specific antibody binding. | Increase blocking time or change the blocking agent.[11] Titrate the primary and secondary antibody concentrations to the lowest optimal level.[11] |
| Autofluorescence. | Check an unstained sample for fluorescence. Use a different fixative or an autofluorescence quenching kit.[12] | |
| Cytosolic Staining | Staining of mitochondrial 8-oxoG. | This is expected as mitochondria are major sites of ROS production.[1][2] Co-stain with a mitochondrial marker like MitoTracker to confirm localization.[3][9] |
| RNA staining. | Include the optional RNase A treatment step.[8] |
Data Presentation
Quantitative analysis of 8-oxoG immunofluorescence can be performed by measuring the mean fluorescence intensity within the nucleus or whole cell using image analysis software.
Table 1: Quantification of this compound Levels Following Oxidative Stress
| Cell Type | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Wild-Type MEFs | Control | 100 ± 15 | 1.0 |
| Wild-Type MEFs | H₂O₂ (0h post-treatment) | 450 ± 50 | 4.5 |
| Wild-Type MEFs | H₂O₂ (4h post-treatment) | 120 ± 20 | 1.2 |
| OGG1-null MEFs | Control | 110 ± 18 | 1.0 |
| OGG1-null MEFs | H₂O₂ (0h post-treatment) | 460 ± 55 | 4.2 |
| OGG1-null MEFs | H₂O₂ (24h post-treatment) | 430 ± 48 | 3.9 |
Data are representative and compiled based on findings that show an initial increase in 8-oxoG after H₂O₂ treatment, with a return to basal levels in wild-type but not in OGG1-deficient cells, which are deficient in 8-oxoG repair.[1][2]
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for this compound immunofluorescence staining.
This compound DNA Damage and Repair Pathway
Caption: Base Excision Repair pathway for this compound.
This compound Signaling Pathway
Caption: OGG1-8-oxoG complex signaling pathway.
References
- 1. Quantitative analysis of oxidized guanine, this compound, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence detection of this compound in nuclear and mitochondrial DNA of cultured cells using a recombinant Fab and confocal scanning laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles for the this compound DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. This compound DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Application of 8-Oxoguanine Measurement in Clinical Trials: A Biomarker for Oxidative Stress and DNA Damage
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. ROS can inflict damage on cellular macromolecules, most notably DNA. One of the most common and mutagenic DNA lesions resulting from oxidative stress is 8-oxoguanine (8-oxoG), also referred to as 7,8-dihydro-8-oxoguanine. Its corresponding deoxynucleoside, 8-oxo-2'-deoxyguanosine (8-oxodG), is a stable product of DNA repair processes and is excreted in bodily fluids. The quantification of 8-oxoG and 8-oxodG in biological samples such as urine, blood, and tissues serves as a critical biomarker for assessing the extent of oxidative DNA damage, disease risk, prognosis, and response to therapeutic interventions in clinical trials.[1][2][3] These application notes provide a comprehensive overview of the utility of 8-oxoG measurement in clinical research, including detailed experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals.
Data Presentation: this compound and 8-Oxo-2'-deoxyguanosine Levels in Clinical Trials
The following table summarizes quantitative data from various clinical studies that have utilized 8-oxoG and 8-oxodG as biomarkers. This allows for a comparative analysis of their levels across different disease states and therapeutic interventions.
| Therapeutic Area | Clinical Context | Patient Population | Intervention | Sample Type | Measurement Method | Key Findings & 8-oxoG/8-oxodG Levels | Reference |
| Oncology | Radiotherapy for various malignant tumors (head and neck, breast, lung, prostate) | 99 patients with malignant cancer (Stage III/IV) | Radical Radiotherapy (6-MeV photons) | Urine, Leukocyte DNA | HPLC/EC, HPLC/GC-MS | Urine (8-oxoGua): Baseline median: 14.84 nmol/L/mmol/L creatinine (B1669602). After first fraction: 12.71 nmol/L/mmol/L creatinine. In a subpopulation of good responders, urinary 8-oxoGua increased significantly. Leukocyte DNA (8-oxodG): No significant change. Patients with elevated urinary 8-oxoGua and stable leukocyte 8-oxodG after the first dose had significantly increased survival. | [4][5][6][7] |
| Oncology | Upper Gastrointestinal Tumors | Patients with esophageal and gastric cancer | Radiotherapy or Chemotherapy | Serum | Modified ELISA | Baseline: Patients with better prognosis (Complete + Partial Response) had lower baseline 8-oxodG (0.21 ng/ml) compared to those with poorer prognosis (Stable + Progressive Disease) (0.41 ng/ml). Post-treatment: 8-oxodG levels increased significantly in the good response group (to 0.38 ng/ml). | [8] |
| Oncology | General Cancer Diagnosis | 222 cancer patients vs. 85 healthy controls | Diagnostic (pre-treatment) | Urine, Leukocyte DNA | Not specified | Urine (8-oxoGua): Patients: 12.44 nmol/24 hr; Controls: 7.7 nmol/24 hr. Urine (8-oxodG): Patients: 6.05 nmol/24 hr; Controls: 2.2 nmol/24 hr. Leukocyte DNA (8-oxodG): Patients: 4.93/10^6 dG; Controls: 4.46/10^6 dG. Significantly elevated levels of urinary 8-oxoGua and 8-oxodG in cancer patients. | [9] |
| Neurodegenerative Disease | Alzheimer's Disease | 100 Alzheimer's disease (AD) patients vs. 110 healthy controls | Diagnostic | Peripheral blood (DNA and serum) | ELISA, Western Blot | DNA (8-oxoG): Significantly higher levels in AD patients compared to controls. Serum (OGG1): Decreased levels of the repair enzyme OGG1 in AD patients. These peripheral biomarkers may reflect changes in the brain. | [10][11][12] |
| Neurodegenerative Disease | Alzheimer's & Parkinson's Disease | Post-mortem brain tissue and cerebrospinal fluid (CSF) from patients | Post-mortem analysis | Brain tissue, CSF | Not specified | Increased levels of 8-oxoG, primarily from RNA oxidation, were found in vulnerable neuron populations in AD and Parkinson's disease brains. CSF levels of nucleic acid oxides were found to reflect the degree of oxidation in the brain. | [13][14] |
| Diabetes | Type 2 Diabetes | Patients with Type 2 Diabetes vs. healthy controls | Diagnostic | Serum | Monoclonal antibodies | Serum (8-oxoG): Significantly higher concentrations in diabetic patients (5.03 ± 0.69 nM) compared to controls (0.96 ± 0.15 nM). | [1] |
| Environmental Exposure | Tobacco Smoking | 85 smokers vs. 48 non-smokers | Observational | Urine | LC-SRM/MS | Urinary 8-oxodG: Mean concentration in smokers: 2.83 ng/mL; Mean in non-smokers: 1.65 ng/mL. | [15] |
Signaling Pathway and Experimental Workflow Diagrams
Base Excision Repair (BER) Pathway for this compound
The primary cellular defense against the mutagenic potential of this compound is the Base Excision Repair (BER) pathway. This intricate process involves a series of enzymes that recognize and remove the damaged base, ultimately restoring the correct DNA sequence.
Caption: Base Excision Repair (BER) pathway for this compound.
Experimental Workflow for this compound Measurement
The general workflow for the analysis of 8-oxoG or 8-oxodG from biological samples involves several key steps, from sample collection to data analysis. The specific details of each step will vary depending on the chosen analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of this compound DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of the glycosylase reaction with hOGG1 base-excision repair enzyme: concerted effect of Lys249 and Asp268 during excision of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary this compound as a predictor of survival in patients undergoing radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Serum 8-Oxo-dG as a Predictor of Sensitivity and Outcome of Radiotherapy and Chemotherapy of Upper Gastrointestinal Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agrisera.com [agrisera.com]
- 11. The levels of 7,8-dihydrodeoxyguanosine (8-oxoG) and this compound DNA glycosylase 1 (OGG1) - A potential diagnostic biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Urinary 8-Hydroxydeoxyguanosine (8OHDG) ELISA Assay Kit | NWLSS | Supplier [nwlifescience.com]
- 14. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting 8-Oxoguanine in Plant DNA under Environmental Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Environmental stressors, such as ultraviolet (UV) radiation, drought, salinity, and extreme temperatures, can induce the production of reactive oxygen species (ROS) in plants.[1][2][3] These highly reactive molecules can cause oxidative damage to various cellular components, including DNA.[3][4] One of the most common and mutagenic forms of oxidative DNA damage is the formation of 8-oxoguanine (8-oxoG), a lesion that can lead to G:C to T:A transversions if not repaired.[5][6] The quantification of 8-oxoG serves as a critical biomarker for assessing the level of oxidative stress and the efficacy of DNA repair mechanisms in plants.[7][8] These insights are pivotal for developing stress-tolerant crop varieties and for screening compounds that may protect plants from environmental damage.
This document provides detailed application notes and protocols for the detection and quantification of 8-oxoG in plant DNA, tailored for researchers in plant biology, agriculture, and drug development.
Signaling Pathway: Environmental Stress-Induced DNA Oxidation
Environmental stressors trigger a cascade of events leading to the formation of 8-oxoG in plant DNA. The following diagram illustrates this signaling pathway.
Caption: Environmental stress leads to ROS production, causing 8-oxoG formation and activating the DNA Damage Response.
Quantitative Data Summary
The following table summarizes quantitative data on 8-oxoG levels in plants under different environmental stress conditions.
| Plant Species | Environmental Stressor | Tissue | Detection Method | Fold Increase in 8-oxoG (Stress vs. Control) | Reference |
| Arabidopsis thaliana | 24-hour light regimen vs. 12-hour | Whole seedlings | ELISA | 3-5 fold increase in telomere-enriched DNA | [9] |
| Arabidopsis thaliana | High light stress | Rosette leaves | Not Specified | Telomeres accumulate 8-oxoG ~100-fold higher than the rest of the genome under standard conditions and are primary targets of further damage upon oxidative stress. | [5][9][10][11] |
Experimental Protocols
This section provides detailed protocols for three common methods used to detect 8-oxoG in plant DNA.
Enzyme-Linked Immunosorbent Assay (ELISA) for 8-oxoG Quantification
ELISA is a high-throughput and sensitive method for quantifying 8-oxoG in DNA samples.[7][8] Commercially available kits provide a straightforward approach for this analysis.[12][13][14][15]
Caption: Workflow for 8-oxoG quantification in plant DNA using ELISA.
-
DNA Extraction:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to prevent DNA degradation.
-
Extract genomic DNA using a plant-specific DNA extraction kit or a standard CTAB protocol.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~1.8).
-
-
DNA Digestion:
-
Digest 10-20 µg of DNA to single nucleosides using nuclease P1 followed by alkaline phosphatase.[12]
-
Adjust the pH to 5.0-6.0 before adding nuclease P1.
-
After incubation, adjust the pH to 7.5-8.5 and add alkaline phosphatase.[12]
-
Heat-inactivate the enzymes according to the manufacturer's instructions.
-
-
ELISA Procedure (using a commercial kit):
-
Prepare 8-OHdG standards as per the kit instructions.[12][13]
-
Add 50 µL of the digested DNA samples and standards to the wells of the 8-OHdG pre-coated microplate.[15]
-
Add 50 µL of the anti-8-OHdG antibody to each well (except the blank).[12]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate multiple times with the provided wash buffer.[12]
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour.[13]
-
Wash the plate again.
-
Add 100 µL of TMB substrate and incubate in the dark until a color change is observed (typically 15-30 minutes).[12]
-
Stop the reaction by adding 100 µL of stop solution.[12]
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the 8-OHdG concentration to the amount of DNA used.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and specific method for the quantification of 8-oxo-dG.[16][17] It separates the digested DNA components, and the electrochemical detector specifically measures the oxidized guanosine.
Caption: Workflow for 8-oxo-dG analysis in plant DNA using HPLC-ECD.
-
Sample Preparation:
-
Extract and digest DNA to single nucleosides as described in the ELISA protocol.
-
After digestion, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC-ECD Analysis:
-
Set up the HPLC system with a C18 reverse-phase column.
-
The mobile phase typically consists of a buffer (e.g., sodium acetate) with a small percentage of an organic solvent (e.g., methanol).
-
Set the electrochemical detector to an appropriate potential (e.g., +0.6 V) to specifically detect 8-oxo-dG.
-
Inject a known volume of the filtered sample into the HPLC system.
-
Run the separation according to an optimized gradient or isocratic method.
-
-
Data Analysis:
-
Identify the 8-oxo-dG peak based on its retention time, which is determined by running an 8-oxo-dG standard.
-
Quantify the amount of 8-oxo-dG by integrating the area under the peak.
-
Create a standard curve with known concentrations of 8-oxo-dG to calculate the concentration in the samples.
-
Normalize the results to the total amount of dG, which can be measured simultaneously with a UV detector.
-
Fpg-Modified Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][19] By incorporating the enzyme Formamidopyrimidine DNA glycosylase (Fpg), which specifically recognizes and cleaves DNA at the site of 8-oxoG, the assay can be used to quantify this specific type of oxidative damage.[18][20][21]
Caption: Workflow for detecting 8-oxoG using the Fpg-modified Comet assay.
-
Cell/Nuclei Isolation:
-
Gently chop fresh plant tissue (e.g., leaf) with a razor blade in ice-cold buffer to release nuclei.
-
Filter the suspension through a nylon mesh to remove large debris.
-
Centrifuge to pellet the nuclei and resuspend in a small volume of buffer.
-
-
Slide Preparation:
-
Mix the nuclei suspension with low-melting-point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving the nucleoids embedded in the agarose.[22]
-
-
Fpg Enzyme Treatment:
-
Wash the slides with an enzyme buffer.
-
Incubate the slides with Fpg enzyme solution to introduce breaks at 8-oxoG sites. As a control, incubate a parallel set of slides with buffer only.[22]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.
-
Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".[22]
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or DAPI).[22]
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail.
-
The net Fpg-sensitive sites are calculated by subtracting the tail DNA percentage of the buffer-treated slides from that of the Fpg-treated slides.
-
Conclusion
The detection and quantification of this compound in plant DNA are essential for understanding the impact of environmental stress and for developing strategies to enhance crop resilience. The choice of method—ELISA, HPLC-ECD, or the Fpg-modified Comet assay—will depend on factors such as the required throughput, sensitivity, and the specific research question. By following the detailed protocols provided in these application notes, researchers can obtain reliable and reproducible data on oxidative DNA damage in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. How Do Plants Cope with DNA Damage? A Concise Review on the DDR Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Oxidative Stress: Biology, Physiology and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 8-oxoG in Plant Telomeres [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of the Oxidative DNA Lesion this compound (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of the Oxidative DNA Lesion this compound (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 8-oxoG in Plant Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of 8- oxoG in Plant Telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agrisera.com [agrisera.com]
- 13. biopioneer.com.tw [biopioneer.com.tw]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The use of comet assay in plant toxicology: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neb.com [neb.com]
Application Note: Flow Cytometric Analysis of 8-Oxoguanine in Immune Cells
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, can lead to cellular damage. One of the most significant consequences of oxidative stress is damage to nucleic acids. 8-Oxoguanine (8-oxoG), also known as 8-hydroxyguanine (8-OHG), is a major product of DNA oxidation and serves as a crucial biomarker for oxidative stress and DNA damage.[1][2] The accumulation of 8-oxoG in DNA can lead to G:C to T:A transversions, contributing to mutagenesis and genomic instability.
Immune cells are particularly susceptible to and involved in oxidative stress. During inflammatory responses, immune cells such as neutrophils and macrophages generate ROS as part of their host defense mechanisms. However, excessive or chronic ROS production can lead to damage in these immune cells, affecting their function and contributing to the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer.[1][3] Therefore, the accurate quantification of 8-oxoG in different immune cell subsets is of significant interest to researchers in immunology, drug development, and toxicology.
Flow cytometry offers a powerful platform for the rapid, single-cell analysis of 8-oxoG levels within heterogeneous immune cell populations.[4][5] This technique allows for the simultaneous measurement of intracellular 8-oxoG along with the expression of cell surface markers, enabling the characterization of oxidative DNA damage in specific immune cell subsets such as T lymphocytes, B lymphocytes, monocytes, and neutrophils.
Principle of the Assay
The flow cytometric detection of 8-oxoG is based on intracellular staining using a specific antibody that recognizes the 8-oxoG lesion in DNA. The general workflow involves the following key steps:
-
Sample Preparation: Isolation of immune cells, typically peripheral blood mononuclear cells (PBMCs) or whole blood.
-
Cell Surface Staining: Incubation with fluorochrome-conjugated antibodies against specific cell surface markers to identify different immune cell populations.
-
Fixation and Permeabilization: Treatment of cells to preserve cellular structures and allow intracellular access of the anti-8-oxoG antibody.
-
DNA Denaturation: A critical step to expose the 8-oxoG epitope within the DNA double helix for antibody binding.[5][6]
-
Intracellular Staining: Incubation with a fluorochrome-conjugated anti-8-oxoG antibody.
-
Flow Cytometric Analysis: Acquisition of data on a flow cytometer to quantify the fluorescence intensity of 8-oxoG staining within different immune cell gates.
Applications
-
Immunotoxicology: Assessing the impact of drugs, chemicals, or environmental pollutants on oxidative DNA damage in immune cells.
-
Inflammatory and Autoimmune Diseases: Investigating the role of oxidative stress in the pathophysiology of diseases such as rheumatoid arthritis, lupus, and inflammatory bowel disease.
-
Oncology: Studying the involvement of oxidative DNA damage in cancer development and the response to therapies.[4]
-
Aging Research: Evaluating the accumulation of oxidative DNA damage in immune cells during the aging process.
-
Drug Development: Screening of antioxidant compounds and evaluating their efficacy in protecting immune cells from oxidative damage.
Data Presentation
The following tables summarize representative quantitative data on this compound levels in immune cells, as measured by flow cytometry and other methods.
Table 1: this compound Levels in Immune Cells in Human Diseases
| Cell Type | Disease State | Parameter | Value | Reference |
| Granulocytes & Lymphocytes | Myelodysplastic Syndrome (MDS) | Geometric Mean Fluorescence of 8-oxoG | Increased in 67% of MDS cases | [4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Esophageal and Cardia Cancers | 8-oxodG/10⁶ 2'-dG | 7.2 ± 2.6 (Patients) vs. 4.9 ± 1.9 (Controls) | [7] |
| Peripheral Mononuclear Cells (PMNCs) | Gastric Cancer | 8-oxodG/10⁶ dG | 8.43 ± 1.3 (Patients) vs. 4.16 ± 0.73 (Controls) | [1] |
Table 2: Experimental Induction of this compound in Immune Cells
| Cell Type | Treatment | Parameter | Result | Reference |
| Monocytes and Macrophages | Phorbol 12-myristate 13-acetate (PMA) | 8-OHdG Immunostaining | Clear increase in 8-OHdG staining after treatment | [8] |
| Human Monocyte-derived Dendritic Cells (moDCs) | 8-oxoG (1-100 µM) | Expression of CD40, CD86, CD83, HLA-DQ | Significantly enhanced expression | [9] |
| Alveolar Type II Cells | Hyperoxia | Percentage of 8-oxoG positive cells | Increased from ~4% to ~12% | [10] |
Experimental Protocols
Protocol 1: Simultaneous Staining of Cell Surface Markers and Intracellular this compound in Human PBMCs
This protocol describes a method for the simultaneous analysis of cell surface markers and intracellular 8-oxoG in human PBMCs.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19)
-
Fixable Viability Dye
-
Fixation/Permeabilization Buffer Kit (e.g., commercially available kits)
-
2N HCl
-
0.1 M Sodium Borate (B1201080) Buffer (pH 8.5)
-
FITC-conjugated anti-8-oxoG antibody
-
12x75 mm FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension of human PBMCs at a concentration of 1-2 x 10⁶ cells per tube.
-
Wash the cells once with PBS.
-
-
Viability Staining:
-
Resuspend the cells in PBS and add a fixable viability dye according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at 4°C, protected from light.
-
Wash the cells with FACS buffer.
-
-
Cell Surface Staining:
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies for cell surface markers.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Fixation:
-
Resuspend the cell pellet in 100-200 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells once with Permeabilization/Wash Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in Permeabilization/Wash Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
DNA Denaturation:
-
Intracellular Staining for this compound:
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer.
-
Add the FITC-conjugated anti-8-oxoG antibody.
-
Incubate for 30-60 minutes at room temperature or overnight at 4°C, protected from light.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Set up appropriate compensation controls using single-stained samples or compensation beads.
-
Gate on single, live cells, and then identify immune cell subsets based on their surface marker expression.
-
Analyze the fluorescence intensity of the 8-oxoG staining within each gated population.
-
Protocol 2: Induction of Oxidative Stress (Positive Control)
To validate the 8-oxoG staining protocol, it is recommended to include a positive control where oxidative stress is induced in the cells.
Materials:
-
Immune cells (e.g., PBMCs, cell line)
-
Hydrogen Peroxide (H₂O₂) or Phorbol 12-myristate 13-acetate (PMA)
-
Cell culture medium
Procedure:
-
Culture the immune cells under standard conditions.
-
Treat the cells with an ROS-inducing agent. For example:
-
Incubate with 100-500 µM H₂O₂ for 1-2 hours.
-
Incubate with 50-100 ng/mL PMA for 15-30 minutes.[8]
-
-
Wash the cells to remove the inducing agent.
-
Proceed with the staining protocol as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for flow cytometric analysis of this compound.
Caption: this compound signaling pathway in immune cells.
References
- 1. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 2. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Flow cytometric analysis of 8-oxoG production with immunostaining. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Single Cell Determination of 7,8-dihydro-8-oxo-2′-deoxyguanosine by Fluorescence Techniques: Antibody vs. Avidin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes: 8-Oxoguanine as a Robust Marker for Antioxidant Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3][4] Consequently, the development and evaluation of effective antioxidant therapies are of paramount importance in drug discovery and development. A key aspect of this evaluation is the use of reliable biomarkers to quantify oxidative damage. Among the various markers, 8-oxo-7,8-dihydroguanine (8-Oxoguanine or 8-oxoG) stands out as one of the most abundant and well-characterized products of oxidative DNA damage, making it an excellent biomarker for assessing the efficacy of antioxidant interventions.[2][5][6][7][8]
Guanine, due to its low redox potential, is the most susceptible of the four DNA bases to oxidation by ROS.[2] The resulting 8-oxoG lesion is mutagenic, as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations.[9][10][11] To counteract this, cells have evolved sophisticated DNA repair mechanisms, primarily the Base Excision Repair (BER) pathway, to remove 8-oxoG from DNA.[2][5][6][9] The measurement of 8-oxoG levels in various biological samples, such as cellular DNA, urine, blood, and tissues, provides a direct assessment of oxidative DNA damage and, by extension, the effectiveness of an antioxidant in mitigating this damage.[1][3][4] Tracking changes in 8-oxoG levels following antioxidant treatment can provide a quantitative measure of the compound's protective effects.[12]
These application notes provide a comprehensive overview of the use of 8-oxoG as a biomarker in antioxidant efficacy studies. We present detailed protocols for the most common and reliable methods of 8-oxoG detection, summarize key quantitative data, and provide visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data related to 8-oxoG, providing a reference for expected values and the comparative efficacy of different analytical methods.
Table 1: Comparison of this compound Detection Methods
| Analytical Method | Sensitivity | Advantages | Disadvantages | Reference |
| HPLC-ECD | High (femtomolar range) | High selectivity and sensitivity.[1][3][13][14] | Requires specialized equipment; can be complex. | [1][3] |
| ELISA | Moderate to High | High-throughput; relatively inexpensive.[15] | Potential for cross-reactivity; may be less precise than HPLC-ECD.[16] | [15][17][18] |
| LC-MS/MS | Very High | High specificity and can measure multiple markers simultaneously. | High cost of equipment and maintenance. | [16] |
| GC-MS | High | Good sensitivity and specificity. | Requires derivatization of the sample. | [16] |
| Immunofluorescence | Qualitative/Semi-quantitative | Provides spatial information within cells and tissues.[19][20] | Less quantitative than other methods. | [19][21] |
Table 2: Baseline and Induced Levels of this compound in Human Cells
| Cell Type | Condition | 8-oxodG Level (lesions per 106 dG) | Reference |
| Venous Blood Leukocytes | Healthy Volunteers (n=134) | 4.46 (median) | [22] |
| Venous Blood Leukocytes | Cancer Patients (n=179) | 4.93 (median) | [22] |
| Human Lymphocytes | Untreated | 45.6 (median, 8-oxoGua/106 Gua) | [16] |
| Human Lymphocytes | Photosensitizer + Light | 53.9 - 65.6 (median, 8-oxoGua/106 Gua) | [16] |
Table 3: Urinary Excretion of this compound and 8-Oxodeoxyguanosine
| Population | Marker | Median Excretion (nmol/24 hr) | Interquartile Range (nmol/24 hr) | Reference |
| Healthy Volunteers (n=85) | 8-oxoGua | 7.7 | 4.65–10.15 | [22] |
| Healthy Volunteers (n=85) | 8-oxodG | 2.2 | 1.7–2.8 | [22] |
| Cancer Patients (n=222) | 8-oxoGua | 12.44 | 8.14–20.33 | [22] |
| Cancer Patients (n=222) | 8-oxodG | 6.05 | 3.12–15.38 | [22] |
Signaling Pathways and Experimental Workflows
To understand the biological context of 8-oxoG and the methodologies for its detection, the following diagrams are provided.
Figure 1: Formation and Repair of this compound.
The Base Excision Repair (BER) pathway is the primary mechanism for removing 8-oxoG from DNA.[2][5][6][9] The process is initiated by the this compound DNA glycosylase (OGG1), which recognizes and excises the damaged base.[2][5][6] The resulting abasic site is then processed by other enzymes to restore the correct DNA sequence.[9] The excised 8-oxoG is released and can be excreted in urine, providing a non-invasive measure of oxidative DNA damage.[1][4]
Figure 2: General workflow for an antioxidant efficacy study.
A typical study to evaluate the efficacy of an antioxidant compound involves treating biological samples with the compound, inducing oxidative stress, and then measuring the levels of 8-oxoG. A significant reduction in 8-oxoG levels in the antioxidant-treated group compared to the control group indicates a protective effect.
Experimental Protocols
The following are detailed protocols for the three most common methods used to quantify 8-oxoG.
Protocol 1: this compound Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a competitive immunoassay for the quantitative measurement of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a form of 8-oxoG, in various biological samples.
Materials:
-
8-OHdG ELISA Kit (containing pre-coated microplate, standards, primary antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)
-
Biological samples (urine, serum, plasma, or DNA hydrolysates)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
-
Optional: Reagents for DNA extraction and hydrolysis if starting from cells or tissues
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature before use.[17][23][24]
-
Sample Preparation:
-
Urine: Clear urine samples can often be used directly or after dilution. Cloudy samples should be centrifuged to remove particulate matter.[23]
-
Serum/Plasma: Collect blood and process to obtain serum or plasma. Samples can be stored at -80°C.[24]
-
Cell or Tissue DNA: Extract DNA using a standard protocol, taking care to avoid artificial oxidation during the process.[25] Hydrolyze the DNA to individual nucleosides.
-
-
Assay Procedure: a. Add 50 µL of the prepared standards and samples to the appropriate wells of the 8-OHdG pre-coated microplate.[17][18][23] b. Add 50 µL of the diluted primary anti-8-OHdG antibody to each well (except for the blank).[17][18] c. Cover the plate and incubate for 1 hour at room temperature or as specified by the kit.[17][18] d. Wash the wells multiple times (typically 3-6 times) with 1X Wash Buffer.[17][18] e. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well (except for the blank).[17] f. Cover the plate and incubate for the time specified in the kit manual (e.g., 1 hour at room temperature).[17] g. Repeat the washing step. h. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[17][18] A blue color will develop. i. Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change to yellow.[17][18]
-
Data Analysis: a. Measure the absorbance of each well at 450 nm using a microplate reader.[17][18] b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.
Protocol 2: this compound Detection by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method offers high sensitivity and selectivity for the quantification of 8-oxoG and its deoxynucleoside form, 8-oxodG.[1][3][13][14]
Materials:
-
HPLC system with an electrochemical detector (ECD)
-
Reversed-phase C18 HPLC column
-
Mobile phase (e.g., sodium acetate (B1210297) buffer with methanol)
-
8-oxoG and 2'-deoxyguanosine (B1662781) (dG) standards
-
Reagents for DNA extraction and enzymatic or acid hydrolysis
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: a. Extract DNA from cells or tissues using a method that minimizes oxidative damage (e.g., avoiding phenol-based methods).[25] b. Hydrolyze the DNA to its constituent nucleosides using either enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase) or acid hydrolysis. c. Filter the hydrolyzed DNA sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC-ECD Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the ECD. b. Inject a known volume of the prepared sample onto the HPLC column. c. Separate the nucleosides using a suitable gradient or isocratic elution method. d. Detect 8-oxodG and dG using the electrochemical detector set at an appropriate oxidation potential (e.g., +0.25 V to +0.40 V for 8-oxodG).[1]
-
Data Analysis: a. Identify the peaks for 8-oxodG and dG in the chromatogram based on their retention times, as determined by running standards. b. Quantify the amount of 8-oxodG and dG in the sample by comparing the peak areas to a standard curve generated with known concentrations of the standards. c. Express the level of oxidative DNA damage as the ratio of 8-oxodG to 105 or 106 dG.[1]
Protocol 3: this compound Detection by Immunofluorescence
This technique allows for the visualization of 8-oxoG within cells and tissues, providing spatial information on oxidative DNA damage.
Materials:
-
Cells or tissue sections on slides
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against 8-oxoG
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Optional: RNase A and Proteinase K for improved nuclear staining[21]
-
Fluorescence microscope
Procedure:
-
Sample Preparation: a. Grow cells on coverslips or prepare thin tissue sections on slides. b. Fix the samples with an appropriate fixative. c. Permeabilize the cells to allow antibody entry.
-
Optional Pre-treatment for Enhanced Nuclear Staining: a. To reduce background from RNA oxidation, incubate with RNase A.[21][27] b. To improve antibody access to DNA, perform a brief digestion with Proteinase K.[21] c. To denature DNA and expose the 8-oxoG lesions, treat with 2N HCl, followed by neutralization with a Tris-based buffer.[26][27]
-
Immunostaining: a. Block non-specific antibody binding sites with blocking buffer. b. Incubate the samples with the primary anti-8-oxoG antibody at the recommended dilution. c. Wash the samples several times with PBS. d. Incubate with the fluorescently labeled secondary antibody. e. Wash the samples again with PBS. f. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: a. Mount the coverslips on microscope slides. b. Visualize the fluorescence using a fluorescence or confocal microscope.[19] c. The intensity and localization of the fluorescent signal corresponding to 8-oxoG can be qualitatively or semi-quantitatively analyzed.
Conclusion
This compound is a highly reliable and widely used biomarker for assessing oxidative DNA damage. Its quantification provides a robust method for evaluating the efficacy of antioxidant compounds in both preclinical and clinical research. The choice of detection method will depend on the specific research question, available resources, and the desired level of throughput and sensitivity. By following the detailed protocols provided in these application notes, researchers can confidently and accurately measure 8-oxoG levels to advance the development of novel antioxidant therapies.
References
- 1. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination | MDPI [mdpi.com]
- 2. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound DNA damage: at the crossroad of alternative repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Stress and DNA Lesions: The Role of this compound Lesions in Trypanosoma cruzi Cell Viability | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Roles for the this compound DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound: from oxidative damage to epigenetic and epitranscriptional modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. perque.com [perque.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] this compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination | Semantic Scholar [semanticscholar.org]
- 15. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. stressmarq.com [stressmarq.com]
- 19. Fluorescence detection of this compound in nuclear and mitochondrial DNA of cultured cells using a recombinant Fab and confocal scanning laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative Analysis of Oxidized Guanine, this compound, in Mitochondrial DNA by Immunofluorescence Method | Springer Nature Experiments [experiments.springernature.com]
- 21. This compound targeted by this compound DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nwlifescience.com [nwlifescience.com]
- 24. cloud-clone.com [cloud-clone.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for Non-Invasive Detection of 8-Oxoguanine in Saliva
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxoguanine (8-oxoG) is a prevalent DNA lesion resulting from oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The ability to measure 8-oxoG non-invasively offers a significant advantage for monitoring disease progression, therapeutic efficacy, and overall health status. Saliva, being easily accessible, provides an ideal matrix for such non-invasive assessments. This document provides detailed application notes and protocols for the detection of 8-oxoG in human saliva using various established methods.
Quantitative Data Summary
The following table summarizes quantitative data for this compound (8-oxoG) and its nucleoside derivative 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) levels in saliva as reported in various studies. It is important to note that values can differ based on the analytical technique employed.
| Analyte | Detection Method | Subject Group | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| 8-OHGua (8-oxoG) | HPLC-ECD | Healthy Non-Smokers | 3.80 | 1.02 - 11.04 | [1] |
| 8-OHGua (8-oxoG) | HPLC-ECD | Smokers | Significantly higher than non-smokers | - | [1] |
| 8-OHdG | ELISA | Healthy Subjects | - | 0.68 - 1.56 | [1] |
| 8-OHdG | LC-MS/MS | Healthy Subjects | 0.010 ± 0.007 | - | [1] |
| 8-OHdG | ELISA | Oral Squamous Cell Carcinoma (OSCC) | 19.96 ± 2.11 (ng/dL) | - | [2] |
| 8-OHdG | ELISA | Oral Submucous Fibrosis (OSMF) | 13.89 ± 1.96 (ng/dL) | - | [2] |
| 8-OHdG | ELISA | Healthy Controls | 6.59 ± 1.47 (ng/dL) | - | [2] |
| 8-oxodGuo | LC-MS/MS | Healthy Adults | 0.0051 ± 0.0026 | - | [3] |
Note: 8-OHGua is often used interchangeably with 8-oxoG in the literature.
Signaling Pathway of this compound in Oxidative Stress
Reactive oxygen species (ROS) can damage DNA, leading to the formation of lesions such as this compound. This triggers cellular repair mechanisms, primarily the Base Excision Repair (BER) pathway, to maintain genomic integrity. If unrepaired, 8-oxoG can lead to mutations and contribute to cellular dysfunction and disease.
Caption: Formation and repair of this compound in the context of oxidative stress.
Experimental Workflow for Salivary this compound Analysis
The general workflow for analyzing 8-oxoG in saliva involves sample collection, processing, analysis using a selected method, and subsequent data interpretation.
Caption: General experimental workflow for salivary 8-oxoG analysis.
Protocol 1: Saliva Sample Collection and Processing
This protocol outlines the standardized procedure for collecting and processing saliva samples to ensure the integrity of 8-oxoG for subsequent analysis.
Materials:
-
Sterile polypropylene (B1209903) collection tubes (50 mL)
-
Ice bucket
-
Centrifuge
-
Cryovials
-
-80°C freezer
Procedure:
-
Participant instructions: Instruct participants to refrain from eating, drinking, smoking, or oral hygiene procedures for at least 1 hour before collection.
-
Collection:
-
Passive Drool Method: The participant allows saliva to pool in their mouth and then drools into a pre-chilled sterile collection tube.[4][5] This is often the preferred method to avoid stimulation and potential contamination from collection devices.[4]
-
Saliva Collection Kits: Alternatively, use commercially available saliva collection kits according to the manufacturer's instructions.
-
-
Sample Handling: Immediately place the collected saliva sample on ice to minimize degradation of analytes.
-
Centrifugation: Centrifuge the saliva sample at 3,000 rpm for 15 minutes at 4°C to pellet cells and other debris.[2]
-
Aliquoting: Carefully transfer the clear supernatant into labeled cryovials.
-
Storage: Store the aliquoted saliva samples at -80°C until analysis.[6]
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and specific method for the quantification of 8-oxoG.[7][8]
Materials and Equipment:
-
HPLC system with an electrochemical detector
-
Analytical column (e.g., C18 reverse-phase column)
-
Guard column
-
Mobile phase solution (e.g., sodium acetate (B1210297) buffer with methanol)
-
8-oxoG standard solution
-
Proteinase K
-
Centrifugal vacuum concentrator
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Thaw frozen saliva samples on ice.
-
To 100 µL of saliva, add 5 µL of Proteinase K (20 mg/mL) and incubate at 37°C for 1 hour to digest proteins.[4]
-
Evaporate the mixture to dryness using a centrifugal vacuum concentrator.[4]
-
Reconstitute the residue in 300 µL of the HPLC mobile phase.[4]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-ECD Analysis:
-
Column: Use a C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase consists of a sodium acetate buffer (e.g., 50 mM, pH 5.2) with a small percentage of methanol (B129727) (e.g., 5-10%). The exact composition may need optimization.
-
Flow Rate: Set the flow rate to approximately 0.6-1.0 mL/min.
-
Injection Volume: Inject 20-50 µL of the prepared sample.
-
Electrochemical Detector: Set the potential of the electrochemical detector to an appropriate value for the oxidation of 8-oxoG (typically around +400 to +600 mV).
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the 8-oxoG standard.
-
Identify and integrate the peak corresponding to 8-oxoG in the sample chromatograms.
-
Calculate the concentration of 8-oxoG in the saliva samples by comparing the peak area to the standard curve.
-
Protocol 3: Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for analyzing a large number of samples. Commercially available kits are widely used for this purpose.
Materials and Equipment:
-
Commercial 8-OHdG ELISA kit (e.g., from Cayman Chemical, R&D Systems)[6][9]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottles or automated plate washer
Procedure (based on a typical competitive ELISA kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This usually involves diluting wash buffers, standards, and antibodies.
-
Sample Preparation: Thaw saliva samples on ice. Dilute the saliva supernatant with the provided assay buffer. The optimal dilution factor should be determined empirically but a 1:10 dilution is a common starting point.[10]
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of the prepared standards and diluted saliva samples to the wells of the 8-OHdG-coated microplate.
-
Add a specific volume (e.g., 50 µL) of the primary antibody to each well (except for the blank).
-
Incubate the plate at room temperature for the time specified in the kit manual (e.g., 1-2 hours).
-
Wash the plate several times with the wash buffer to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the plate again.
-
Add the substrate solution to each well and incubate in the dark to allow for color development. The color intensity will be inversely proportional to the amount of 8-OHdG in the sample.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-OHdG in the saliva samples by interpolating their absorbance values on the standard curve.
-
Protocol 4: Detection of this compound using Electrochemical Biosensors
Electrochemical biosensors offer a rapid, sensitive, and potentially portable method for 8-oxoG detection.[11][12] The following is a generalized protocol for the fabrication and use of a label-free electrochemical biosensor.
Materials and Equipment:
-
Screen-printed carbon electrodes (SPCEs) or other suitable electrode materials
-
Nanomaterials for electrode modification (e.g., gold nanoparticles, carbon nanotubes)
-
Specific recognition element (e.g., anti-8-oxoG antibody or a specific DNA probe)
-
Cross-linking agents (e.g., glutaraldehyde)
-
Blocking agent (e.g., bovine serum albumin - BSA)
-
Potentiostat/galvanostat for electrochemical measurements
-
Electrochemical cell
Procedure:
-
Electrode Fabrication and Modification:
-
Clean the surface of the working electrode.
-
Modify the electrode surface with nanomaterials to enhance conductivity and surface area. This can be done by drop-casting a suspension of the nanomaterial onto the electrode and allowing it to dry.
-
Functionalize the modified surface to allow for the immobilization of the recognition element. For example, a chitosan (B1678972) film can be cross-linked with glutaraldehyde.
-
-
Immobilization of Recognition Element:
-
Immobilize the anti-8-oxoG antibody or DNA probe onto the functionalized electrode surface.
-
Incubate for a specific time to allow for binding.
-
-
Blocking:
-
Block any remaining active sites on the electrode surface by incubating with a blocking agent like BSA to prevent non-specific binding.
-
-
Electrochemical Detection:
-
Place the fabricated biosensor into the electrochemical cell containing a phosphate-buffered saline (PBS) solution.
-
Perform a baseline electrochemical measurement (e.g., cyclic voltammetry or differential pulse voltammetry).
-
Introduce the prepared saliva sample into the cell and incubate for a short period to allow 8-oxoG to bind to the recognition element.
-
Perform the electrochemical measurement again. The change in the electrochemical signal (e.g., a decrease in peak current) will be proportional to the concentration of 8-oxoG in the sample.
-
-
Quantification:
-
Calibrate the biosensor by measuring the response to known concentrations of 8-oxoG to create a standard curve.
-
Determine the concentration of 8-oxoG in the saliva sample based on the signal change and the calibration curve.
-
Comparison of Detection Methods
The choice of method for 8-oxoG detection in saliva depends on factors such as the required sensitivity, sample throughput, cost, and available expertise.
Caption: Comparison of key features for different 8-oxoG detection methods.
References
- 1. Measurement of 8-hydroxyguanine as an oxidative stress biomarker in saliva by HPLC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
- 4. This compound: A Lesion, an Epigenetic Mark, or a Molecular Signal? [mdpi.com]
- 5. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Oxidized base this compound, a product of DNA repair processes, contributes to dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. mdpi.com [mdpi.com]
- 12. Comparative evaluation of salivary, serum and urinary 8-OHdG in gutka-associated oral submucous fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Single-Cell Analysis of 8-Oxoguanine DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and aging. A primary consequence of oxidative stress is damage to DNA, with 8-oxoguanine (8-oxoG) being one of the most abundant and mutagenic base lesions.[1][2][3] The study of 8-oxoG at the single-cell level is crucial for understanding cellular heterogeneity in DNA damage response and for the development of targeted therapeutics. These application notes provide an overview of key methodologies for the single-cell analysis of 8-oxoG, detailed experimental protocols, and insights into the associated signaling pathways.
Methods for Single-Cell this compound Analysis
Several powerful techniques are available for the detection and quantification of 8-oxoG in individual cells. The choice of method depends on the specific research question, desired resolution, and available instrumentation.
-
Immunofluorescence (IF) Microscopy: This widely used technique employs specific antibodies to detect 8-oxoG within fixed and permeabilized cells.[2][4][5][6] It allows for the visualization and quantification of 8-oxoG levels on a cell-by-cell basis and can be combined with markers for specific cell types or organelles.[2][6]
-
Comet Assay (Single-Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites.[7][8] When coupled with the enzyme this compound DNA glycosylase (OGG1), which specifically excises 8-oxoG, it can be used to quantify 8-oxoG lesions in individual cells.[9][10]
-
Sequencing-Based Methods: Recent advances in sequencing technology have enabled the genome-wide mapping of 8-oxoG at single-nucleotide resolution. Techniques like OG-Seq, click-code-seq, and enTRAP-seq provide unprecedented detail on the distribution of this oxidative lesion.[11][12][13][14]
Quantitative Data Summary
The following tables summarize quantitative data from studies employing single-cell 8-oxoG analysis. This data highlights the variability in 8-oxoG levels under different experimental conditions and in different cell types.
Table 1: Immunofluorescence-Based Quantification of 8-oxoG
| Cell Type | Treatment | Fold Increase in 8-oxoG Fluorescence (Treated/Untreated) | Reference |
| HaCaT | 40 mM KBrO₃ (30 min) | ~3.5 (N45.1 antibody) | [4][5] |
| LF-1 fibroblasts | 40 mM KBrO₃ (30 min) | ~2.5 (N45.1 antibody) | [4] |
| Wild-type MEFs | H₂O₂ | Significant increase immediately after exposure | [2][6] |
| OGG1-deficient MEFs | H₂O₂ | Sustained high levels 24h post-exposure | [2][6] |
Table 2: Comet Assay-Based Quantification of 8-oxoG
| Cell Type | Condition | % DNA in Comet Tail (hOGG1-treated) | Reference |
| Wild-type human cells | Endogenous damage | 22.6 ± 10.9% | [9] |
| Wild-type human cells | After KBrO₃ treatment | Significantly increased | [9] |
Table 3: Quantification of 8-oxoG Positive Cells
| Cell Population | Condition | % of Cells with 8-oxoG Staining | Reference |
| Alveolar cells | Room air | 4% | [15] |
| Alveolar cells | Hyperoxia (48h) | ~12% (threefold increase) | [15] |
| Pro-SP-C-positive cells | Room air | ~30% | [15] |
| Pro-SP-C-positive cells | Hyperoxia (48h) | 60% | [15] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound
This protocol is adapted from studies using monoclonal antibodies for the detection of 8-oxoG in cultured cells.[4][5][16]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
RNase A solution (100 µg/mL)
-
Proteinase K solution (10 µg/mL)
-
2N HCl
-
1M Tris-HCl, pH 8.0
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-8-oxoG monoclonal antibody (e.g., N45.1)
-
Secondary antibody: Fluorochrome-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation: Wash cells on coverslips twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
RNase Treatment: Wash twice with PBS and incubate with RNase A solution for 1 hour at 37°C to reduce background from RNA oxidation.[16]
-
Proteinase K Treatment: Wash with PBS and incubate with Proteinase K solution for 10 minutes at room temperature to improve epitope accessibility.[16]
-
DNA Denaturation: To expose the 8-oxoG epitope within the DNA double helix, incubate the coverslips in 2N HCl for 10 minutes at room temperature.[5]
-
Neutralization: Carefully aspirate the HCl and neutralize by washing three times with 1M Tris-HCl, pH 8.0.
-
Blocking: Wash with PBS and incubate in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-8-oxoG primary antibody in blocking buffer and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again with PBS, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Protocol 2: Alkaline Comet Assay with OGG1 for this compound Detection
This protocol is a modification of the standard alkaline comet assay to specifically detect 8-oxoG lesions.[7][9]
Materials:
-
Single-cell suspension
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
OGG1 enzyme and reaction buffer
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Gold or ethidium (B1194527) bromide)
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow to solidify.
-
Cell Encapsulation: Mix the single-cell suspension with 0.5% LMA at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Cell Lysis: Remove the coverslips and immerse the slides in cold lysis solution overnight at 4°C.
-
OGG1 Digestion: Wash the slides three times with OGG1 reaction buffer. Add OGG1 enzyme diluted in reaction buffer to each slide, cover with a coverslip, and incubate for 1 hour at 37°C. As a control, incubate a parallel set of slides with reaction buffer only.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at ~25V and ~300mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently remove the slides from the tank, wash three times with neutralization buffer, and stain with a suitable DNA dye.
-
Analysis: Visualize the "comets" using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software. The difference in tail moment between OGG1-treated and untreated slides represents the amount of 8-oxoG.
Signaling Pathways and Experimental Workflows
This compound DNA Damage Response and Signaling
The repair of 8-oxoG is primarily initiated by the DNA glycosylase OGG1, which excises the damaged base as part of the Base Excision Repair (BER) pathway.[1][10][17] Beyond its role in DNA repair, OGG1, in complex with its excision product (the free 8-oxoG base), can act as a signaling molecule.[18][19][20] This complex can activate small GTPases such as Ras and Rac1, leading to the activation of downstream signaling cascades like the MAPK/ERK pathway.[1][19] This novel signaling role links DNA damage repair directly to cellular responses such as inflammation and cell proliferation.[18][21]
References
- 1. Activation of cellular signaling by this compound DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of oxidized guanine, this compound, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Single Cell Determination of 7,8-dihydro-8-oxo-2′-deoxyguanosine by Fluorescence Techniques: Antibody vs. Avidin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Sequencing DNA for the oxidatively modified base 8-oxo-7,8-dihydroguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound targeted by this compound DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of Ras Signaling Pathway by this compound DNA Glycosylase Bound to Its Excision Product, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of cellular signaling by this compound DNA glycosylase-1-initiated DNA base excision repair. [vivo.weill.cornell.edu]
- 21. Oxidized base this compound, a product of DNA repair processes, contributes to dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time 8-Oxoguanine Monitoring Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxoguanine (8-oxoG), a primary product of oxidative DNA damage, is a critical biomarker for assessing oxidative stress implicated in carcinogenesis, aging, and various neurodegenerative diseases.[1][2][3] Real-time monitoring of 8-oxoG levels is crucial for understanding disease progression and evaluating the efficacy of therapeutic interventions. These application notes provide detailed protocols for the development and application of a biosensor for the real-time monitoring of 8-oxoG. The protocols cover electrochemical, fluorescent, and colorimetric detection methods, offering flexibility for various research and drug development needs.
Signaling Pathway of this compound
8-oxoG is primarily repaired by the base excision repair (BER) pathway, initiated by the enzyme this compound DNA glycosylase-1 (OGG1).[1][3] OGG1 recognizes and excises the 8-oxoG lesion from the DNA backbone.[1] Recent studies have revealed a novel signaling role for the excised 8-oxoG base. The OGG1-8-oxoG complex can act as a guanine (B1146940) nucleotide exchange factor for Ras family GTPases, activating downstream signaling cascades such as the Raf-MEK-ERK pathway.[1][4][5] This links DNA repair to cellular signaling and transcriptional regulation.[1][6][7]
Section 1: Electrochemical Biosensor for this compound Detection
This protocol details the fabrication and application of an electrochemical biosensor for the sensitive and real-time detection of 8-oxoG. The biosensor is based on a screen-printed carbon electrode (SPCE) modified with gold nanoparticles (AuNPs) and a specific aptamer for 8-oxoG.
Materials and Reagents
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Tetrachloroauric acid (HAuCl₄)
-
This compound standard
-
8-oxoG specific aptamer
-
Phosphate buffered saline (PBS)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Deionized (DI) water
Experimental Protocols
The Turkevich method is a common and effective way to synthesize gold nanoparticles.[8]
-
Thoroughly clean all glassware with aqua regia (3:1 HCl:HNO₃) and rinse with deionized water.[8]
-
Prepare a 2.5 x 10⁻⁴ M solution of HAuCl₄ in DI water.[8]
-
Heat the HAuCl₄ solution to boiling under constant stirring.[8]
-
Rapidly add a 1% solution of trisodium citrate to the boiling HAuCl₄ solution.[8] The volume ratio of citrate to HAuCl₄ solution can be adjusted to control nanoparticle size.
-
Continue heating and stirring until the solution color changes to a stable ruby red, indicating the formation of AuNPs.[8]
-
Allow the solution to cool to room temperature.
-
Clean the SPCEs by rinsing with DI water and drying with a stream of nitrogen.
-
Drop-cast the synthesized AuNP solution onto the working electrode surface of the SPCE and allow it to dry at room temperature.[9]
-
Incubate the AuNP-modified SPCE with a solution of the 8-oxoG specific aptamer for a sufficient time to allow for self-assembly of the aptamer onto the AuNP surface.
-
Gently rinse the electrode with PBS to remove any unbound aptamer.
-
The biosensor is now ready for use.
-
Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) measurements in a solution of potassium ferricyanide in PBS to characterize the electrode surface modifications.
-
For 8-oxoG detection, incubate the fabricated biosensor with the sample solution containing 8-oxoG for a specific period.
-
After incubation, rinse the electrode with PBS.
-
Perform electrochemical measurements (CV or DPV). The binding of 8-oxoG to the aptamer will cause a change in the electrochemical signal. The magnitude of this change is proportional to the concentration of 8-oxoG.
Data Presentation
| Biosensor Configuration | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| SPCE-AuNP-Aptamer | Differential Pulse Voltammetry | 10 nM - 100 nM | 6.4 nM | [10] |
| Glassy Carbon Electrode | Differential Pulse Voltammetry | - | 8 x 10⁻⁷ M | [11] |
Section 2: Fluorescent Biosensor for this compound Detection
This protocol describes a "turn-on" fluorescent biosensor for the detection of 8-oxoG based on split-luciferase complementation.[12][13]
Principle
The biosensor consists of two fusion proteins: one with the N-terminal fragment of luciferase fused to a methyl-CpG binding domain (MBD) and the other with the C-terminal fragment of luciferase fused to OGG1.[12][13] In the presence of methylated DNA containing 8-oxoG, the MBD localizes the N-terminal luciferase fragment to the DNA, and OGG1 binds to the 8-oxoG lesion, bringing the two luciferase fragments into close proximity, resulting in the reconstitution of luciferase activity and light emission.
Materials and Reagents
-
Plasmids encoding MBD-NLuc and OGG1-CLuc fusion proteins
-
Cell-free protein expression system
-
Methylated DNA substrate containing 8-oxoG lesions
-
Luciferin (B1168401) substrate
-
Luminometer
Experimental Protocols
-
Express the MBD-NLuc and OGG1-CLuc fusion proteins using a cell-free in vitro transcription/translation system according to the manufacturer's instructions.
-
Synthesize or purchase a DNA oligonucleotide containing a specific sequence with a methylated CpG site and a guanine base.
-
Induce oxidative damage to generate 8-oxoG by treating the DNA with a solution of CuCl₂ and H₂O₂.[12]
-
In a microplate well, combine the expressed MBD-NLuc and OGG1-CLuc fusion proteins with the 8-oxoG containing DNA substrate.
-
Incubate the mixture at room temperature to allow for protein-DNA binding and luciferase reassembly.
-
Add the luciferin substrate to the reaction mixture.
-
Measure the luminescence signal using a luminometer. The intensity of the luminescence is proportional to the amount of 8-oxoG present in the DNA.
Data Presentation
| Biosensor System | Target | Signal Change | Limit of Detection | Reference |
| Split-Luciferase (OGG1-based) | 8-oxoG in plasmid DNA | 6-fold increase | ~200 fmol | [12] |
| Split-Luciferase (OGG1-based) | 8-oxoG in genomic DNA | 27-fold increase | Not specified | [12][13] |
Section 3: Colorimetric Aptasensor for this compound Detection
This protocol describes a simple and rapid colorimetric aptasensor for the detection of 8-oxo-dG using cysteamine-stabilized gold nanoparticles (cyst-AuNPs).[14]
Principle
In the absence of 8-oxo-dG, the anti-8-oxo-dG aptamer binds to the positively charged cyst-AuNPs, preventing their aggregation and maintaining a red color. In the presence of 8-oxo-dG, the aptamer preferentially binds to its target, leaving the cyst-AuNPs unprotected and leading to their aggregation upon changes in ionic strength, resulting in a color change from red to blue.[14]
Materials and Reagents
-
Hydrogen tetrachloroaurate(III) trihydrate
-
Sodium borohydride (B1222165)
-
Anti-8-oxo-dG aptamer
-
8-oxo-2'-deoxyguanosine (8-oxo-dG) standard
-
Phosphate buffer
Experimental Protocols
-
Prepare a solution of HAuCl₄ in DI water.
-
Add a solution of cysteamine to the HAuCl₄ solution with stirring.
-
Slowly add a freshly prepared, ice-cold solution of sodium borohydride to the mixture with vigorous stirring.
-
Continue stirring until the solution turns a wine-red color.
-
In a microcentrifuge tube, mix the anti-8-oxo-dG aptamer solution with the sample containing 8-oxo-dG.
-
Incubate the mixture at room temperature to allow for aptamer-target binding.[14]
-
Add the cyst-AuNPs solution to the mixture and incubate for a further period.[14]
-
Observe the color of the solution. A color change from red to blue indicates the presence of 8-oxo-dG.
-
For quantitative analysis, measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer. The ratio of absorbance at two different wavelengths (e.g., A₆₂₀/A₅₂₅) can be used to quantify the concentration of 8-oxo-dG.
Data Presentation
| Aptasensor System | Detection Range | Limit of Detection (LOD) | Sample Type | Reference |
| Cysteamine-AuNPs-Aptamer | 15 - 100 nM | 12.9 nM | Human Urine | [10] |
| Salt-induced AuNPs-Aptamer | 10 - 100 nM | 6.4 nM | - | [10] |
General Considerations and Troubleshooting
-
Sample Preparation: For biological samples, appropriate extraction and purification steps may be necessary to minimize matrix effects. High concentrations of uric acid in urine can interfere with electrochemical detection.[2]
-
Optimization: For all biosensor types, it is crucial to optimize experimental parameters such as incubation times, concentrations of reagents (aptamers, nanoparticles), and buffer conditions to achieve the best performance.
-
Controls: Always include negative controls (samples without the analyte) and positive controls (samples with a known concentration of 8-oxoG) in your experiments to validate the results.
-
Specificity: The specificity of aptamer-based and enzyme-based biosensors should be evaluated against other structurally similar molecules to ensure selective detection of 8-oxoG.
These detailed application notes and protocols provide a comprehensive guide for researchers and professionals to develop and utilize biosensors for the real-time monitoring of this compound. The choice of biosensor will depend on the specific application, required sensitivity, and available instrumentation.
References
- 1. Activation of cellular signaling by this compound DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of the Oxidative DNA Lesion this compound (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Ras Signaling Pathway by this compound DNA Glycosylase Bound to Its Excision Product, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of cellular signaling by this compound DNA glycosylase-1-initiated DNA base excision repair. [vivo.weill.cornell.edu]
- 6. This compound: A Lesion, an Epigenetic Mark, or a Molecular Signal? [mdpi.com]
- 7. This compound DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Recent Advances in the Fabrication and Application of Screen-Printed Electrochemical (Bio)Sensors Based on Carbon Materials for Biomedical, Agri-Food and Environmental Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Turn-on DNA Damage Sensors for the Direct Detection of this compound and Photoproducts in Native DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. badran.scripps.edu [badran.scripps.edu]
- 14. Aptamer-based colorimetric detection of the DNA damage marker 8-oxo-dG using cysteamine-stabilised gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Artificial Guanine Oxidation During DNA Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the artificial oxidation of guanine (B1146940) to 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG) during DNA extraction. Accurate measurement of 8-oxo-dG is critical, as it is a key biomarker for oxidative stress and damage; however, its levels can be artificially inflated by the extraction process itself.
Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments, providing potential causes and actionable solutions.
Q1: My baseline 8-oxo-dG levels are unexpectedly high and variable in my control samples. What are the potential causes?
A1: High and variable 8-oxo-dG levels in control or untreated samples are a common problem, almost always indicating artificial oxidation during sample processing and DNA extraction.
-
Potential Cause 1: Phenol-based Extraction Methods. Standard phenol-chloroform extraction is a major source of artificial guanine oxidation. Phenol (B47542) can generate phenoxy radicals, and the process can sensitize DNA to oxidation, especially when exposed to air.[1][2] Studies have shown that phenol-based methods can increase 8-oxo-dG levels by as much as 90-fold compared to non-phenol methods.[3]
-
Solution: Switch to a non-phenol-based DNA extraction method. Methods using chaotropic agents like sodium iodide (NaI) or guanidinium (B1211019) thiocyanate (B1210189) (found in reagents like DNAzol) have been shown to produce significantly lower and less variable background levels of 8-oxo-dG.[1][2][4][5]
-
-
Potential Cause 2: Presence of Redox-Active Metal Ions. Trace amounts of transition metals, particularly iron (Fe²⁺) and copper (Cu⁺), can catalyze the Fenton reaction, generating highly reactive hydroxyl radicals that readily oxidize guanine.[6] These ions can be introduced through buffers, reagents, or the biological sample itself.
-
Solution: Incorporate a potent metal chelator into all buffers used for DNA isolation and hydrolysis. Deferoxamine (DFO) is a strong iron chelator that has been shown to significantly reduce artificial 8-oxo-dG formation.[1][7] Using Chelex-treated buffers can also help remove divalent metal ions.[1][7]
-
-
Potential Cause 3: Air Exposure & High Temperatures. Exposure of samples to atmospheric oxygen, especially after lysis or during drying steps (lyophilization), can significantly increase oxidation.[1] Performing steps at room temperature or higher can accelerate oxidative reactions.
-
Potential Cause 4: Contaminated Reagents. Water and buffers can be a source of both metal ions and dissolved oxygen.
-
Solution: Use the highest purity reagents available (e.g., LC-MS grade water). Prepare fresh buffers and consider treating them with Chelex to remove any contaminating metal ions.[1]
-
Q2: I see significant variability in 8-oxo-dG levels across different batches of the same sample type. How can I improve consistency?
A2: Inter-batch variability often points to inconsistencies in sample handling, storage, or the extraction protocol itself.
-
Potential Cause 1: Inconsistent Sample Collection and Storage. The period between sample collection and freezing is critical. Storing fresh tissues or cells improperly, even for short periods, can lead to physiological changes and oxidative damage before extraction begins. Repeated freeze-thaw cycles are also known to degrade DNA and can contribute to variability.[9][10]
-
Solution: Standardize your sample handling protocol. For tissues, flash-freeze them in liquid nitrogen immediately after harvesting and store them at -80°C.[3][11] For cells, pellet them and store them at -80°C.[11] Avoid repeated freeze-thaw cycles by aliquoting samples before long-term storage.[9]
-
-
Potential Cause 2: Procedural Drift. Minor, unintentional variations in the execution of the DNA extraction protocol between batches can lead to different levels of artificial oxidation. This includes variations in incubation times, mixing intensity, or the duration of exposure to air.
-
Solution: Adhere strictly to a validated Standard Operating Procedure (SOP). Ensure all steps are timed precisely and executed consistently. Using automated extraction systems can also improve reproducibility.
-
-
Potential Cause 3: Variable Contaminant Levels. If samples have varying levels of contaminants (e.g., heme from blood), this can affect the efficiency of the extraction and the level of oxidative stress during the procedure.
-
Solution: For blood samples, ensure complete removal of red blood cells and heme. If sample types are known to have high levels of certain contaminants, incorporate specific purification steps to remove them early in the protocol.
-
Q3: Can my sample collection and storage procedures contribute to guanine oxidation?
A3: Absolutely. The integrity of the DNA upon extraction is highly dependent on the quality of the initial sample collection and storage.
-
For Tissue Samples: Tissues should be flash-frozen in liquid nitrogen immediately upon collection to halt metabolic processes and enzymatic activity.[3] They should then be stored at -80°C. Long-term storage in formalin is not recommended as it can lead to chemical modification of DNA.[11]
-
For Blood Samples: Whole blood should be collected in EDTA tubes, as EDTA chelates metal ions that can catalyze oxidation and also inhibits DNases.[9] For short-term storage, 4°C is acceptable, but for long-term storage, freezing at -80°C is required.[2][9]
-
For Cell Cultures: Harvest cells at optimal confluency (e.g., 80-90%).[9] After pelleting, cells can be stored at -80°C.[11]
-
General Precaution: Avoid repeated freeze-thaw cycles for all sample types, as this can cause cellular damage, release of oxidizing agents, and physical shearing of DNA.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is 8-hydroxy-2'-deoxyguanosine (8-oxo-dG) and why is it a critical biomarker?
A1: 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine, is one of the most common products of oxidative DNA damage. Guanine is the most easily oxidized of the four DNA bases due to its low redox potential.[12] When DNA is attacked by reactive oxygen species (ROS), such as the hydroxyl radical, guanine can be converted to 8-oxo-dG. This lesion is mutagenic because it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations, which are implicated in carcinogenesis and aging. Therefore, its accurate quantification serves as a crucial biomarker for the level of oxidative stress and damage within an organism or cell.
Q2: What is the primary chemical mechanism of artificial guanine oxidation during DNA extraction?
A2: The primary mechanism is a one-electron oxidation of guanine.[12] This process is often initiated by reactive oxygen species (ROS) like the hydroxyl radical (•OH), which can be generated by the Fenton reaction if ferrous ions (Fe²⁺) are present. The reaction generates a guanine radical cation (G•+), which is then hydrated and further oxidized to form the stable 8-oxo-dG lesion.[12] Reagents like phenol and exposure to air can promote these radical reactions, leading to artificially inflated 8-oxo-dG levels.
Q3: Which antioxidants or additives are recommended to prevent guanine oxidation?
A3: Several types of additives can be used in lysis and hydrolysis buffers to minimize artificial oxidation:
-
Metal Chelators: These compounds bind redox-active metal ions, preventing them from catalyzing the formation of ROS. Deferoxamine (DFO) is a highly effective iron chelator.[1][7]
-
Radical Scavengers: These antioxidants directly neutralize free radicals. TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) is a stable radical that has been shown to reduce artifactual oxidation during DNA hydrolysis.[1][8]
-
General Antioxidants: While less specific, other antioxidants like butylated hydroxytoluene (BHT) or vitamins C and E have also been used, though their efficacy can vary depending on the system.
Q4: How do different DNA extraction methods compare in terms of inducing oxidative damage?
A4: The choice of extraction method has a profound impact on the level of artifactual oxidation.
-
Phenol-Chloroform Method: This is generally considered the worst method for this application. It consistently produces the highest levels of artificial 8-oxo-dG.[2][3]
-
Sodium Iodide (NaI) Method: This chaotropic salt-based method avoids phenol and results in dramatically lower levels of background oxidation. It is considered one of the best methods for minimizing artifacts.[2][3]
-
Guanidinium Thiocyanate (GTC) Method: Reagents like DNAzol, which contain GTC, are also highly effective.[1] GTC is a strong chaotropic agent that lyses cells and denatures proteins (including DNases) while being less prone to causing oxidation than phenol.[3] The DNAzol method, particularly when performed at low temperatures and with the addition of chelators, yields some of the lowest reported baseline 8-oxo-dG levels.[1][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing different DNA isolation methods and the effect of antioxidants on artificial 8-oxo-dG formation.
Table 1: Comparison of 8-oxo-dG Levels by DNA Isolation Method Data synthesized from a study on mouse liver nuclear DNA.
| DNA Isolation Method | Mean 8-oxo-dG / 10⁵ dG (± SD) | Fold Difference vs. NaI Method |
| Sodium Iodide (NaI) | 0.035 ± 0.007 | 1x (Baseline) |
| Phenol | 3.150 ± 0.378 | ~90x Increase |
| [3] |
Table 2: Effect of Antioxidants on 8-oxo-dG Levels During DNA Isolation from H358 Cells Data synthesized from a comparative study of DNAzol and NaI methods.
| Isolation Method | Additive | Mean 8-oxo-dG / 10⁷ dG (± SD) |
| DNAzol | None | 17.9 ± 6.0 |
| NaI | None | 22.8 ± 4.4 |
| DNAzol | Deferoxamine (0.1 mM) | 4.9 ± 1.2 |
| NaI | Deferoxamine (0.1 mM) | 7.9 ± 1.9 |
| DNAzol | TEMPO (10 mM) | 5.9 ± 2.0 |
| NaI | TEMPO (10 mM) | 10.3 ± 2.4 |
| [1] |
Experimental Protocols
Protocol 1: DNA Extraction using Guanidinium Thiocyanate (DNAzol) with Antioxidant Supplementation
This protocol is adapted from methods demonstrated to yield low levels of background oxidation.[1][3] All steps should be performed at 4°C (on ice) unless otherwise specified.
Materials:
-
Cell pellet (1-3 x 10⁷ cells)
-
DNAzol® Reagent or equivalent GTC-detergent solution
-
Deferoxamine (DFO) stock solution (e.g., 10 mM in ultrapure water)
-
100% Ethanol (B145695), pre-chilled to -20°C
-
75% Ethanol, pre-chilled to -20°C
-
8 mM NaOH for solubilization
-
HEPES (free acid) for pH adjustment
-
Ultrapure (e.g., LC-MS grade) water
Procedure:
-
Lysis: Add 1 mL of DNAzol® Reagent to the cell pellet. Add DFO to a final concentration of 0.1 mM. Lyse the cells by gentle pipetting up and down until the solution is homogenous.
-
Optional Centrifugation: To remove insoluble cellular debris (e.g., from tissue homogenates), centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Transfer the viscous supernatant to a new tube.
-
DNA Precipitation: Add 0.5 mL of 100% ethanol to the lysate. Mix by inverting the tube 5-10 times until a visible DNA precipitate forms.
-
Pelleting: Centrifuge at 5,000 x g for 5 minutes at 4°C to pellet the DNA. Carefully discard the supernatant.
-
DNA Wash (x2): Add 1 mL of 75% ethanol to the pellet. Dislodge the pellet from the tube wall and wash by inverting the tube several times. Centrifuge at 5,000 x g for 3 minutes at 4°C. Discard the supernatant. Repeat this wash step once more.
-
Drying: After the final wash, carefully remove all residual ethanol with a pipette. Briefly air-dry the pellet for 1-2 minutes. Do not over-dry, as this will make it difficult to resuspend.
-
Solubilization: Add an appropriate volume (e.g., 100-200 µL) of 8 mM NaOH to the pellet. Gently pipette to dissolve the DNA. A brief incubation at 37°C may aid solubilization.
-
pH Adjustment: Adjust the pH of the DNA solution to ~7.5 by adding a calculated amount of HEPES buffer. Store the DNA at -80°C.
Protocol 2: Quantification of 8-oxo-dG by UPLC-MS/MS
This protocol outlines the key steps for DNA hydrolysis and analysis, incorporating measures to prevent artificial oxidation during the procedure. It is adapted from established LC-MS/MS methods.[8]
Materials:
-
Purified genomic DNA sample (from Protocol 1)
-
[¹⁵N₅]8-oxo-dG internal standard
-
TEMPO solution (e.g., 1.5 M)
-
DNase I
-
Phosphodiesterase I
-
Alkaline Phosphatase
-
Tris-HCl buffer (pH 7.0) with 20 mM MgCl₂
-
UPLC-MS/MS system with a C18 column and HESI source
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 50 µg of your DNA sample with a known amount of [¹⁵N₅]8-oxo-dG internal standard (e.g., 500 fmol).
-
Addition of Antioxidant: Add TEMPO to the sample to a final concentration of ~20 mM to scavenge free radicals generated during hydrolysis.
-
Enzymatic Hydrolysis: a. Add DNase I and incubate at 37°C for 10-15 minutes. b. Add Phosphodiesterase I and Alkaline Phosphatase to the mixture. c. Continue incubation at 37°C for 60-90 minutes to ensure complete digestion of DNA into nucleosides.
-
Sample Cleanup (Optional but Recommended): If necessary, filter the hydrolysate through a 0.22 µm filter or perform solid-phase extraction to remove enzymes and other interfering substances.
-
UPLC-MS/MS Analysis: a. Inject the prepared sample onto a C18 column. b. Use a gradient elution (e.g., with methanol (B129727) and 0.1% acetic acid in water) to separate the nucleosides. c. Set the triple-quadrupole mass spectrometer to Selected Reaction Monitoring (SRM) mode. d. Monitor the specific precursor-to-product ion transitions for both native 8-oxo-dG (e.g., m/z 284.1 → 168.0) and the [¹⁵N₅]8-oxo-dG internal standard (e.g., m/z 289.1 → 173.0).
-
Quantification: Calculate the amount of 8-oxo-dG in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a standard curve. Normalize the result to the amount of unmodified deoxyguanosine (dG) in the sample, typically expressed as 8-oxo-dG per 10⁶ or 10⁷ dG.
Visual Guides and Workflows
The following diagrams illustrate key processes and logical workflows related to preventing and troubleshooting guanine oxidation.
Caption: One-electron oxidation pathway of guanine to 8-oxo-dG.
Caption: Recommended workflow for DNA extraction and analysis to minimize guanine oxidation.
Caption: Troubleshooting flowchart for diagnosing sources of artificial guanine oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. base4.co.uk [base4.co.uk]
- 3. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DNA Purification | DNA Extraction Methods [worldwide.promega.com]
- 7. Analysis of 7,8-dihydro-8-oxo-2'-deoxyguanosine in cellular DNA during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dpxtechnologies.com [dpxtechnologies.com]
- 10. Different Ways Professionals Store DNA Samples [celestis.com]
- 11. Sample storage prior to extraction of genomic DNA T [qiagen.com]
- 12. Inhibition of oxidative DNA damage, 8-OHdG, and carbonyl contents in smokers treated with antioxidants (vitamin E, vitamin C, beta-carotene and red ginseng) [pubmed.ncbi.nlm.nih.gov]
troubleshooting high background in 8-Oxoguanine immunofluorescence staining
Technical Support Center: 8-Oxoguanine (8-oxoG) Immunofluorescence
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background in this compound (8-oxoG) immunofluorescence (IF) staining.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in 8-oxoG immunofluorescence staining?
High background staining can obscure specific signals and lead to incorrect interpretations. The primary causes include:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[1][2]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can cause antibodies to adhere to random areas of the tissue or cells.[1][2]
-
Secondary Antibody Issues: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample or binding non-specifically on its own.[2]
-
Problems with DNA Denaturation: The epitope for 8-oxoG is often masked within the DNA double helix.[3][4] Improper or insufficient denaturation will prevent the primary antibody from accessing its target, while overly harsh denaturation can damage the sample morphology and expose non-specific epitopes.
-
Sample Autofluorescence: Tissues can have endogenous molecules like FAD and lipofuscin that fluoresce, contributing to background noise.[5][6] Fixatives like glutaraldehyde (B144438) can also induce autofluorescence.[6]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, increasing background.[1]
Q2: My "secondary antibody only" control is showing a high signal. What does this mean and how do I fix it?
A high signal in the secondary antibody control indicates that the secondary antibody is binding non-specifically.[2] This is a common issue that can be addressed by:
-
Optimizing Blocking: Ensure you are using an appropriate blocking serum, typically from the same species as the secondary antibody, for an adequate amount of time (e.g., 60 minutes).[2][5]
-
Centrifuging the Secondary Antibody: Before dilution, spin the secondary antibody vial in a microcentrifuge to pellet any aggregates that may have formed during storage. These aggregates can stick non-specifically to the sample.
-
Titrating the Secondary Antibody: You may be using too high a concentration. Perform a dilution series to find the optimal concentration that provides a good signal-to-noise ratio.
-
Using Pre-adsorbed Secondary Antibodies: Select a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
Q3: How do I properly perform DNA denaturation for 8-oxoG staining?
Accessing the 8-oxoG epitope within the DNA helix is critical.[3][4] Acid hydrolysis is a common method for denaturation.
-
Reagent and Incubation: A typical procedure involves incubating the fixed and permeabilized samples in 2N HCl for 30-60 minutes at room temperature.[7]
-
Neutralization: It is crucial to thoroughly neutralize the acid after denaturation. This is typically done with a buffer like 0.1 M sodium tetraborate (B1243019) (pH 8.5) or 100 mM Tris-HCl (pH 8.0).[7][8]
-
Washing: Before adding the acid, ensure all PBS is washed away with distilled water, as the phosphate (B84403) can buffer the HCl and reduce its effectiveness.[8] Prepare the HCl solution fresh for best results.[8]
Q4: Can my fixation method increase background?
Yes, the fixation method can significantly impact background. Over-fixation with aldehydes (like paraformaldehyde) can cross-link proteins excessively, creating a dense matrix that traps antibodies non-specifically. Old formaldehyde (B43269) stocks can also increase autofluorescence.[5] If you suspect fixation is an issue, consider:
-
Reducing Fixation Time: Titrate the fixation time to find the minimum duration required to preserve morphology without causing excessive cross-linking.
-
Using Fresh Fixative: Always prepare fresh fixative solutions from high-purity reagents.[5]
-
Trying Alternative Fixatives: For some applications, cold methanol (B129727) fixation can be an alternative, although it may not be suitable for all antigens.[8]
Q5: What can I do to reduce autofluorescence in my tissue samples?
Autofluorescence can be a significant problem, especially in tissues rich in red blood cells or connective tissue. To mitigate this:
-
Use a Quenching Agent: After fixation and before blocking, treat your samples with a quenching agent. Common options include 0.1% Sudan Black B, Sodium Borohydride (0.1% in PBS), or commercial quenching reagents.[6]
-
Choose Far-Red Fluorophores: Autofluorescence is often more prominent in the green and yellow channels. Whenever possible, use secondary antibodies conjugated to fluorophores in the far-red spectrum (e.g., Alexa Fluor 647, Cy5), where autofluorescence is typically lower.[5]
-
Perform a "No Stain" Control: Always examine an unstained sample under the microscope using the same settings as your stained samples to determine the baseline level of autofluorescence.[5][6]
Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Solution(s) |
| High background across the entire sample | Primary antibody concentration too high. | Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended concentration and test several dilutions (e.g., 1:100, 1:250, 1:500).[1][2] |
| Insufficient blocking. | Increase blocking time to at least 1 hour. Use 5-10% normal serum from the species the secondary antibody was raised in.[2][5] | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T). | |
| High background in "secondary only" control | Non-specific binding of secondary antibody. | Use a pre-adsorbed secondary antibody. Titrate the secondary antibody concentration. Centrifuge antibody before use to remove aggregates.[2] |
| Punctate or speckled background | Antibody aggregates. | Centrifuge primary and secondary antibodies at high speed (~14,000 x g) for 10-15 minutes before dilution. |
| Contaminated buffers or reagents. | Use fresh, sterile-filtered buffers for all steps. | |
| High background localized to specific tissues (e.g., connective tissue) | Endogenous autofluorescence. | Treat samples with a quenching agent (e.g., Sudan Black B). Use fluorophores in the far-red spectrum to avoid the autofluorescence range.[5][6] |
| Ineffective DNA denaturation. | Optimize HCl concentration and incubation time. Ensure complete neutralization and thorough washing before and after the denaturation step.[8] |
Experimental Protocols
Standard Protocol for 8-oxoG Immunofluorescence
This protocol is a general guideline and may require optimization for specific cell types or tissues.
-
Sample Preparation:
-
For cells: Grow cells on sterile coverslips.
-
For tissues: Prepare cryostat or paraffin-embedded sections.
-
-
Fixation:
-
Wash samples briefly with 1X PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash 3 times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash 3 times with 1X PBS for 5 minutes each.
-
-
RNase Treatment (Optional but Recommended):
-
To ensure the signal is from DNA and not RNA, incubate with 100 µg/ml RNase A for 1 hour at 37°C.[9]
-
Wash 3 times with 1X PBS for 5 minutes each.
-
-
DNA Denaturation:
-
Rinse samples with dH₂O to remove residual PBS.[8]
-
Incubate in 2N HCl for 30 minutes at room temperature.
-
Neutralize by washing 2-3 times with 0.1 M Sodium Borate Buffer (pH 8.5) for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS-T) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-8-Oxoguanine primary antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS-T) to its optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash 3-4 times with PBS-T for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash 3-4 times with PBS-T for 5-10 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash once with PBS.
-
Mount coverslip on a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Image using a fluorescence or confocal microscope.
-
Visual Troubleshooting Guides
Caption: A workflow for troubleshooting high background in immunofluorescence.
Caption: A decision-making workflow for optimizing the DNA denaturation step.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Single Cell Determination of 7,8-dihydro-8-oxo-2′-deoxyguanosine by Fluorescence Techniques: Antibody vs. Avidin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Optimizing HPLC-ECD for 8-Oxoguanine Quantification
Welcome to the technical support center for the quantification of 8-oxoguanine (8-oxoGua) and its deoxynucleoside, 8-oxo-2'-deoxyguanosine (8-oxodG), using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability and error in this compound quantification?
A1: The most significant sources of error include artificial oxidation of guanine (B1146940) during sample preparation (DNA extraction and hydrolysis), incomplete DNA hydrolysis, and co-elution of interfering substances.[1][2] Phenol extraction of DNA, for instance, has been shown to cause a modest but statistically significant increase in measured 8-oxodG levels.[3][4] To address these challenges, organizations like the European Standards Committee on Oxidative DNA Damage (ESCODD) were formed to establish standardized protocols and minimize inter-laboratory variation.[1]
Q2: What is the optimal electrochemical potential for detecting 8-oxodG and 8-oxoGua?
A2: While initial methods used a range of potentials, an optimal applied potential of approximately +0.25 V is now recommended for 8-oxodG to minimize the impact of co-eluting compounds that oxidize at similar retention times.[1] It is important to note that 8-oxoGua has a lower oxidation potential than 8-oxodG.[1][5]
Q3: How can I prevent artificial oxidation of my samples during preparation?
Q4: I am seeing a large interfering peak in my chromatogram when analyzing urine samples. What could be the cause and how can I resolve it?
A4: When analyzing urine samples, a large interfering peak, particularly when using immunoaffinity purification, can obscure the 8-oxodG peak.[4][6] This interference can worsen with the age of the purification column and has been identified as potentially being a disaccharide from the column matrix breaking down.[4][6] To resolve this, a gradient elution using a combination of methanol (B129727) and acetonitrile (B52724) in the mobile phase can effectively separate the interfering peak from the analyte of interest.[4][6] Uric acid is another major interferent in urine, present at concentrations thousands of times higher than 8-oxodG.[1][5]
Q5: What are the advantages of using HPLC-ECD for this compound analysis compared to other methods?
A5: HPLC-ECD offers high selectivity and sensitivity, with detection limits reaching the femtomolar range.[1][8] It is considered more sensitive than UV detection and provides a more definitive identification and quantification compared to methods like ELISA.[1][9] However, it is more technically demanding than ELISA.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background levels of 8-oxodG | Artificial oxidation during DNA isolation and/or hydrolysis. | Use a non-phenol-based DNA extraction method, such as the chaotropic NaI method.[3][4] Include antioxidants and metal chelators in your buffers.[7] |
| Poor peak resolution/interfering peaks | Co-elution of other electroactive species (e.g., uric acid in urine).[1][5] Column matrix degradation from immunoaffinity columns.[4][6] | Optimize the mobile phase composition. A gradient elution with methanol and acetonitrile can improve separation.[4][6] Adjust the electrochemical detector potential to a more selective voltage (e.g., ~+0.25 V for 8-oxodG).[1] |
| Low signal or poor sensitivity | Sub-optimal detector potential. Incomplete DNA hydrolysis. | Perform a hydrodynamic voltammogram to determine the optimal detector potential for your system. Ensure complete enzymatic digestion of DNA by optimizing enzyme concentrations and incubation times. |
| Poor reproducibility between injections | Instability of the electrochemical detector. Inconsistent sample preparation. | Allow the HPLC-ECD system to stabilize thoroughly before analysis. Ensure precise and consistent sample handling and preparation for all samples and standards. |
| Underestimation of 8-oxodG levels | Incomplete enzymatic hydrolysis of DNA. | Optimize the digestion protocol, ensuring the correct concentrations of nuclease P1 and alkaline phosphatase and appropriate incubation times.[2] |
Experimental Protocols
DNA Extraction using the Chaotropic NaI Method
This method is recommended to minimize artificial oxidation.[3][4]
-
Homogenize tissue samples in a suitable buffer.
-
Lyse cells and digest proteins using Proteinase K.
-
Add a chaotropic agent, such as a saturated solution of sodium iodide (NaI), to the lysate.
-
Precipitate the DNA by adding isopropanol.
-
Wash the DNA pellet with ethanol (B145695) and resuspend in a suitable buffer.
Enzymatic Hydrolysis of DNA
-
Incubate the purified DNA with nuclease P1 at 37°C for 1 hour to digest the DNA into deoxynucleosides.[2]
-
Add alkaline phosphatase to the mixture and continue to incubate at 37°C for another hour to convert deoxynucleoside monophosphates to deoxynucleosides.[2]
-
Filter the hydrolysate before injection into the HPLC system.
HPLC-ECD Analysis of 8-oxodG
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.[2]
-
Mobile Phase: An isocratic or gradient mobile phase can be used. A common mobile phase consists of a sodium acetate (B1210297) buffer with an organic modifier like methanol or acetonitrile.[2][10][11] For example, a 35 mmol L⁻¹ phosphate (B84403) buffer (pH 7.0) containing 5% acetonitrile and 30 µmol L⁻¹ EDTA.[11]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[11]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 27°C, for reproducible retention times.[10][11]
-
Electrochemical Detector: A glassy carbon electrode is commonly used.[2] Set the potential to an optimized value, such as +0.25 V, to selectively detect 8-oxodG while minimizing interference.[1]
-
Quantification: Generate a standard curve using known concentrations of 8-oxodG. The concentration of 8-oxodG in the samples is then determined by comparing their peak areas to the standard curve. Results are often expressed as the ratio of 8-oxodG per 10⁵ or 10⁶ deoxyguanosine (dG).
Quantitative Data Summary
| Parameter | Value/Range | Notes | Reference(s) |
| ECD Potential for 8-oxodG | ~ +0.25 V | Optimal to reduce overlapping peaks and overestimation. | [1] |
| ECD Potential for 8-oxoGua | +300 mV vs. Pd reference | 8-oxoGua has a lower oxidation potential than 8-oxodG. | [5] |
| Column Temperature | 27 - 38°C | For efficient retention and separation on C18 columns. | [5][10][11] |
| Mobile Phase Example | 35 mmol L⁻¹ phosphate buffer (pH 7.0) with 5% acetonitrile and 30 µmol L⁻¹ EDTA | Example for serum analysis. | [11] |
| Limit of Detection (LOD) | < 1 nM in standard mixtures | HPLC-ECD offers high sensitivity. | [5] |
| Background 8-oxodG in Human Lymphocytes | 0.3 - 4.2 adducts / 10⁶ guanines | Estimated range after protocol standardization by ESCODD. | [7] |
Visualized Workflows and Logic
Caption: A generalized workflow for the analysis of this compound using HPLC-ECD.
Caption: A decision tree for troubleshooting common issues in HPLC-ECD analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of the Oxidative DNA Lesion this compound (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
common pitfalls in the 8-Oxoguanine comet assay and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 8-Oxoguanine (8-oxoG) comet assay.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the this compound comet assay in a question-and-answer format, offering solutions to specific problems.
Issue 1: High Background Damage in Control Cells
-
Question: My untreated control cells are showing significant comet tails. What could be causing this high background DNA damage?
-
Answer: High background damage in control cells is a frequent issue and can originate from several sources during sample preparation and handling. One common cause for adherent cells is the method of harvesting. Mechanical scraping can induce physical DNA damage. It is recommended to use enzymatic detachment (e.g., trypsin) or a gentle cell scraper with a buffer containing EDTA. Additionally, exposure of cells to UV light should be minimized during all steps of the assay, as it can induce additional DNA damage. Ensure all buffers are fresh and at the correct pH, particularly the alkaline lysis buffer, which should not exceed pH 13. Some batches of fetal bovine serum (FBS) or even some cell culture media components can be a source of oxidative stress, so it's worth testing different batches or suppliers if the problem persists.[1]
Issue 2: Inconsistent or Variable Comet Assay Results
-
Question: I am observing high variability in my comet assay results between experiments and even between slides within the same experiment. How can I improve reproducibility?
-
Answer: Variability is a significant challenge in the comet assay. Key parameters that must be strictly controlled to ensure consistency include agarose (B213101) concentration, the duration of alkaline incubation, and electrophoresis conditions (time, temperature, and voltage gradient).[2][3] Even minor fluctuations in these factors can lead to different results.[2] For instance, the position of the slide within the electrophoresis chamber can affect the local voltage gradient and, consequently, the extent of DNA migration.[4] To minimize this, it's advisable to use a high-quality electrophoresis tank and ensure a consistent buffer level. Including reference standards, which are cells with a known amount of DNA damage, in every experiment is highly recommended to monitor assay performance and normalize results.[2][3]
Issue 3: Agarose Gel Detaches from the Slide
-
Question: My agarose gel keeps sliding off the microscope slide during the assay. What can I do to prevent this?
-
Answer: This is a common problem often related to the slides themselves or the application of the agarose. It is crucial to use pre-treated slides that have an adhesive surface designed to hold the agarose in place.[5] Regular microscopy slides are not suitable for the comet assay as the agarose will not adhere properly.[5] When applying the cell-agarose suspension, ensure that the entire well or designated area on the slide is covered completely and evenly. Incomplete coverage is a primary reason for gels detaching.[5]
Issue 4: Misinterpretation of Enzyme-Specific Damage
-
Question: I'm using Fpg to detect this compound, but I'm concerned about the specificity of the enzyme. How can I be sure I'm only measuring oxidative damage?
-
Answer: This is a critical point for the accurate interpretation of your results. While Formamidopyrimidine DNA-glycosylase (Fpg) is commonly used to detect 8-oxoG, it also recognizes other oxidized purines and even some alkylation damage.[6][7] In contrast, human this compound DNA-glycosylase (hOGG1) shows greater specificity for this compound.[6][8][9] If your test compound is suspected of causing alkylation damage, using Fpg alone could lead to an overestimation of oxidative damage. Therefore, for agents with an unknown mode of action, caution is advised when using Fpg.[7] Running parallel experiments with hOGG1 can help to confirm that the damage detected is indeed this compound.
Quantitative Data Summary
The following tables summarize the impact of critical experimental parameters on comet assay results.
Table 1: Effect of Alkaline Unwinding Time on % Tail DNA
| Treatment Group | Alkaline Unwinding Time (minutes) | Mean % Tail DNA (± SEM) |
| Mouse Spermatozoa (Solvent Control) | 1 | Low |
| 20 | Increased brightness and length | |
| Mouse Spermatozoa (MMS-treated) | 1 | Dose-dependent increase |
| 20 | Smaller difference from control | |
| Human Spermatozoa (MMS-treated) | 1 | Dose-dependent increase |
Data adapted from studies on spermatozoa, indicating that shorter unwinding times can be sufficient and may even provide better discrimination between treated and control groups.[5][10]
Table 2: Influence of Electrophoresis Voltage on % Tail DNA
| Cell Type | Treatment | Voltage Gradient (V/cm) | % Tail DNA |
| TK-6 | Untreated | <0.2 - 1.6 | Increases with voltage |
| TK-6 | 70 µM H₂O₂ | <0.2 - 1.6 | Strongly influenced, increases with voltage |
The % tail DNA is strongly influenced by the voltage gradient.[11] It is crucial to measure the voltage gradient across the platform where the slides are placed, not just between the electrodes.[11]
Table 3: Comparison of Comet Assay Parameters for Genotoxicity Estimation
| Parameter | Reliability for Genotoxicity Estimation |
| Olive Tail Moment | High |
| Tail Intensity (% Tail DNA) | High |
| Tail Length | Lower |
Studies suggest that Olive tail moment and tail intensity are generally more reliable and equally good parameters for estimating genotoxicity compared to tail length.[9][12]
Experimental Protocols
Detailed Methodology for the this compound Comet Assay (Alkaline Version)
This protocol is a standard procedure and may require optimization for specific cell types and experimental conditions.
1. Slide Preparation:
- Pre-coat clean microscope slides with 1% normal melting point (NMP) agarose in water.
- Drain excess agarose and wipe the back of the slides.
- Dry the slides completely, for example, in a warm oven (37°C) for several hours.[8] Store dried, pre-coated slides in a dust-free environment.
2. Cell Preparation and Embedding:
- Prepare a single-cell suspension at a concentration of approximately 1 x 10⁵ cells/mL in ice-cold PBS (Ca²⁺ and Mg²⁺ free).
- Mix the cell suspension with 1% low melting point (LMP) agarose (in PBS) at a ratio of 1:10 (v/v) at 37°C.
- Immediately pipette 75 µL of the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.
- Place the slides at 4°C for at least 10 minutes to allow the agarose to solidify.
3. Lysis:
- Gently remove the coverslips and immerse the slides in a cold (4°C) lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh).
- Incubate for at least 1 hour at 4°C in the dark.
4. Enzyme Treatment (for this compound Detection):
- Wash the slides three times for 5 minutes each with cold enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0).
- Drain excess buffer and add 50-100 µL of either hOGG1 or Fpg enzyme solution (at a pre-determined optimal concentration) to each gel. For a negative control, add enzyme buffer only.
- Cover with a coverslip and incubate in a humidified chamber at 37°C for 30-45 minutes.
5. Alkaline Unwinding and Electrophoresis:
- Carefully remove the coverslips and place the slides in a horizontal electrophoresis tank.
- Fill the tank with fresh, cold (4°C) alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.
- Let the DNA unwind for 20-40 minutes in the dark at 4°C.
- Perform electrophoresis at a constant voltage (e.g., 25 V, which should correspond to ~1 V/cm across the gels) and current (e.g., 300 mA) for 20-30 minutes at 4°C.
6. Neutralization and Staining:
- Gently remove the slides from the tank and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5) at 4°C.
- Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide) according to the manufacturer's instructions.
7. Scoring and Analysis:
- Visualize the comets using a fluorescence microscope.
- Analyze at least 50-100 randomly selected comets per slide using a validated comet assay analysis software.
- The primary endpoint is typically % Tail DNA or Olive Tail Moment. Net enzyme-sensitive sites are calculated by subtracting the score of the buffer-only control from the enzyme-treated slide.
Visualizations
Caption: Experimental workflow for the this compound comet assay with key control points.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput Measurement of DNA Breaks and Oxidised Bases with the Comet Assay | The Comet Assay in Toxicology | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Shortening of alkaline DNA unwinding time does not interfere with detecting DNA damage to mouse and human spermatozoa in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. Comparison of comet assay parameters for estimation of genotoxicity by sum of ranking differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shortening of alkaline DNA unwinding time does not interfere with detecting DNA damage to mouse and human spermatozoa in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
improving the sensitivity of the 8-Oxoguanine ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the sensitivity and overcome common challenges encountered with 8-Oxoguanine (8-oxoG) ELISA kits.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues.
Topic 1: Poor Standard Curve
Question: Why is my this compound ELISA standard curve poor or inconsistent?
Answer: A poor standard curve is a common issue that can arise from several factors, including improper standard preparation, degradation of the standard, or pipetting errors. Here are some potential causes and recommended solutions:
-
Improper Standard Dilution: Ensure that the serial dilutions of the 8-oxoG standard are prepared accurately. Use calibrated pipettes and fresh tips for each dilution to prevent cross-contamination.[1][2]
-
Standard Degradation: 8-oxoG standards should be stored as recommended by the manufacturer, typically at -20°C or -80°C.[2][3] Avoid repeated freeze-thaw cycles by aliquoting the standard upon first use.[2]
-
Pipetting Inaccuracy: Inaccurate pipetting can introduce significant variability. Ensure your pipettes are calibrated. When pipetting, equilibrate the tip in the reagent by slowly filling and expelling the contents a few times before dispensing into the well.[1]
-
Incorrect Curve Fitting: Use the appropriate curve-fitting model for your data. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.
Topic 2: Low Assay Sensitivity / Weak Signal
Question: How can I improve the low sensitivity or weak signal in my this compound ELISA?
Answer: Low sensitivity can lead to false-negative results and an inability to detect 8-oxoG in your samples.[4] Several factors can contribute to a weak signal. Consider the following optimization steps:
-
Suboptimal Antibody Concentrations: The concentrations of both the primary and secondary antibodies are critical.[4][5] If you are developing your own assay, you may need to perform a checkerboard titration to determine the optimal antibody concentrations.[5]
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in the protocol.[4] Increasing the incubation time (e.g., overnight at 4°C for the primary antibody) or performing incubations at 37°C with shaking can sometimes enhance the signal.[6]
-
Signal Amplification: If sensitivity issues persist, consider using a signal amplification strategy. This could involve using a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.[5][6]
-
Reagent Quality: Ensure that all reagents are within their expiration dates and have been stored correctly.[7] Do not mix reagents from different kit lots.[8][9]
| Parameter | Standard Recommendation | Optimization Strategy to Increase Sensitivity |
| Primary Antibody Incubation | 1-2 hours at room temperature | Increase to overnight (e.g., 16-18 hours) at 4°C |
| Incubation Temperature | Room Temperature (20-25°C) | Incubate at 37°C (ensure uniform temperature across the plate) |
| Shaking | None specified | Introduce gentle shaking (e.g., 600 rpm) during incubations |
Topic 3: High Background
Question: What causes high background in my this compound ELISA, and how can I reduce it?
Answer: High background can mask the true signal from your samples and standards.[4] Common causes include insufficient washing, non-specific antibody binding, and contaminated reagents.
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Inadequate Washing: Vigorous and thorough washing is essential to remove unbound reagents.[1] Increase the number of wash steps or the soaking time during each wash.[4] Automated plate washers can be a source of contamination and may not be suitable for sensitive 8-oxoG ELISAs; manual washing is often recommended.[8][9]
-
Non-Specific Binding: Ensure that a suitable blocking buffer is used to prevent non-specific binding of antibodies to the plate surface.[4][5]
-
Contaminated Reagents: Use fresh, sterile reagents. If the TMB substrate solution appears blue before use, it is contaminated and should not be used.[1][2]
-
"Edge Effects": Uneven temperature or evaporation across the plate can lead to higher background in the outer wells. Ensure the plate is sealed properly during incubations and brought to room temperature before use.[4]
| Troubleshooting Step | Recommendation |
| Washing Technique | Increase the number of washes to 6 times with 300 µL/well of 1X Wash Buffer.[10] Ensure complete aspiration of wash buffer between steps. |
| Blocking | Use the blocking buffer provided in the kit or optimize with buffers containing BSA or casein.[5] |
| Substrate Handling | Do not use a glass pipette to measure the TMB substrate. Do not return unused substrate to the bottle.[1] |
Topic 4: Sample Preparation
Question: What are the best practices for preparing different sample types for an this compound ELISA?
Answer: Proper sample preparation is critical for accurate quantification of 8-oxoG. The protocol varies depending on the sample type.
-
Urine, Plasma, and Serum: These samples can often be used directly after centrifugation to remove particulates.[3][10] Dilution with the assay diluent is frequently necessary as 8-oxoG can be abundant in these fluids.[3][10] For serum and plasma, protein removal by ultrafiltration may be required to improve accuracy.[8]
-
DNA from Cells and Tissues: For cellular and tissue samples, DNA must first be extracted. The extracted double-stranded DNA (dsDNA) needs to be converted to single-stranded DNA (ssDNA) by heat denaturation, followed by enzymatic digestion to release the individual nucleosides.[3] A minimum of 2 µg of digested DNA is generally recommended per assay.[3]
| Sample Type | Key Preparation Steps | Recommended Starting Dilution |
| Urine | Centrifuge to remove precipitate.[10] | 1:20 with sample diluent[2][10] |
| Serum/Plasma | Centrifuge to remove clots/cells.[10] Consider ultrafiltration to remove proteins.[8] | 1:20 with sample diluent[10] |
| DNA Extract | Heat denaturation, followed by nuclease P1 and alkaline phosphatase digestion.[3] | Dependent on DNA concentration (aim for at least 2 µg of digested DNA per well)[3] |
Experimental Protocols
Protocol 1: DNA Digestion for this compound Analysis
This protocol describes the enzymatic digestion of purified DNA to single nucleosides for use in an 8-oxoG ELISA.
Materials:
-
Purified DNA sample (2-5 µg)
-
Nuclease P1
-
Alkaline Phosphatase
-
Reaction Buffer (specific to enzymes used)
-
Deionized water
-
Heating block or water bath
Procedure:
-
Denaturation:
-
In a microcentrifuge tube, bring the volume of your DNA sample (containing 2-5 µg of DNA) to 20 µL with deionized water.
-
Heat the sample at 100°C for 5 minutes to denature the dsDNA to ssDNA.
-
Immediately place the tube on ice for 5 minutes to prevent re-annealing.
-
-
Nuclease P1 Digestion:
-
Add the appropriate volume of reaction buffer and Nuclease P1 to the denatured DNA sample.
-
Incubate at 37°C for 30-60 minutes. This step digests the ssDNA into single nucleotides.
-
-
Alkaline Phosphatase Digestion:
-
Add Alkaline Phosphatase to the reaction mixture.
-
Incubate at 37°C for 30-60 minutes. This step converts the nucleotides to nucleosides.
-
-
Sample ready for ELISA: The digested DNA sample is now ready to be used in the this compound ELISA. Proceed with the kit manufacturer's instructions for adding the sample to the plate.
Visualizations
References
- 1. agrisera.com [agrisera.com]
- 2. stressmarq.com [stressmarq.com]
- 3. FAQ: DNA Damage ELISA Kit (8-OHdG) | Cell Biolabs [cellbiolabs.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
- 9. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Navigating Matrix Effects in 8-Oxoguanine Mass Spectrometry Analysis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the quantification of 8-Oxoguanine (8-oxoGua) and its nucleoside counterpart 8-oxo-2'-deoxyguanosine (8-oxodG), matrix effects in mass spectrometry (MS) present a significant analytical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate these effects, ensuring the accuracy and reliability of your results.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues related to matrix effects during the LC-MS/MS analysis of this compound.
Guide 1: Diagnosing Matrix Effects
Problem: You suspect matrix effects are compromising your this compound quantification, leading to poor reproducibility or inaccurate results.
Solution: Employ the post-extraction spike method to quantitatively assess the presence and magnitude of matrix effects.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a pure solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high levels).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., urine from a healthy donor known to have low levels of this compound) through your entire sample preparation procedure. After the final extraction step, spike the extract with the this compound standard to the same final concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the this compound standard at the same concentrations as in Set A before initiating the sample preparation procedure.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
Interpretation of Results:
| Metric | Value | Indication |
| Matrix Effect (ME) | < 85% | Ion Suppression |
| > 115% | Ion Enhancement | |
| Recovery (RE) | < 85% | Inefficient extraction or analyte loss during sample preparation. |
| Process Efficiency (PE) | < 85% | A combination of analyte loss and ion suppression. |
Guide 2: Mitigating Observed Matrix Effects
Problem: You have confirmed the presence of significant matrix effects.
Solution: Implement one or more of the following strategies to minimize or compensate for the interference.
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.[1]
-
Solid-Phase Extraction (SPE): This is a highly selective method for cleaning up complex samples like urine.[2] A well-chosen SPE sorbent can retain this compound while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): This technique partitions this compound into an immiscible organic solvent, leaving many polar interfering substances in the aqueous phase.
-
Protein Precipitation (PPT): A simpler but less selective method suitable for plasma or serum samples. It may not be sufficient for complex matrices like urine.
-
-
Employ Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., ¹⁵N₅-8-oxodG) is chemically identical to the analyte but has a different mass.[3] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] However, this approach is only feasible if the concentration of this compound in the diluted sample remains above the limit of quantification of your assay.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., urine, plasma, tissue homogenate).[5] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate quantification.
Q2: What are the common signs of matrix effects in my this compound data?
A2: Common indicators of matrix effects include:
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Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves when using external standards.
-
Reduced sensitivity and poor signal-to-noise ratios.
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Inconsistent peak areas for quality control (QC) samples.
Q3: Why is urine a particularly challenging matrix for this compound analysis?
A3: Urine is a complex biological fluid containing high concentrations of salts, urea, creatinine, and various other endogenous and exogenous compounds.[6] These substances can interfere with the ionization of this compound in the mass spectrometer source, often leading to significant ion suppression.
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?
A4: A SIL-IS is added to the sample at the beginning of the sample preparation process. Because it is chemically identical to the native this compound, it behaves identically during extraction, chromatography, and ionization.[3] Any ion suppression or enhancement that affects the analyte will also affect the SIL-IS to the same extent. By measuring the ratio of the analyte peak area to the SIL-IS peak area, the matrix effects are effectively cancelled out, leading to accurate and precise quantification.
Q5: Can I just use a "dilute-and-shoot" approach for my urine samples?
A5: While a "dilute-and-shoot" approach is simple, it is often not suitable for the analysis of this compound in urine due to the complexity of the matrix and the low endogenous concentrations of the analyte.[7] Dilution may not be sufficient to overcome significant ion suppression, and it will also lower the concentration of this compound, potentially below the limit of detection of the instrument. A robust sample preparation method like SPE is generally recommended.
Q6: I am seeing a peak at the correct m/z for this compound, but the retention time is shifting between samples. What could be the cause?
A6: Retention time shifts can be caused by several factors, including:
-
Matrix Effects: High concentrations of matrix components can affect the interaction of this compound with the stationary phase of the LC column.
-
Column Degradation: Over time, the performance of the LC column can degrade, leading to changes in retention.
-
Mobile Phase Issues: Inconsistent mobile phase preparation or degradation can cause retention time variability.
-
System Leaks: A leak in the LC system can lead to pressure fluctuations and inconsistent flow rates.
Data Presentation
The following tables summarize the impact of matrix effects and the effectiveness of mitigation strategies.
Table 1: Quantifying Matrix Effects on 8-oxodG Signal Intensity
| Sample Set | Description | Mean Peak Area | Matrix Effect (%) |
| Set A | 8-oxodG in pure solvent | 1,500,000 | N/A |
| Set B | Post-extraction spike in urine | 900,000 | 60% (Ion Suppression) |
| Set C | Pre-extraction spike in urine | 810,000 | N/A |
This table illustrates a typical scenario of ion suppression where the signal of 8-oxodG is significantly lower in the presence of urine matrix components.
Table 2: Impact of a Stable Isotope-Labeled Internal Standard on Quantification Accuracy
| Calibration Method | Measured 8-oxodG Concentration (ng/mL) | Accuracy (%) |
| External Calibration (no IS) | 3.5 | 70 |
| Internal Calibration (with ¹⁵N₅-8-oxodG) | 5.1 | 102 |
This table demonstrates how the use of a stable isotope-labeled internal standard can correct for matrix effects and provide a much more accurate quantification of the analyte.
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) of 8-oxodG from Urine
This protocol is adapted from established methods for the purification of 8-oxodG from urine prior to LC-MS/MS analysis.[2][8]
Materials:
-
Oasis HLB SPE cartridges (or equivalent)
-
Urine samples
-
¹⁵N₅-8-oxodG internal standard
-
Formic acid
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
SPE manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet any precipitate.
-
Transfer a 1 mL aliquot of the supernatant to a clean tube.
-
Add the ¹⁵N₅-8-oxodG internal standard to each sample.
-
Acidify the samples by adding 10 µL of formic acid.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB cartridges on the SPE manifold.
-
Condition the cartridges by passing 3 mL of methanol followed by 3 mL of water through each cartridge. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine samples onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridges with 3 mL of water to remove salts and other polar interferences.
-
Wash the cartridges with 3 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the 8-oxodG and the internal standard from the cartridges with 2 x 1.5 mL of 50% methanol in water.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Typical LC-MS/MS Parameters for this compound Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
8-oxodG: m/z 284 -> 168
-
¹⁵N₅-8-oxodG (IS): m/z 289 -> 173
-
8-oxoGua: m/z 168 -> 140
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum sensitivity for each transition.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of this compound and the management of matrix effects.
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Matrix Effects.
Caption: Mitigation with Internal Standards.
References
- 1. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
how to minimize variability in 8-Oxoguanine measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in 8-oxoguanine (8-oxoG) measurements. Accurate quantification of this key biomarker for oxidative DNA damage is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound measurements?
A1: Variability in 8-oxoG measurements can be broadly categorized into two main sources:
-
Pre-analytical variability: This arises during sample collection, storage, and processing before the actual analysis. A major issue is the artificial oxidation of guanine (B1146940) during DNA extraction and hydrolysis, which can lead to falsely elevated 8-oxoG levels.[1][2][3] Factors such as exposure to air, high temperatures, and the use of certain chemicals like phenol (B47542) can contribute to this artifact.[4][5]
-
Analytical variability: This is associated with the detection method used. Different techniques, such as HPLC-ECD, LC-MS/MS, and ELISA, have varying levels of sensitivity, specificity, and susceptibility to interference, leading to discrepancies in results between methods and laboratories.[1][6][7]
Q2: Which analytical method is considered the "gold standard" for 8-oxoG quantification?
A2: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is widely regarded as the gold standard for 8-oxoG measurement.[8] This is due to its high specificity, which allows for the accurate identification and quantification of 8-oxoG, distinguishing it from other similar molecules.[8] While other methods like HPLC with electrochemical detection (HPLC-ECD) also offer good sensitivity and reliability, HPLC-MS/MS provides superior structural confirmation.[4][6]
Q3: Why do ELISA-based methods often show higher variability and different absolute values compared to chromatographic methods?
A3: Enzyme-Linked Immunosorbent Assays (ELISAs) for 8-oxoG are known to exhibit greater variability and often report higher concentrations compared to chromatographic methods like HPLC-MS/MS or HPLC-ECD.[7] This can be attributed to several factors, including potential cross-reactivity of the antibodies with structurally similar molecules, which can lead to an overestimation of 8-oxoG levels.[8] While ELISAs offer high throughput and are convenient for screening large numbers of samples, chromatographic methods generally provide superior specificity.[7][8]
Q4: Can urinary 8-oxoG be a reliable biomarker for systemic oxidative stress?
A4: Yes, measuring 8-oxoG and its deoxynucleoside form (8-oxodG) in urine is a non-invasive method to assess systemic oxidative DNA damage.[4][9] These molecules are excreted in the urine following DNA repair, and their levels can reflect the equilibrium between DNA damage and repair in the body.[10] However, it is crucial to normalize urinary 8-oxoG concentrations to creatinine (B1669602) levels to account for variations in urine dilution between individuals.[4][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during 8-oxoG measurements.
Issue 1: High background or unexpectedly high 8-oxoG levels in control samples.
| Potential Cause | Troubleshooting Step |
| Artifactual DNA oxidation during sample preparation. | 1. DNA Extraction: Avoid phenol-based extraction methods, as they are known to cause artificial oxidation.[5] Consider using methods based on sodium iodide (NaI) or guanidine (B92328) thiocyanate, which have been shown to minimize this artifact.[4][5] 2. Reagents: Use high-purity water and reagents. Prepare solutions fresh and consider adding a metal chelator like desferrioxamine to buffers to prevent metal-catalyzed oxidation.[4] 3. Temperature: Keep samples on ice or at 4°C throughout the preparation process to minimize heat-induced oxidation.[11] |
| Contamination of reagents or labware. | Ensure all tubes, pipette tips, and containers are nuclease-free and free of oxidizing contaminants. Use dedicated reagents and equipment for 8-oxoG analysis if possible. |
| Incomplete enzymatic digestion of DNA. | Optimize the digestion protocol by ensuring the correct enzyme-to-DNA ratio and incubation time. Incomplete digestion can lead to inaccurate quantification. |
Issue 2: Poor reproducibility between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling and processing. | Standardize every step of your protocol, from sample collection and storage to DNA extraction and analysis. Create and follow a detailed standard operating procedure (SOP). |
| Instrumental variability (for HPLC/LC-MS). | 1. System Equilibration: Ensure the chromatography system is fully equilibrated before injecting samples. 2. Calibration: Run a calibration curve with each batch of samples to account for any drift in instrument response. 3. Maintenance: Perform regular maintenance of the HPLC/LC-MS system, including cleaning the detector and checking for leaks. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent sample and reagent volumes. For highly sensitive assays, even small volume errors can lead to significant variability. |
Issue 3: Discrepancies in results when switching between analytical methods (e.g., ELISA to LC-MS/MS).
| Potential Cause | Troubleshooting Step |
| Inherent differences in assay specificity and sensitivity. | Acknowledge that different methods may yield different absolute values. ELISA is prone to overestimation due to antibody cross-reactivity.[7][8] When comparing data, focus on relative changes and trends within the same analytical platform. |
| Use of different standards and calibrants. | Use certified reference materials or standardized calibrants for all methods to improve inter-assay agreement. The European Standards Committee on Urinary (DNA) Lesion Analysis (ESCULA) has worked on providing common calibrants to improve consistency.[7] |
| Sample matrix effects. | The sample matrix (e.g., urine, cell lysate) can interfere differently with various analytical techniques. Perform validation experiments, such as spike and recovery, to assess matrix effects for each method. |
Data Presentation: Comparison of Analytical Methods
| Method | Principle | Pros | Cons | Typical Variability |
| HPLC-ECD | Chromatographic separation followed by electrochemical detection.[4] | High sensitivity and selectivity.[4] Well-established method. | Can be susceptible to interference from other electroactive compounds.[4] Requires specialized equipment. | Low to moderate. A coefficient of variation (CV) of less than 10% is achievable. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[8] | Considered the "gold standard" for specificity.[8] Provides structural confirmation. High sensitivity. | High initial equipment cost. Requires significant expertise to operate. | Low. Generally provides high precision and accuracy. |
| ELISA | Antibody-based detection of 8-oxoG.[8] | High throughput, suitable for screening large numbers of samples.[8] Relatively low cost and simple procedure. | Higher variability compared to chromatographic methods.[7] Prone to overestimation due to antibody cross-reactivity.[7][8] | High. Inter-laboratory variation can be significant.[7] |
| GC-MS | Gas chromatographic separation of derivatized bases followed by mass spectrometric detection.[1] | High sensitivity and specificity. | Can be prone to artifactual oxidation during the derivatization step.[12] | Can be high if sample preparation is not carefully controlled.[1] |
| Enzymatic Assays (e.g., Comet Assay with FPG) | Use of formamidopyrimidine DNA glycosylase (FPG) to introduce breaks at 8-oxoG sites, which are then quantified.[1] | Measures damage within individual cells. Relatively low cost. | Indirect measurement. Can be influenced by other types of DNA damage recognized by the enzyme. | Moderate. Can show significant inter-laboratory variation.[2] |
Experimental Protocols
Protocol 1: DNA Extraction using a Sodium Iodide (NaI) Method to Minimize Artifactual Oxidation
This protocol is adapted from methods designed to reduce oxidative DNA damage during extraction.
Materials:
-
Cell or tissue sample
-
Lysis buffer (e.g., Tris-HCl, EDTA, SDS)
-
Proteinase K
-
RNase A
-
Saturated NaI solution
-
70% Ethanol
-
Nuclease-free water
-
Desferrioxamine (optional, as a metal chelator)
Procedure:
-
Homogenize the cell or tissue sample in lysis buffer containing Proteinase K.
-
Incubate at 50°C for 2-3 hours or until the tissue is completely lysed.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add a saturated solution of NaI to the lysate and mix gently.
-
Precipitate the DNA by adding isopropanol and gently inverting the tube until the DNA is visible.
-
Spool the DNA onto a glass rod or pellet by centrifugation.
-
Wash the DNA pellet twice with 70% ethanol.
-
Air-dry the pellet briefly and resuspend in nuclease-free water.
-
Quantify the DNA using a spectrophotometer and assess its purity.
Protocol 2: Enzymatic Hydrolysis of DNA to Deoxynucleosides
Materials:
-
Purified DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
Reaction buffer (e.g., sodium acetate, zinc sulfate)
Procedure:
-
Denature the DNA sample by heating at 100°C for 3 minutes, then rapidly cool on ice.
-
Add Nuclease P1 and the appropriate reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Add Alkaline Phosphatase and adjust the buffer conditions if necessary.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a solvent or by heat inactivation.
-
The resulting mixture of deoxynucleosides is now ready for analysis by HPLC-ECD or LC-MS/MS.
Visualizations
Caption: Workflow for this compound measurement from sample collection to data analysis.
Caption: A logical troubleshooting guide for addressing high variability in 8-oxoG measurements.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Problems in the measurement of this compound in human DNA. Report of a workshop, DNA oxidation, held in Aberdeen, UK, 19-21 January, 1997 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human and Methodological Sources of Variability in the Measurement of Urinary 8-Oxo-7,8-dihydro-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation [mdpi.com]
- 10. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gatk.broadinstitute.org [gatk.broadinstitute.org]
- 12. academic.oup.com [academic.oup.com]
resolving peak interference in urine chromatography for 8-oxo-dG
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peak interference during the chromatographic analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) in urine samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak interference in the analysis of urinary 8-oxo-dG?
Peak interference in urinary 8-oxo-dG analysis is a significant challenge due to the complex nature of the urine matrix.[1][2] The primary causes of interference include:
-
Co-eluting Endogenous Compounds: Urine contains numerous endogenous substances, some of which may have similar chromatographic retention times and mass-to-charge ratios as 8-oxo-dG, leading to overlapping peaks. Uric acid, present in concentrations up to 10,000 times higher than 8-oxo-dG, is a major interfering compound.[3]
-
Matrix Effects in Mass Spectrometry: The urine matrix can suppress or enhance the ionization of 8-oxo-dG in the mass spectrometer source, leading to inaccurate quantification.[4][5]
-
Isomeric Compounds: Isomers of 8-oxo-dG may be present in urine and can be difficult to separate chromatographically, causing interference.
-
Contamination: Contamination from collection containers, reagents, or laboratory equipment can introduce interfering substances.
-
Inadequate Sample Preparation: Insufficient removal of interfering substances during sample preparation is a frequent cause of peak overlap.[2][4]
Q2: My 8-oxo-dG peak is showing poor resolution or is co-eluting with other peaks. How can I improve this?
Poor peak resolution is a common issue that can often be resolved by optimizing both the sample preparation and chromatographic conditions.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing salts, polar and non-polar interferences, and concentrating the analyte.[4][6][7] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the most effective one for your specific interference problem.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering substances.[1][8] However, this may compromise the limit of detection for low-concentration samples.
-
Lyophilization: Freeze-drying the urine sample followed by reconstitution in a suitable solvent can concentrate the analyte and remove volatile interferences.[4]
-
-
Adjust Chromatographic Conditions:
-
Gradient Elution: Optimize the mobile phase gradient to enhance the separation of 8-oxo-dG from closely eluting peaks. A shallower gradient can often improve resolution.[9]
-
Mobile Phase Composition: Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) and organic solvents (e.g., methanol (B129727), acetonitrile) to alter the selectivity of the separation.[10][11]
-
Column Chemistry: Switching to a different column with a different stationary phase chemistry (e.g., C18, HILIC) can provide a different selectivity and resolve the co-elution.[11]
-
Column Temperature: Adjusting the column temperature can influence retention times and peak shapes.[2][12]
-
Q3: I am observing significant signal suppression or enhancement for my 8-oxo-dG peak. What can I do to minimize matrix effects?
Matrix effects are a major source of variability and inaccuracy in LC-MS/MS analysis of urine samples.[5]
Troubleshooting Steps:
-
Employ an Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-oxo-dG) is crucial.[7][8][11][12] This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Improve Sample Cleanup: As mentioned in Q2, more rigorous sample preparation using techniques like SPE is highly effective at reducing matrix components that cause ion suppression or enhancement.[4][6]
-
Optimize MS Source Parameters: Adjusting parameters such as the electrospray voltage, gas flows, and temperatures can sometimes minimize the impact of matrix effects.
-
Chromatographic Separation: Ensure that 8-oxo-dG is chromatographically separated from the bulk of the matrix components.
Q4: My measured 8-oxo-dG concentrations seem artificially high. What could be the cause?
Artificially high concentrations of 8-oxo-dG can be a result of several factors, including analytical interference and artificial oxidation.
Troubleshooting Steps:
-
Rule out Co-elution: Use high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to confirm the identity of the peak and ensure that the signal is not from an interfering compound.[1][8]
-
Prevent Artificial Oxidation: Guanine can be artificially oxidized to 8-oxo-dG during sample preparation and storage.
-
Minimize sample exposure to air and light.
-
Add antioxidants (e.g., butylated hydroxytoluene - BHT) to solvents.
-
Avoid harsh chemical conditions during extraction.
-
-
Evaluate the Analytical Method: Immunoassays like ELISA are known to be prone to cross-reactivity with other molecules in the urine, potentially leading to an overestimation of 8-oxo-dG levels.[2][6][13] Chromatographic methods, particularly LC-MS/MS, are considered more specific and reliable.[14]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Urinary 8-oxo-dG Analysis
| Sample Preparation Method | Advantages | Disadvantages | Typical Recovery (%) |
| Dilute-and-Shoot | Simple, fast, high-throughput. | High matrix effects, lower sensitivity.[4] | >95% |
| Solid-Phase Extraction (SPE) | Excellent removal of interferences, analyte concentration, reduced matrix effects.[4][6] | More time-consuming, potential for analyte loss. | 85-105% |
| Lyophilization | Good for analyte concentration.[4] | Can be time-consuming, may not remove all non-volatile interferences. | >90% |
Table 2: Troubleshooting Guide for Common Chromatographic Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Column contamination, void in the column, poor tubing connection.[9] | Wash the column, replace the column, check and remake connections. |
| Peak Broadening | Injection solvent stronger than mobile phase, large injection volume, extra-column volume.[9] | Dissolve sample in mobile phase, reduce injection volume, use shorter tubing. |
| Shifting Retention Times | Inconsistent mobile phase composition, column temperature fluctuations, column degradation.[9] | Prepare fresh mobile phase, ensure stable column temperature, replace the column. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urinary 8-oxo-dG
This protocol provides a general guideline for SPE cleanup of urine samples. Optimization may be required based on the specific SPE cartridge and instrumentation used.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.
-
To 1 mL of supernatant, add 10 µL of ¹⁵N₅-8-oxo-dG internal standard solution.
-
Dilute the sample with 4 mL of 20 mM formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge by passing 5 mL of methanol followed by 5 mL of 20 mM formic acid.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 20 mM formic acid to remove salts and other polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the 8-oxo-dG with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of 8-oxo-dG
This is an example of a typical LC-MS/MS method. Specific parameters should be optimized for your instrument.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
8-oxo-dG: m/z 284 -> 168
-
¹⁵N₅-8-oxo-dG: m/z 289 -> 173
-
Mandatory Visualization
Caption: Troubleshooting workflow for resolving peak interference.
Caption: Solid-Phase Extraction (SPE) workflow for 8-oxo-dG.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A serially coupled stationary phase method for the determination of urinary 8-oxo-7,8-dihydro-2′-deoxyguanosine by liquid chromatography ion trap tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Urinary analysis of this compound, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. A study on UHPLC-MS/MS analyses of DNA and RNA oxidative damage metabolites in patients with cervical carcinoma: 8-oxoG in urine as a potential biomarker of cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. enghusen.dk [enghusen.dk]
- 13. researchgate.net [researchgate.net]
- 14. Toward consensus in the analysis of urinary 8-oxo-7,8-dihydro-2′-deoxyguanosine as a noninvasive biomarker of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antigen Retrieval for 8-Oxoguanine Immunohistochemistry
Welcome to our technical support center for 8-Oxoguanine (8-oxoG) immunohistochemistry (IHC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your 8-oxoG staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of weak or no this compound staining?
Weak or no staining for 8-oxoG is often due to insufficient antigen retrieval, which is critical for exposing the 8-oxoG epitope in formalin-fixed paraffin-embedded (FFPE) tissues.[1][2] Formalin fixation creates protein cross-links that can mask the antigen, preventing antibody binding.[1][3] In addition to antigen retrieval, other factors such as primary antibody concentration, incubation time, and the use of a sensitive detection system can also contribute to weak staining.[4] For 8-oxoG, which is a modification of a nucleic acid, DNA denaturation is another crucial step that can impact staining intensity.
Q2: Should I use Heat-Induced Epitope Retrieval (HIER) or Proteolytic-Induced Epitope Retrieval (PIER) for 8-oxoG?
Both HIER and PIER can be used for 8-oxoG IHC, but HIER is more commonly recommended and generally has a higher success rate.[4]
-
HIER is a gentler method that uses heat and a specific buffer to break protein cross-links.[3] It is often more consistent and less likely to damage tissue morphology.[3]
-
PIER uses enzymes like Proteinase K or Trypsin to digest proteins and unmask the antigen.[3][5] While it can be effective for difficult-to-retrieve epitopes, it carries a higher risk of damaging tissue structure and the antigen itself.[3][6]
For initial optimization, it is recommended to start with HIER.[1][6] If staining is still suboptimal, PIER can be tested.
Q3: What is the optimal pH for the HIER buffer for 8-oxoG staining?
The optimal pH for the HIER buffer is antibody-dependent.[1] For many antibodies, including those targeting nuclear antigens, a higher pH buffer (around pH 8.0-9.0) like Tris-EDTA can be more effective than a lower pH buffer like citrate (B86180) (pH 6.0).[5] However, citrate buffer at pH 6.0 is also commonly used and recommended in some protocols for 8-oxoG.[7] It is advisable to test both a low pH (e.g., Citrate buffer, pH 6.0) and a high pH (e.g., Tris-EDTA, pH 9.0) buffer during optimization.[1]
Q4: I am seeing cytoplasmic staining, but I expect to see nuclear staining for 8-oxoG. What could be the reason?
Observing cytoplasmic instead of, or in addition to, nuclear 8-oxoG staining can be due to several factors:
-
Mitochondrial DNA Damage: 8-oxoG can form in mitochondrial DNA, which is located in the cytoplasm.[8][9] Therefore, some cytoplasmic staining is expected.
-
RNA Oxidation: Some anti-8-oxoG antibodies can cross-react with oxidized RNA in the cytoplasm.[7] To ensure you are detecting only DNA damage, treatment with RNase A before primary antibody incubation is recommended.[10]
-
Insufficient Nuclear Permeabilization: The antibody may not be adequately penetrating the nuclear membrane. Ensure your permeabilization step (e.g., with Triton X-100 or NP-40) is optimized.
-
Suboptimal Antigen Retrieval: The antigen retrieval protocol may not be effectively exposing the nuclear 8-oxoG epitopes.
Q5: Is DNA denaturation necessary for 8-oxoG IHC?
Yes, for many protocols, a DNA denaturation step is crucial for successful 8-oxoG staining.[7] This step unwinds the double-stranded DNA, making the 8-oxoG base accessible to the antibody. A common method is to treat the slides with 2N to 4N HCl for a short period.[7] It is important to neutralize the acid with a buffer like Tris-base after denaturation.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Inadequate antigen retrieval. | Optimize HIER conditions (buffer pH, heating time, and temperature). Try a higher pH buffer (e.g., Tris-EDTA pH 9.0).[1] Consider PIER if HIER is ineffective. |
| Insufficient DNA denaturation. | Ensure the HCl concentration and incubation time for the denaturation step are optimal.[7] Prepare fresh HCl solution.[9] | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). | |
| Inactive primary antibody. | Use a new or validated lot of the antibody. Check the antibody datasheet for recommended applications and protocols. | |
| High Background Staining | Primary antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration that gives a good signal-to-noise ratio. |
| Inadequate blocking. | Use a suitable blocking serum from the same species as the secondary antibody. Ensure the blocking step is sufficiently long. | |
| Incomplete deparaffinization. | Use fresh xylene and ensure sufficient incubation time for complete paraffin (B1166041) removal. | |
| Sections dried out during staining. | Keep the slides in a humidified chamber during incubations and do not allow them to dry out. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Run a control without the primary antibody. If staining persists, the secondary antibody is likely the cause. Use a pre-adsorbed secondary antibody. |
| Endogenous peroxidase or phosphatase activity. | If using an HRP or AP-based detection system, include a quenching step for endogenous enzymes (e.g., with 3% H₂O₂ for peroxidase). | |
| Nuclear Staining is Weak, but Cytoplasmic Staining is Strong | Antibody is detecting oxidized RNA. | Treat the sections with RNase A before the primary antibody incubation to remove RNA.[10] |
| Suboptimal nuclear antigen retrieval. | Try a higher pH HIER buffer (e.g., Tris-EDTA pH 9.0), which is often more effective for nuclear antigens.[5] Optimize the duration and temperature of the retrieval. | |
| Poor nuclear permeabilization. | Increase the concentration or incubation time of the permeabilization agent (e.g., Triton X-100). |
Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
This protocol provides a general guideline for HIER. Optimal conditions (buffer, pH, time, and temperature) should be determined empirically for each antibody and tissue type.
Reagents:
-
Antigen Retrieval Buffer (choose one):
-
Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
-
Distilled Water
Procedure:
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Pre-heat the antigen retrieval buffer in a staining dish inside a heat source (microwave, pressure cooker, or water bath) to 95-100°C.
-
Immerse the slides in the pre-heated buffer.
-
Heat for the optimized duration (typically 10-20 minutes). Do not allow the buffer to boil aggressively or evaporate, which could lead to tissue drying.
-
Remove the staining dish from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with distilled water and then with a wash buffer (e.g., PBS or TBS).
-
Proceed with the DNA denaturation and immunohistochemical staining protocol.
Protocol 2: Proteolytic-Induced Epitope Retrieval (PIER)
This protocol is a general guideline for PIER using Proteinase K. The enzyme concentration and incubation time need to be optimized to avoid tissue damage.
Reagents:
-
Proteinase K Solution (e.g., 20 µg/mL in TE buffer, pH 8.0)
-
Wash Buffer (e.g., PBS or TBS)
Procedure:
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Wash the slides with wash buffer.
-
Pre-warm the Proteinase K solution to 37°C.
-
Cover the tissue sections with the pre-warmed Proteinase K solution.
-
Incubate in a humidified chamber at 37°C for the optimized time (typically 10-20 minutes).[1][11]
-
Stop the enzymatic reaction by washing the slides thoroughly with wash buffer.
-
Proceed with the DNA denaturation and immunohistochemical staining protocol.
Visualizing Experimental Workflows
Workflow for Optimizing Antigen Retrieval for 8-oxoG IHC
References
- 1. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 2. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 3. IHC antigen retrieval protocol | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Fluorescence detection of this compound in nuclear and mitochondrial DNA of cultured cells using a recombinant Fab and confocal scanning laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound targeted by this compound DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteinase K Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
Technical Support Center: Quantifying Low Levels of 8-Oxoguanine
Welcome to the technical support center for the quantification of 8-Oxoguanine (8-oxoG), a key biomarker for oxidative DNA damage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered challenges in accurately measuring low levels of this critical DNA lesion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 8-oxoG using various analytical methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue 1: High background signal or high absorbance in blank wells.
-
Possible Cause: Inadequate washing, cross-contamination, or reagent issues.
-
Recommended Solutions:
-
Washing Technique: Ensure vigorous and thorough manual washing of the plate. Automated washers may not be suitable for sensitive 8-OHdG ELISAs and can lead to high background. When discarding reagents, swing the plate vigorously to remove all liquid. Ensure no residual water droplets remain in the wells, as this can cause a non-specific increase in absorbance.[1]
-
Reagent Handling: Avoid mixing reagents from different kit lots.[1] Ensure that the substrate solution is not exposed to light for extended periods and is used within the recommended time after preparation.
-
Cross-Contamination: Be careful not to touch or scrape the bottom and side walls of the wells with pipette tips, as the antigen is pre-coated in these areas.[1] Use fresh pipette tips for each standard and sample.
-
Issue 2: Poor standard curve or low absorbance values.
-
Possible Cause: Improper standard dilution, degradation of standards, incorrect incubation times or temperatures.
-
Recommended Solutions:
-
Standard Preparation: Confirm that the standard dilutions are made correctly and that the standard has been stored and handled as recommended.[2]
-
Incubation Conditions: Adhere strictly to the recommended incubation times and temperatures.[1] Temperature control is crucial for reproducibility.[1] If results are not stable, consider using a water bath for incubation.[1] Do not extend the substrate reaction time beyond the recommended period.[1]
-
Pipetting Accuracy: Inaccurate pipetting can lead to errors in the results.[1] Calibrate and check your pipettes regularly.
-
Issue 3: High variability between replicate samples.
-
Possible Cause: Inconsistent pipetting, uneven temperature across the plate, or improper mixing.
-
Recommended Solutions:
-
Consistent Technique: Ensure uniform pipetting technique for all wells. Gently tap the side of the plate after adding reagents to ensure proper mixing.[1]
-
Temperature Uniformity: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate in areas with temperature fluctuations.
-
Plate Sealing: Seal the plate tightly during incubations to prevent evaporation and well-to-well contamination.[1]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
Issue 1: Overestimation of 8-oxoG levels.
-
Possible Cause: Co-eluting interfering peaks or artifactual oxidation during sample preparation.
-
Recommended Solutions:
-
Electrochemical Potential: Optimize the applied potential of the electrochemical detector. An applied potential of approximately +0.25 V has been found to reduce overlapping peaks and resolve the overestimation of 8-oxodG.[3]
-
Sample Preparation: Implement rigorous protocols to prevent spurious oxidation during DNA isolation and hydrolysis.[4] The use of phenol (B47542) during DNA extraction has been debated as a potential pro-oxidant.[4][5]
-
Gradient Elution: The use of gradient elution with a combination of methanol (B129727) and acetonitrile (B52724) can help separate interfering peaks, which may originate from the column matrix itself.[5]
-
Issue 2: Poor sensitivity or baseline drift.
-
Possible Cause: Contamination of the system or detector issues.
-
Recommended Solutions:
-
System Maintenance: Regularly clean the HPLC system and the electrochemical detector cell.
-
Metal Chelators: The inclusion of a metal chelator like desferal (0.1 mM) in the homogenization buffer can reduce autooxidation.[5] However, higher concentrations (1 mM) can cause artifactual peaks and baseline drift.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue 1: Low signal intensity or poor recovery.
-
Possible Cause: Inefficient extraction, degradation of the analyte, or matrix effects.
-
Recommended Solutions:
-
Internal Standards: Utilize stable isotope-labeled internal standards to correct for sample loss during preparation and for matrix effects, which significantly increases the reliability of the method.[6]
-
Extraction Optimization: Optimize the nucleotide extraction protocol for your specific sample type to ensure complete cell lysis and release of the nucleotide pool.[7]
-
Low-Temperature Chromatography: Employing low-temperature chromatography can increase the retention of 8-oxoG on the column, which can be particularly useful for pre-concentrating the analyte from dilute samples like urine.[6]
-
Issue 2: High background or inconsistent baseline.
-
Possible Cause: Contaminated reagents, solvents, or column.
-
Recommended Solutions:
-
High-Purity Reagents: Use freshly prepared, high-purity (e.g., LC-MS grade) solvents and reagents.[7]
-
Column Maintenance: Implement a robust column washing protocol between samples. If contamination is suspected, flush the column with a strong solvent or follow the manufacturer's regeneration procedure.[7]
-
Quantitative Data Summary
The choice of analytical method significantly impacts the sensitivity and specificity of 8-oxoG quantification. The following table summarizes the performance of common methods.
| Method | Principle | Advantages | Common Challenges & Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometry detection based on mass-to-charge ratio. | High specificity and sensitivity; allows for simultaneous quantification of multiple analytes. Can use isotopically labeled internal standards to control for matrix effects.[6][8] | Requires expensive instrumentation; ion-pairing agents may be needed for retention of highly polar analytes.[8] |
| HPLC-ECD | Chromatographic separation followed by electrochemical detection of the oxidized moiety. | High sensitivity, down to the femtomolar range.[3][9] | Susceptible to interference from co-eluting compounds; prone to artifactual oxidation during sample preparation.[3][4] |
| ELISA | Immunoassay based on the specific binding of an antibody to 8-oxoG. | High-throughput, relatively low cost, and simple to perform.[10][11] | Generally less specific and more prone to interference than LC-MS/MS; antibodies may cross-react with other oxidized guanine (B1146940) species.[7] |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | High sensitivity. | Prone to artifactual oxidation of guanine during the derivatization step, which can lead to a significant overestimation of 8-oxoG levels.[12][13] |
Experimental Protocols
Detailed Methodology: DNA Extraction with Minimized Artifactual Oxidation
This protocol is designed to minimize the spurious oxidation of guanine during DNA isolation, a critical step for accurate 8-oxoG quantification.
-
Cell Lysis:
-
DNA Isolation:
-
DNA Hydrolysis:
-
Enzymatically digest the DNA to nucleosides using nuclease P1 followed by alkaline phosphatase.
-
The inclusion of 0.1 mM desferal in the hydrolysis buffer can limit autooxidation.[5]
-
-
Sample Storage:
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in quantifying low levels of this compound?
A1: The most significant challenge is preventing the artificial formation of 8-oxoG during sample preparation (DNA extraction, hydrolysis, and derivatization).[4][14] Guanine is highly susceptible to oxidation, and exposure to air, high temperatures, or certain chemicals during the experimental workflow can lead to falsely elevated levels of 8-oxoG.[15]
Q2: Which analytical method is considered the "gold standard" for 8-oxoG quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive, specific, and reliable method for the quantification of 8-oxoG.[7] This is primarily due to its ability to use isotope-labeled internal standards, which correct for sample loss and matrix effects, thereby improving accuracy.[6]
Q3: Can I use an ELISA kit for my study?
A3: While ELISA kits are convenient and high-throughput, they are generally less specific than chromatographic methods.[7][10] The antibodies used may cross-react with other oxidized guanine species, leading to inaccurate results.[7] It is highly recommended to validate ELISA results with an orthogonal method like LC-MS/MS, especially when quantifying very low levels of 8-oxoG.
Q4: How can I be sure that the 8-oxoG I'm detecting is from the original biological sample and not an artifact?
A4: Meticulous sample handling is crucial. This includes using antioxidants and metal chelators in buffers, performing all steps at low temperatures, using validated DNA isolation methods that minimize oxidative damage, and using high-purity reagents.[7][8] The European Standards Committee on Oxidative DNA Damage (ESCODD) was established to help resolve issues related to artifactual oxidation and to validate assays for 8-oxodG.[4]
Q5: What is the 8-oxoG DNA repair system and why is it relevant?
A5: The 8-oxoG DNA repair system, also known as the GO system, is a cellular mechanism that removes 8-oxoG lesions from DNA to prevent mutations. The key enzymes involved are OGG1 (this compound DNA glycosylase), which excises 8-oxoG paired with cytosine, and MUTYH, which removes adenine (B156593) misincorporated opposite 8-oxoG.[16][17] Understanding this pathway is crucial for interpreting the biological significance of measured 8-oxoG levels, as it reflects the balance between DNA damage and repair.
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: A decision tree for troubleshooting unexpectedly high 8-oxoG results.
Caption: The cellular DNA repair pathway for this compound.
References
- 1. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
- 2. stressmarq.com [stressmarq.com]
- 3. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges in Quantifying 8-OHdG and 8-Isoprostane in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 12. Determination of this compound in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Significance of error‐avoiding mechanisms for oxidative DNA damage in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles for the this compound DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate 8-oxo-dG Detection
Welcome to the technical support center for the detection of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a key biomarker for oxidative DNA damage. Accurate quantification of 8-oxo-dG is critical for research in aging, carcinogenesis, and neurodegenerative diseases. However, its measurement is notoriously prone to artifacts, primarily the artificial oxidation of guanine (B1146940) during sample preparation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize artifacts and obtain reliable, reproducible results.
General FAQs: Understanding and Preventing Artifacts
Q1: What is the most significant source of artifacts in 8-oxo-dG detection?
A1: The most critical and widely recognized source of artifacts is the spurious oxidation of 2'-deoxyguanosine (B1662781) (dG) to 8-oxo-dG during sample preparation, particularly during DNA isolation and hydrolysis.[1][2][3] Guanine is highly susceptible to oxidation, and harsh procedures can artificially inflate the measured levels of 8-oxo-dG by orders of magnitude.[2][4]
Q2: How do common laboratory procedures introduce these artifacts?
A2: Several steps can introduce artificial oxidation:
-
DNA Isolation: Traditional methods using phenol-based reagents are known to increase artificial oxidation.[5][6] The presence of transition metal ions (like iron and copper) can catalyze the formation of reactive oxygen species (ROS) via Fenton chemistry, leading to DNA damage.[1]
-
DNA Hydrolysis: High temperatures and long incubation times during enzymatic digestion can cause autooxidation of dG.[6][7] Acid hydrolysis, particularly for GC-MS, can also introduce artifacts, although some studies suggest it can be done without generating them.[8]
-
Sample Concentration: Steps such as drying DNA hydrolysates under a vacuum or purification using C18 cartridges have been shown to significantly increase 8-oxo-dG levels artifactually.[9]
-
Derivatization (for GC-MS): The chemical derivatization step required for Gas Chromatography-Mass Spectrometry (GC-MS) is a major source of artificial oxidation.[4][8]
Q3: What are the essential preventative measures to minimize artifactual oxidation?
A3: A multi-pronged approach is necessary to protect your samples from oxidation throughout the entire workflow.
Workflow for Minimizing 8-oxo-dG Artifacts
Caption: General workflow for 8-oxo-dG detection highlighting key stages where preventative measures are critical.
Key strategies include:
-
Use Metal Chelators: Add deferoxamine (B1203445) (DFO, Desferal) to all buffers to sequester transition metal ions.[1][10] Prepare all aqueous solutions with Chelex-treated water to remove metal contaminants.[1]
-
Choose the Right DNA Isolation Method: Avoid classic phenol-based extractions.[5] Methods using the chaotropic agent sodium iodide (NaI) or commercial reagents like DNAzol (containing guanidine (B92328) thiocyanate) have been shown to yield lower, more accurate basal levels of 8-oxo-dG.[1][5][10]
-
Add Antioxidants: Incorporating antioxidants or radical scavengers like TEMPO can help prevent spurious oxidation during sample handling.[3]
-
Control Temperatures: Perform DNA isolation and processing steps at low temperatures (e.g., on ice) whenever possible to reduce the rate of oxidative reactions.[1]
Troubleshooting by Detection Method
Chromatographic Methods (HPLC-ECD, LC-MS/MS)
These methods are considered the gold standard for accuracy but are highly susceptible to sample preparation artifacts.
Q4: My basal 8-oxo-dG levels measured by HPLC or LC-MS/MS seem excessively high compared to published values. What went wrong?
A4: High basal levels are the classic sign of artifactual oxidation during sample preparation.[2] Review your entire protocol, focusing on the DNA isolation and hydrolysis steps.
Troubleshooting Guide: High Basal Levels in HPLC/LC-MS
| Potential Cause | Troubleshooting Action | Supporting Evidence |
| Metal Ion Contamination | Add a potent iron chelator like deferoxamine (DFO) to all buffers. Prepare solutions using water treated with Chelex resin to remove divalent metal ions. | Prevents Fenton chemistry-mediated ROS generation.[1][10] |
| Phenol-Based DNA Extraction | Switch to a non-phenol extraction method. The sodium iodide (NaI) method or kits using guanidine thiocyanate (B1210189) (e.g., DNAzol) are recommended. | Phenol is a known pro-oxidant during DNA extraction.[5][6] NaI and DNAzol methods yield lower, more consistent results.[5][10] |
| Oxidation during Hydrolysis | Optimize enzymatic digestion time and temperature. Nuclease P1 activity can cause autooxidation at elevated temperatures (e.g., 70°C) and with prolonged incubation. | Incubation for longer than 10 min at 70°C can result in autooxidation.[6][7] |
| Oxidation during Purification | Avoid drying samples completely under vacuum. If using solid-phase extraction (e.g., C18 cartridges), ensure the addition of antioxidants like DFO. | These steps have been demonstrated to significantly increase measured 8-oxo-dG.[9] |
Q5: I'm using LC-MS/MS with an internal standard, but my results are still variable. Why?
A5: While stable isotope-labeled internal standards (like [¹⁵N₅]8-oxodG) are critical for accurate quantification, they don't prevent artifact formation.[11] To proactively monitor for artifacts, you can add a labeled precursor, [¹⁵N₅]dG, at the beginning of your sample processing. The subsequent detection of [¹⁵N₅]8-oxodG in your final analysis would be a direct measure of the artifact generated during your workflow.[12]
Protocol: Monitoring Artifact Formation with Stable Isotopes
Caption: Workflow for using stable isotopes to both quantify 8-oxo-dG and monitor for artifact formation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits offer a high-throughput and less instrument-intensive alternative, but they have their own set of challenges, primarily related to specificity and accuracy.
Q6: My 8-oxo-dG concentrations measured by ELISA are much higher than those reported by LC-MS/MS for similar samples. Is the ELISA kit faulty?
A6: This is a common finding. Commercial ELISAs are known to overestimate 8-oxo-dG levels, sometimes by a significant margin (7- to 23-fold higher than LC-MS/MS).[13] This is not necessarily a kit defect but rather an inherent limitation of the immunoassay format.
Troubleshooting Guide: Discrepancies in ELISA Results
| Potential Cause | Explanation & Solution | Supporting Evidence |
| Antibody Cross-Reactivity | The antibody may non-specifically bind to other molecules in the sample matrix (e.g., urine, plasma), leading to a false positive signal. | This is a primary reason for the overestimation of 8-oxo-dG concentrations by ELISA compared to chromatographic methods.[13] |
| Recognition of Different Forms | The antibody may recognize free 8-oxo-dG, DNA-incorporated 8-oxo-dG, and fragments of damaged DNA. This contrasts with LC-MS, which typically measures only the free nucleoside after complete DNA digestion. | This difference in analyte recognition makes direct comparison of concentrations between the two methods problematic.[14] |
| Matrix Effects | Components in complex biological samples (urine, plasma) can interfere with the antibody-antigen binding. | Consider purifying samples using solid-phase extraction (SPE) before the ELISA. This may improve the correlation with LC-MS/MS, but may not eliminate the overestimation.[13] |
Q7: Can I rely on ELISA results for my study?
A7: While ELISA may show a significant correlation with chromatographic methods, it may not accurately reflect the true difference between experimental groups.[13] ELISA is best used for preliminary screenings or for studies where relative changes, rather than absolute quantification, are of primary interest. For definitive quantification, confirmation with LC-MS/MS is the gold standard.
Immunofluorescence (IF) / Immunohistochemistry (IHC)
IF and IHC provide valuable spatial information about 8-oxo-dG within cells and tissues but are susceptible to high background and non-specific signals.
Q8: I am seeing high background staining in my negative controls for 8-oxo-dG immunofluorescence. What is causing this?
A8: High background in IF/IHC can stem from several sources unrelated to the primary antibody's target.
Troubleshooting Guide: High Background in 8-oxo-dG Immunofluorescence
| Potential Cause | Troubleshooting Action | Supporting Evidence |
| Autofluorescence | Check unstained samples for inherent fluorescence. Aldehyde fixatives (formaldehyde, glutaraldehyde) can induce autofluorescence. Use fresh, high-quality fixatives. Consider quenching with sodium borohydride (B1222165) or using a commercial antifade mounting medium. | Old fixatives are a common source of autofluorescence.[15] |
| Insufficient Blocking | Increase the blocking time or change the blocking agent. Use normal serum from the same species as the secondary antibody. | Blocking buffers bind to non-specific sites, preventing off-target antibody binding.[16] |
| Secondary Antibody Non-Specificity | Run a control with only the secondary antibody (no primary). If staining is observed, the secondary antibody is binding non-specifically. Try a different secondary antibody, potentially one that is pre-adsorbed against the species of your sample. | This control is essential to validate the specificity of the secondary antibody.[15][16] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise. High concentrations increase the likelihood of non-specific binding. | Reduce the concentration of the primary and/or secondary antibody.[17][18] |
Quantitative Data Summary
The measured "basal" level of 8-oxo-dG is highly method-dependent. As methods have improved to reduce artifacts, the accepted values for basal damage have decreased significantly.
Table 1: Comparison of Reported Basal 8-oxo-dG Levels by Method
| Method | Typical Reported Range (lesions per 10⁶ dG) | Key Considerations & Potential for Artifacts |
| GC-MS | Can be very high (>100) | Very High: Prone to severe artifacts from sample derivatization.[4][8] |
| ELISA | Highly variable, often 10-50+ | High: Tends to overestimate due to antibody cross-reactivity.[13] |
| HPLC-ECD | 1 - 20 (older studies higher) | Moderate to High: Highly dependent on rigorous, artifact-preventing sample preparation.[2][19] |
| LC-MS/MS | 0.3 - 5.0 | Low (Gold Standard): Considered the most accurate when combined with artifact prevention and stable isotope dilution.[2][3] |
| Enzymatic/Comet Assay | 0.3 - 0.5 | Low: Less specific for 8-oxo-dG itself but avoids harsh chemical treatments, thus minimizing artifacts.[2][20] |
Note: Values are approximate and can vary based on cell type, species, and specific laboratory protocols. The trend of decreasing values with more refined techniques is the key takeaway.
Key Experimental Protocols
For detailed, step-by-step protocols that incorporate artifact avoidance strategies, researchers are encouraged to consult specialized literature. The following references provide excellent, comprehensive methodologies:
-
For HPLC-ED: A detailed protocol for optimizing sample preparation and HPLC-ED analysis for cultured cells and animal tissues is described by Li et al. (2015) in the Journal of Visualized Experiments.[10][21] This protocol emphasizes the use of DNAzol for extraction and DFO for minimizing ROS production.[10]
-
For LC-MS/MS: A highly specific and sensitive method using immunoaffinity purification and stable isotope dilution LC-MRM/MS is detailed by Mangal et al. (2009) in Chemical Research in Toxicology.[1] This method emphasizes the use of Chelex-treated buffers and deferoxamine to eliminate artifactual oxidation.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agrisera.com [agrisera.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. sinobiological.com [sinobiological.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for 8-Oxoguanine assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for 8-Oxoguanine (8-oxoG) and its deoxynucleoside form, 8-oxo-2'-deoxyguanosine (8-oxodG), assays. Accurate measurement of these biomarkers of oxidative DNA damage is critical for research in aging, cancer, and various degenerative diseases.[1][2] This guide offers troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound?
A1: The most prevalent methods for quantifying 8-oxoG and 8-oxodG include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] HPLC-ECD is noted for its high selectivity and sensitivity, reaching the femtomolar range.[1][6] ELISA kits are also widely used due to their convenience and high-throughput capabilities.[4]
Q2: What are the primary sources of artifacts in this compound measurements?
A2: A significant source of artifactual oxidation of guanine (B1146940) can occur during sample preparation, particularly during DNA isolation.[7] The use of phenol (B47542) in DNA extraction has been a point of controversy, though some studies suggest sample impurities and excessive air exposure are more significant contributors to 8-oxodG overestimation.[1] Other potential sources of artifacts include prolonged protein digestion and DNA hydrolysis.[1] For sequencing-based methods, oxidation of guanine to this compound is a common artifact during library preparation, influenced by heat, shearing, and metal contaminants.[8]
Q3: How can I minimize artifactual DNA oxidation during sample preparation?
A3: To reduce artificial oxidation, several precautions are recommended. The European Standards Committee on Oxidative DNA Damage (ESCODD) was established to help address these issues.[1] Recommended practices include:
-
Using non-phenol-based DNA extraction methods, such as those employing chaotropic agents like NaI.[9][10]
-
Adding metal chelators like desferrioxamine to chelate redox-active iron.[1][10]
-
Minimizing incubation times and performing procedures at low temperatures.[10]
-
Using antioxidants during sample preparation.[10]
Q4: What is the importance of a standard curve in this compound assays?
A4: A standard curve is essential for accurate quantification in both ELISA and HPLC-based assays. It is generated by plotting the signal (e.g., absorbance for ELISA, peak area for HPLC) versus a series of known concentrations of an 8-oxoG or 8-oxodG standard.[11][12] This curve allows for the interpolation of the concentration of the analyte in unknown samples.[11] It is crucial to generate a new standard curve for each assay plate to ensure accuracy.[13][14]
Q5: What are acceptable levels of intra- and inter-assay variability?
A5: Intra-assay and inter-assay coefficients of variation (CVs) are used to assess the precision and reproducibility of an assay.[15][16] Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for immunoassays.[15][16] Low coefficients of variation are critical for detecting small changes in 8-oxodG levels.[17]
Troubleshooting Guides
ELISA Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background/High Blank Absorbance | Inadequate washing.[18] Contamination of reagents. Use of automatic washers not suitable for the assay.[18] | Ensure vigorous and thorough manual washing of the plate.[13][18] Use fresh, uncontaminated reagents and do not mix reagents from different lots.[18] Avoid using automatic washers if high background persists.[18] |
| Low Absorbance/Weak Signal | Reagents not at room temperature before use. Incorrect incubation times or temperatures.[18] Inaccurate pipetting of standards or samples.[18] | Allow all reagents to reach room temperature before starting.[13][19] Strictly adhere to the recommended incubation times and temperatures; uniform temperature control is critical.[18] Use calibrated pipettes and ensure accurate dispensing.[18] |
| Poor Standard Curve (Low R² value) | Improper preparation of standard dilutions.[20] Pipetting errors.[18] Reagent degradation. | Carefully prepare serial dilutions of the standard.[19] Use fresh standards and reagents.[13] Ensure accurate pipetting. |
| High Intra-Assay Variability | Inconsistent washing technique. "Edge effect" on the microplate.[18] Inaccurate pipetting.[18] | Standardize the washing procedure for all wells. Be mindful of potential edge effects and consider not using the outermost wells for critical samples. Ensure consistent and accurate pipetting. |
| High Inter-Assay Variability | Variation in incubation times and temperatures between assays.[18] Different operators or reagent lots. | Maintain consistent experimental conditions for every assay run.[18] If possible, have the same operator perform the assays and use reagents from the same lot. |
| No Signal in Samples | Incorrect sample pretreatment (e.g., for serum or urine).[18] Low concentration of 8-OHdG in the sample. | Ensure proper sample preparation, such as protein removal from serum using ultrafiltration or removal of insoluble materials from thawed urine by centrifugation.[18] Consider concentrating the sample if the analyte level is below the detection limit. |
HPLC-ECD Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Overestimation of 8-oxodG | Co-elution of interfering substances with similar retention times.[1] Oxidation of guanine during sample preparation.[7] | Optimize the electrochemical detector potential to ~+0.25 V to reduce overlapping peaks.[1] Implement rigorous sample preparation protocols to prevent artifactual oxidation (see FAQ 3). |
| Poor Peak Shape or Resolution | Contaminated mobile phase or column. Incorrect mobile phase composition. Column degradation. | Filter all mobile phases and use high-purity solvents. Ensure the mobile phase composition is correct. Replace the column if it is old or has been irreversibly contaminated. |
| Baseline Noise or Drift | Air bubbles in the detector or pump. Contaminated detector cell. Fluctuations in pump pressure. | Degas the mobile phase. Clean the electrochemical detector cell according to the manufacturer's instructions. Ensure the pump is functioning correctly and delivering a stable flow rate. |
| Low Sensitivity/Inability to Detect Analyte | Low concentration of analyte in the sample. Incorrect detector settings. Sample loss during preparation. | Use a more sensitive detector setting or a pre-concentration step for the sample.[21] Optimize the solid-phase extraction (SPE) protocol to improve recovery.[21] The detection limit for some HPLC-ECD methods can be as low as 0.5 nM.[22] |
Experimental Protocols
General Workflow for this compound Quantification
The following diagram illustrates a generalized workflow for the quantification of this compound, applicable to various analytical methods.
Caption: A generalized workflow for this compound quantification.
Competitive ELISA Protocol Outline
This protocol provides a general framework for a competitive ELISA used to measure 8-oxodG. Specific details may vary depending on the commercial kit used.[11]
-
Preparation:
-
Bring all reagents and samples to room temperature.[19]
-
Prepare wash buffer and serial dilutions of the 8-oxodG standard.[19]
-
Prepare samples, including necessary dilutions. For urine, insoluble materials should be removed by centrifugation after thawing.[18] For serum, proteins should be removed by ultrafiltration.[18]
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the 8-oxodG pre-coated microplate.[18]
-
Add the primary antibody to all wells except the blank.[18]
-
Incubate the plate, typically for 1-2 hours at 37°C.[11][18] During this step, free 8-oxodG in the sample competes with the 8-oxodG coated on the plate for binding to the antibody.[11]
-
Wash the plate multiple times with wash buffer to remove unbound reagents.[11]
-
Add the HRP-conjugated secondary antibody and incubate.[11]
-
Wash the plate again to remove unbound secondary antibody.[11]
-
Add the substrate solution (e.g., TMB) and incubate in the dark to allow for color development.[13]
-
Stop the reaction by adding the stop solution.[11]
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[11]
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.[11]
-
Determine the concentration of 8-oxodG in the samples by interpolating their absorbance values from the standard curve.[11]
-
Base Excision Repair (BER) Pathway for this compound
The primary repair pathway for this compound in DNA is the Base Excision Repair (BER) pathway.
Caption: The Base Excision Repair pathway for this compound.[4][23][24]
Quality Control Parameters
The following tables summarize key quantitative data for quality control in this compound assays.
Table 1: Assay Precision and Performance
| Parameter | Recommended Value | Reference(s) |
| Intra-Assay CV (%) | < 10% | [15][16] |
| Inter-Assay CV (%) | < 15% | [15][16] |
| Standard Curve R² | ≥ 0.99 | [20][22] |
| HPLC-ECD Recovery (%) for urinary 8-OHdG | ~75% | [21] |
Table 2: Typical Concentration Ranges of 8-oxodG
| Sample Type | Organism/Cell Line | Concentration Range | Reference(s) |
| HeLa Cells | Human | 1 - 5 residues per 10⁶ guanines | [7] |
| Pig Liver | Pig | Median of 10.47 per 10⁶ guanines | [7] |
| Rat Cerebral Cortex (extracellular) | Rat | Basal concentration of ~5.5 nM | [22] |
| Human Serum (healthy) | Human | 0 - 70 pg/mL (mean ~25.5 pg/mL) | [5] |
| Human Urine (breast cancer patients) | Human | 16.39 ± 17.3 µmol/mol creatinine | [2] |
| Human Urine (control group) | Human | 4.70 ± 7.1 µmol/mol creatinine | [2] |
Note: The reported values can vary significantly between laboratories and methods due to the susceptibility of the assay to artifacts.[7] The establishment of standardized protocols and reference materials by groups like ESCODD is crucial for improving inter-laboratory comparability.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Measurement of the Oxidative DNA Lesion this compound (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. gatk.broadinstitute.org [gatk.broadinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stressmarq.com [stressmarq.com]
- 14. fn-test.com [fn-test.com]
- 15. salimetrics.com [salimetrics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
- 19. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of this compound and 8-Hydroxy-2’-deoxyguanosine in the Rat Cerebral Cortex Using Microdialysis Sampling and Capillary Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The genomic landscape of 8-oxodG reveals enrichment at specific inherently fragile promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oxidized base this compound, a product of DNA repair processes, contributes to dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Monoclonal Antibody Specificity to 8-Oxoguanine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of oxidative DNA damage, the accurate detection and quantification of 8-oxoguanine (8-oxoG) is of paramount importance. Monoclonal antibodies are invaluable tools in this endeavor; however, their utility is contingent upon their specificity. This guide provides a comparative overview of commercially available monoclonal antibodies to 8-oxoG, with a focus on validating their specificity. We present available experimental data, detailed protocols for key validation assays, and visual workflows to aid in the selection and validation of the most suitable antibody for your research needs.
Comparison of Commercially Available Anti-8-Oxoguanine Monoclonal Antibodies
The selection of a monoclonal antibody for the detection of 8-oxoG requires careful consideration of its specificity and cross-reactivity profile. Below is a comparison of three commonly used clones: N45.1, 15A3, and 483.15, based on manufacturer-provided data and available literature. A significant challenge in directly comparing these antibodies is the frequent lack of standardized and quantitative cross-reactivity data from manufacturers.
Table 1: General Characteristics of Anti-8-Oxoguanine Monoclonal Antibodies
| Feature | Clone N45.1 | Clone 15A3 | Clone 483.15 |
| Isotype | Mouse IgG1 | Mouse IgG2b | Mouse IgM |
| Immunogen | 8-OHdG conjugated Keyhole Limpet Hemocyanin | 8-hydroxyguanosine (oh8G)-BSA and -casein conjugates | This compound adsorbed on to alumina |
| Reported Applications | ELISA, IHC, IF | ELISA, IHC, Dot Blot, Immunoaffinity Purification | ELISA, IC, IHC |
| Supplier Examples | JaICA, OriGene, AdipoGen | R&D Systems, Leinco Technologies, Santa Cruz Biotechnology | Merck Millipore, Sigma-Aldrich, Santa Cruz Biotechnology |
Table 2: Reported Specificity and Cross-Reactivity of Anti-8-Oxoguanine Monoclonal Antibodies
| Competitor | Clone N45.1 | Clone 15A3 | Clone 483.15 |
| This compound (8-oxoG) | High Reactivity | High Reactivity | High Reactivity |
| 8-Hydroxy-2'-deoxyguanosine (8-OHdG) | High Reactivity | High Reactivity | Not explicitly stated |
| 8-Hydroxyguanosine (8-OHG) | Minimal (<1%) | Recognized | Not explicitly stated |
| 7-Hydroxyguanine (7-OHG) | Data not provided | Data not provided | Data not provided |
| Guanosine (G) | No cross-reactivity[1][2] | Data not provided | No reactivity at µM concentrations[3][4] |
| Guanine (Gua) | No cross-reactivity[1][2] | Recognized | Data not provided |
| Deoxyguanosine monophosphate (dGMP) | No cross-reactivity[1][2] | Data not provided | No reactivity at µM concentrations[3][4] |
| Other normal bases/nucleosides (dA, dC, dT, dU) | No cross-reactivity[1][2] | Data not provided | No reactivity at µM concentrations (dAMP, dCMP, TMP)[3][4] |
| Other modified bases | No cross-reactivity with 17 other analogs listed by manufacturer[1][2] | Data not provided | Data not provided |
Note: The lack of quantitative data (e.g., IC50 values) for cross-reactivity is a significant limitation in the available information from most suppliers.
Experimental Protocols for Antibody Specificity Validation
To ensure the reliability of experimental results, in-house validation of anti-8-oxoG antibody specificity is highly recommended. Here, we provide detailed protocols for two key assays: Competitive ELISA and Dot Blot.
Competitive ELISA Protocol
This assay is crucial for quantifying the antibody's binding affinity for 8-oxoG and its cross-reactivity with structurally related molecules.
Materials:
-
96-well ELISA plates
-
Coating Antigen: 8-oxoG conjugated to a carrier protein (e.g., BSA)
-
Anti-8-Oxoguanine monoclonal antibody (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG/IgM)
-
8-oxoG standard
-
Potential cross-reactants (e.g., 7-hydroxyguanine, guanine, guanosine, other oxidized bases)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the 8-oxoG-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the 8-oxoG standard and each potential cross-reactant in Blocking Buffer.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-8-oxoG antibody with an equal volume of each standard or cross-reactant dilution for 1 hour at room temperature.
-
Add 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Detection:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the log of the 8-oxoG concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for 8-oxoG and each cross-reactant.
-
Calculate the percent cross-reactivity for each competitor using the formula: (% Cross-Reactivity) = (IC50 of 8-oxoG / IC50 of Competitor) x 100
-
Dot Blot Protocol for this compound Detection
A dot blot assay is a simple and effective method to qualitatively assess the binding of an antibody to 8-oxoG in DNA samples.
Materials:
-
Nitrocellulose or PVDF membrane
-
DNA samples (control and oxidatively damaged)
-
Denaturation Solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralization Solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
20x SSC buffer
-
Anti-8-Oxoguanine monoclonal antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Application:
-
Denature DNA samples by adding an equal volume of Denaturation Solution and incubating for 30 minutes at room temperature.
-
Neutralize the samples by adding an equal volume of Neutralization Solution.
-
Equilibrate a nitrocellulose or PVDF membrane in 10x SSC.
-
Spot 1-2 µL of each denatured DNA sample onto the membrane.
-
Allow the spots to dry completely.
-
Immobilize the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-8-oxoG antibody in Blocking Buffer to the recommended concentration.
-
Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and dot blot assays.
Caption: Workflow for Competitive ELISA to determine antibody specificity.
Caption: Workflow for Dot Blot assay to detect this compound in DNA.
Conclusion and Recommendations
The validation of monoclonal antibody specificity is a critical step for any research involving the immunodetection of this compound. While several commercial antibodies are available, there is a notable lack of comprehensive, quantitative, and comparative specificity data from manufacturers. Researchers are strongly encouraged to perform in-house validation using standardized methods like competitive ELISA to determine the cross-reactivity profile of their chosen antibody against a panel of relevant molecules, including the structurally similar isomer 7-hydroxyguanine. The protocols and workflows provided in this guide offer a framework for conducting such validation experiments, enabling more reliable and reproducible quantification of this key marker of oxidative DNA damage.
References
A Head-to-Head Battle: HPLC-MS/MS vs. ELISA for Accurate 8-Oxoguanine Quantification
For researchers, scientists, and drug development professionals investigating oxidative DNA damage, the precise measurement of 8-Oxoguanine (8-oxoG) is a critical endeavor. As a key biomarker for oxidative stress, accurate quantification of 8-oxoG is paramount for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. Two of the most common analytical methods employed for this purpose are High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Performance at a Glance: A Quantitative Comparison
The choice between HPLC-MS/MS and ELISA for this compound quantification often hinges on a trade-off between throughput, cost, and analytical rigor. The following table summarizes the key performance characteristics of each method based on published data.
| Performance Metric | HPLC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection | Antibody-based detection |
| Specificity | High (distinguishes between 8-oxoG and other oxidized guanine (B1146940) species) | Variable (potential for cross-reactivity with other structurally similar molecules) |
| Sensitivity (LOD) | ~0.04 µg/L to 0.09 µg/L | ~0.078 ng/mL to 0.94 ng/mL[1][2] |
| Precision (Intra-assay CV) | 2.59% - 6.45%[3] | <8% to <10%[2][4] |
| Precision (Inter-assay CV) | 3.70% - 8.74%[3] | 4.9% to <10%[2][4][5] |
| Quantitative Accuracy | Considered the "gold standard"; provides absolute quantification | Can overestimate 8-oxoG levels (7.6- to 23.5-fold higher than HPLC-MS/MS in one study)[6][7] |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Sample Volume Required | Generally low (can be in the microliter range) | Typically 50-100 µL per well |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for quantifying this compound using HPLC-MS/MS and ELISA.
Detailed Experimental Protocols
HPLC-MS/MS Method for this compound Quantification in Urine
This protocol provides a general framework. Specific parameters may need optimization based on the instrumentation and sample matrix.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates.
-
To 100 µL of the supernatant, add an internal standard (e.g., ¹⁵N₅-8-oxo-dG).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the analyte.
-
Elute the 8-oxoG from the SPE cartridge and evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase.
2. HPLC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute 8-oxoG, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 8-oxoG and its internal standard. For 8-oxo-dG, a common transition is m/z 284.1 → 168.1.
-
Data Analysis: Quantify 8-oxoG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 8-oxoG.
Competitive ELISA for this compound Quantification in Urine
This protocol is based on a typical competitive ELISA format. Always refer to the specific manufacturer's instructions for the chosen kit.
1. Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare the wash buffer, standards, and any required dilutions of the primary and secondary antibodies according to the kit manual.
-
Dilute urine samples as recommended by the manufacturer.
2. Assay Procedure:
-
Add 50 µL of the prepared standards and samples to the appropriate wells of the 8-oxoG-coated microplate.[8]
-
Add 50 µL of the diluted primary anti-8-oxoG antibody to each well (except for the blank).[8]
-
Incubate the plate for 1-2 hours at room temperature or as specified in the protocol. During this step, free 8-oxoG in the sample competes with the 8-oxoG coated on the plate for binding to the primary antibody.[9]
-
Wash the plate several times with the wash buffer to remove unbound reagents.[9]
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well.[8]
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate again to remove the unbound secondary antibody.[9]
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, allowing for color development.[8]
-
Stop the reaction by adding 50 µL of the stop solution to each well.[10]
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of 8-oxoG in the samples by interpolating their absorbance values on the standard curve. The concentration of 8-oxoG is inversely proportional to the absorbance.
Discussion: Making an Informed Decision
HPLC-MS/MS stands as the gold standard for the quantification of this compound due to its high specificity and accuracy. The chromatographic separation step effectively resolves 8-oxoG from other structurally similar molecules, and the mass spectrometric detection provides unambiguous identification and quantification. This is particularly crucial when a precise and accurate measurement is required, for instance, in clinical research or late-stage drug development. The use of a stable isotope-labeled internal standard in HPLC-MS/MS analysis corrects for variations in sample preparation and instrument response, further enhancing the reliability of the results.[3] However, the high initial instrument cost, the need for skilled operators, and the lower sample throughput can be limiting factors for large-scale screening studies.
ELISA , on the other hand, offers a more accessible, high-throughput, and cost-effective solution for this compound quantification. Its simple protocol and the ability to analyze a large number of samples simultaneously make it an attractive option for initial screening, epidemiological studies, or when a relative comparison between groups is the primary goal. However, the major drawback of ELISA is its potential for cross-reactivity. The antibodies used in ELISA kits may bind to other oxidized guanine species or structurally similar molecules, leading to an overestimation of 8-oxoG levels.[6][7] Studies have shown that ELISA results can be significantly higher than those obtained by HPLC-MS/MS for the same samples.[6][7] Therefore, while ELISA can be a valuable tool, the results should be interpreted with caution, and for studies demanding high accuracy, confirmation with a more specific method like HPLC-MS/MS is recommended.
References
- 1. assaygenie.com [assaygenie.com]
- 2. 8-OHdG Competitive ELISA Kit (EEL004) - Invitrogen [thermofisher.com]
- 3. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. novusbio.com [novusbio.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
Oxidative Stress Marker 8-Oxoguanine Elevated in Cancerous Tissues Compared to Normal Counterparts
A comprehensive analysis of published research reveals consistently higher levels of 8-oxoguanine (8-oxoG), a key biomarker of oxidative DNA damage, in various cancerous tissues when compared to their normal counterparts. This elevation suggests a potential role for oxidative stress in the initiation and progression of cancer.
Scientists and drug development professionals can leverage this comparative data to inform preclinical research and the development of novel therapeutic strategies targeting oxidative stress pathways. The accumulation of 8-oxoG, and its corresponding deoxynucleoside 8-oxo-2'-deoxyguanosine (8-oxodG), is a critical lesion that can lead to mutations if not repaired, contributing to genomic instability—a hallmark of cancer.[1][2]
Quantitative Comparison of 8-OxodG Levels
The following table summarizes the quantitative data from multiple studies comparing 8-oxodG levels in cancerous and normal tissues across different cancer types. The levels are predominantly measured in terms of the number of 8-oxodG lesions per 105 or 106 deoxyguanosine (dG) bases.
| Cancer Type | Tissue | 8-oxodG Level (lesions/10^5 dG) | Reference |
| Breast Cancer | Cancerous | 2.07 ± 0.95 | [1] |
| Normal | 1.34 ± 0.46 | [1] | |
| Cancerous | 10.7 ± 15.5 | [1] | |
| Normal (surrounding) | 6.3 ± 6.8 | [1] | |
| Colorectal Cancer | Cancerous | 2.53 ± 0.15 | [1] |
| Normal | 1.62 ± 0.13 | [1] | |
| Cancerous | 49 | [1] | |
| Normal | 21 | [1] | |
| Cancerous | 1.34 ± 0.11 | [1] | |
| Normal | 0.64 ± 0.05 | [1] | |
| Cancerous | 2.4 ± 1.1 | [1] | |
| Normal | 1.6 ± 0.6 | [1] | |
| Gastric Cancer | Cancerous | 8.43 ± 1.3 (lesions/10^6 dG) | [1] |
| Normal | 4.3 (lesions/10^6 dG) | [3] | |
| PMNC* of Patients | 4.16 ± 0.73 (lesions/10^6 dG) | [1] | |
| PMNC* of Healthy Controls | Not specified in the same unit | ||
| Lung Cancer | Cancerous | Increased levels observed | [4] |
| Normal | Lower levels than cancerous tissue | [4] |
*PMNC: Peripheral Mononuclear Cells
Experimental Protocols
The quantification of 8-oxodG in tissue samples is a meticulous process that requires careful handling to prevent artifactual oxidation during sample preparation.[5] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method widely employed for this purpose.[1][2]
Tissue Homogenization and DNA Extraction
-
Tissue Homogenization: Fresh or frozen tissue samples are homogenized in a buffer solution to break down the cellular structure and release the nuclei. The buffer typically contains sucrose, MgCl2, and Tris-HCl. To prevent artifactual oxidation during this process, antioxidants and metal chelators like deferoxamine (B1203445) (DFO) are often included.[6]
-
DNA Isolation: DNA is extracted from the homogenized tissue using one of several methods. A common approach involves the use of DNA isolation kits that utilize chaotropic agents like sodium iodide to denature proteins and allow for the selective binding of DNA to a silica (B1680970) membrane.[6][7] Phenol-chloroform extraction is another classic method, though it requires careful execution to minimize DNA oxidation.[8] The purity and concentration of the extracted DNA are determined by measuring absorbance at 260nm and 280nm. A 260/280 ratio of ~1.8 is indicative of pure DNA.[7]
Enzymatic Hydrolysis of DNA
-
Digestion to Nucleosides: The purified DNA is enzymatically digested to its constituent deoxynucleosides. This is typically a two-step process.
-
Enzyme Removal: After digestion, the enzymes are removed from the sample, often by ultrafiltration, to prevent interference with the subsequent HPLC analysis.[7]
Quantification by HPLC-ECD
-
Chromatographic Separation: The resulting mixture of deoxynucleosides is injected into an HPLC system. A reverse-phase C18 column is commonly used to separate the different deoxynucleosides based on their hydrophobicity.[10]
-
Electrochemical Detection: An electrochemical detector is used to specifically and sensitively detect 8-oxodG. The detector is set at an optimal potential that allows for the oxidation of 8-oxodG, generating an electrical signal that is proportional to its concentration.[1] The retention time of the 8-oxodG peak is confirmed by running a pure standard.
-
Quantification: The amount of 8-oxodG in the sample is quantified by comparing the peak area from the sample to a standard curve generated from known concentrations of 8-oxodG. The level of 8-oxodG is then normalized to the amount of deoxyguanosine (dG) in the same sample, which is typically measured using a UV detector connected in series with the electrochemical detector.[10]
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-hydroxy-2′-deoxyguanosine in colorectal adenocarcinoma – is it a result of oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and DNA Damage in Human Gastric Carcinoma: 8-Oxo-7′8-dihydro-2′-deoxyguanosine (8-oxo-dG) as a Possible Tumor Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lung Cancer Patients Have Increased 8‐Hydroxydeoxyguanosine Levels in Peripheral Lung Tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single extraction protocol for the analysis of 8-hydroxy-2'-deoxyguanosine (oxo8dG) and the associated activity of this compound DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Genox USA/ Detection of tissue/cultured cell 8-OHdG: Genox Corporation / Oxidative stress markers [genox.com]
- 8. public.gettysburg.edu [public.gettysburg.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Commercial 8-Oxoguanine ELISA Kits: A Comparative Analysis of Reproducibility and Reliability
For researchers, scientists, and drug development professionals engaged in the study of oxidative stress and DNA damage, the accurate quantification of 8-oxoguanine (8-oxoG) is of paramount importance. As a key biomarker for oxidative DNA damage, precise measurement of 8-oxoG is crucial for understanding disease mechanisms, drug efficacy, and toxicity. While numerous commercial ELISA kits offer a convenient and high-throughput method for 8-oxoG detection, their reproducibility and reliability are critical considerations. This guide provides an objective comparison of commercially available this compound ELISA kits, supported by available performance data and detailed experimental protocols.
The Challenge of Accuracy: ELISA vs. Gold Standard Methods
The measurement of 8-oxoG can be approached through various techniques, with High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) being widely regarded as the gold standard due to its high specificity and accuracy. However, the cost, complexity, and lower throughput of HPLC-MS/MS have led many researchers to opt for the more accessible ELISA format.
It is crucial to acknowledge a well-documented concern in the field: commercial 8-oxoG ELISA kits have a tendency to overestimate the levels of 8-oxoG in biological samples when compared to HPLC-MS/MS. One study found that urinary 8-oxodG levels analyzed by HPLC-MS/MS were 7.6- to 23.5-fold lower than those detected by ELISA[1]. This discrepancy is often attributed to the cross-reactivity of the antibodies used in ELISA kits with other structurally similar oxidized guanine (B1146940) species, such as 8-hydroxyguanine (8-OHG) and other purine (B94841) oxidation products.
Performance Comparison of Commercial this compound ELISA Kits
| Manufacturer | Kit Name | Catalog Number | Assay Range | Sensitivity | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Types | Cross-Reactivity Notes |
| Abcam | 8-hydroxy 2 deoxyguanosine ELISA Kit | ab201734 | 0.94 - 60 ng/mL | ≤ 0.59 ng/mL | Not specified | Not specified | Saliva, Urine, Plasma, Tissue Extracts, Serum, Cell Lysate | Recognizes both free 8-OHdG and DNA-incorporated 8-OHdG. |
| R&D Systems | HT 8-oxo-dG ELISA Kit II | 4380-192-K | 0.89 - 56.7 ng/ml | 0.57 ng/ml | Not Specified | Not Specified | DNA, plasma, urine and saliva | Not specified |
| JaICA | New 8-OHdG Check ELISA | KOG-200SE/E | 0.5 - 200 ng/mL | Not specified | Not specified | Not specified | Urine from human and animals | Highly specific for 8-OHdG; does not cross-react with 8-hydroxy-guanine or 8-hydroxy-guanosine[2]. |
| JaICA | Highly Sensitive 8-OHdG Check ELISA | KOG-HS10E | 0.125 - 10 ng/mL | Not specified | Not specified | Not specified | Urine, serum, tissue and cultured cells | Highly specific for 8-OHdG; does not cross-react with 8-hydroxy-guanine or 8-hydroxy-guanosine[3]. |
| Agrisera | DNA Damage (8-OHdG) ELISA Kit | AS11 1678 | 0.94 - 60 ng/mL | 0.59 ng/mL | <5% | <10% | Urine, cell culture, plasma, and other sample matrices | Recognizes both free 8-OHdG and DNA-incorporated 8-OHdG[4]. |
| Novus Biologicals | 8-oxo-dG ELISA Kit (Colorimetric) | NBP2-62143 | 0.94 - 60 ng/ml | 0.59 ng/ml | <10% | <10% | Serum, saliva, urine, plasma, seminal fluids, cell lysates, culture supernatants, DNA extracts | Also detects 8-hydroxyguanosine (B14389) and 8-hydroxyguanine. |
| FineTest | 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit | EU2548 | 1.563-100ng/ml | 0.938ng/ml | Not specified | Not specified | Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Urine, Other liquid samples | Specifically binds with 8-OHdG, no obvious cross reaction with other analogues. |
Note: The provided data is primarily from the manufacturers and may not have been independently verified. Researchers should consult the latest product datasheets for the most up-to-date information.
Experimental Protocols for Kit Evaluation
To ensure reliable and reproducible results, a standardized approach to sample preparation and assay execution is critical. Below is a detailed methodology for the evaluation of commercial this compound ELISA kits.
I. Sample Preparation
The choice of sample matrix (e.g., urine, plasma, tissue DNA) significantly impacts the preparation protocol.
-
Urine:
-
Collect mid-stream urine samples.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cellular debris.
-
For improved accuracy and to reduce interfering substances, consider solid-phase extraction (SPE) as it has been shown to improve the correlation between ELISA and HPLC-MS/MS results[1].
-
Store supernatants at -80°C until analysis.
-
Thaw samples on ice and vortex prior to use in the ELISA.
-
-
Plasma:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully collect the supernatant (plasma) and store at -80°C.
-
-
Tissue/Cellular DNA:
-
Extract DNA using a validated commercial kit or a standard phenol-chloroform extraction method.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Digest the DNA to single nucleosides using a combination of nuclease P1 and alkaline phosphatase.
-
The resulting mixture containing 8-oxo-dG can then be used in the ELISA.
-
II. ELISA Procedure (General Competitive ELISA Protocol)
Most commercial 8-oxoG ELISA kits employ a competitive immunoassay format.
-
Reagent Preparation: Prepare all reagents, including standards, controls, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the 8-oxoG standard provided in the kit to generate a standard curve.
-
Sample Incubation: Add a defined volume of the prepared standards, controls, and samples to the wells of the microplate pre-coated with 8-oxoG.
-
Antibody Incubation: Add the primary antibody specific for 8-oxoG to each well. During this incubation, the 8-oxoG in the sample competes with the 8-oxoG coated on the plate for binding to the antibody.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound antibody and sample components. Inadequate washing can lead to high background and inaccurate results[5].
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change, and the intensity of the color is inversely proportional to the amount of 8-oxoG in the sample.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the recommended wavelength (typically 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of 8-oxoG in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
To further clarify the experimental process and the factors influencing the reliability of these kits, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of this compound ELISA kits.
Caption: Key factors influencing the reproducibility and reliability of 8-oxoG ELISA kits.
Conclusion and Recommendations
Commercial this compound ELISA kits offer a valuable tool for high-throughput screening of oxidative DNA damage. However, researchers must be acutely aware of their limitations, particularly the potential for overestimation of 8-oxoG levels and the variability between different kits.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Critically Evaluate Data: Be mindful that ELISA-derived 8-oxoG concentrations may be higher than those obtained by more specific methods like HPLC-MS/MS.
-
Prioritize In-House Validation: Whenever possible, validate the chosen ELISA kit against a reference method or by using well-characterized control samples.
-
Consider Sample Purification: For complex matrices like urine, employing a purification step such as solid-phase extraction can significantly improve the accuracy of the results.
-
Demand Transparency from Manufacturers: Encourage manufacturers to provide comprehensive data on antibody specificity and cross-reactivity with other oxidized purines.
-
Standardize Protocols: Adhere strictly to the manufacturer's protocol and ensure consistency in all experimental steps to maximize reproducibility.
By carefully considering these factors and implementing rigorous validation, researchers can enhance the reliability of their findings when using commercial this compound ELISA kits.
References
- 1. researchgate.net [researchgate.net]
- 2. New 8-OHdG Check ELISA kit: JaICA's OXIDATIVE STRESS MARKERS [jaica.com]
- 3. Highly Sensitive 8-OHdG Check ELISA kit: JaICA's OXIDATIVE STRESSMARKERS [jaica.com]
- 4. agrisera.com [agrisera.com]
- 5. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
Navigating the Nuances of Oxidative Stress: A Guide to Inter-Assay and Intra-Assay Variability in 8-Oxoguanine Measurements
For researchers, scientists, and drug development professionals, the accurate measurement of 8-oxoguanine (8-oxoG), a key biomarker for oxidative DNA damage, is paramount. However, the reliability of these measurements can be influenced by the choice of analytical method, with inter-assay and intra-assay variability being critical factors to consider. This guide provides a comprehensive comparison of common 8-oxoG measurement techniques, focusing on their precision and presenting supporting experimental data to aid in the selection of the most appropriate method for your research needs.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, can lead to cellular damage, including the oxidation of DNA. This compound is one of the most common and mutagenic DNA lesions resulting from oxidative stress and is widely used as a biomarker in various fields, including cancer research, aging, and toxicology.[1][2] The choice of analytical method for quantifying 8-oxoG can significantly impact the reproducibility and accuracy of results. This guide delves into the inter-assay and intra-assay variability associated with three primary methods: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of this compound Measurement Methods
The precision of an assay is typically expressed as the coefficient of variation (CV%), with lower percentages indicating higher precision. Intra-assay variability refers to the variation observed within the same assay run, while inter-assay variability describes the variation between different assay runs, often on different days. A summary of the reported inter-assay and intra-assay CV% for different 8-oxoG measurement methods is presented below.
| Analytical Method | Sample Type | Inter-Assay CV% | Intra-Assay CV% | Reference |
| ELISA | ||||
| HT 8-oxo-dG ELISA Kit | Urine, Serum | < 10% | < 10% | [3] |
| Rat 8-OHdG ELISA Kit (Cusabio) | Serum, Plasma, Cell Culture Supernates, Tissue Homogenates | < 10% | < 8% | [4] |
| 8-oxo-dG ELISA Kit (Novus Biologicals) | Not Specified | 4.9% | 4.9% | |
| General ELISA | Urine | Higher than chromatographic assays | Higher than chromatographic assays | [5][6] |
| HPLC-ECD | ||||
| General HPLC-ECD | DNA from Cultured Cells or Animal Tissues | Not Specified | Not Specified | [7] |
| General HPLC-ECD | Urine | Not Specified | Not Specified | [8] |
| LC-MS/MS | ||||
| LC-MS/MS for 8-oxo-dGTP | Human Bone Osteosarcoma Cell Line (U2OS) | 7.97% - 16.1% | Not Specified | [9] |
| LC-MS/MS for 8-oxodG | Urine | 6.74% - 16.84% | Not Specified | [10] |
| UPLC-HESI-MS/MS for 8-oxo-dG | Rat Liver DNA | 20% | 14% | [11] |
Studies have indicated that while ELISAs are convenient and widely used, they can exhibit greater inter-laboratory variation and may overestimate 8-oxoG levels compared to chromatographic methods.[5][6] Chromatographic assays, such as HPLC-ECD and LC-MS/MS, are generally considered more accurate and reliable, with LC-MS/MS often regarded as the gold standard due to its high sensitivity and specificity.[12][13]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key 8-oxoG measurement techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For 8-oxoG measurement, a competitive ELISA is often employed.[3][14][15]
General Steps:
-
Plate Coating: The microplate wells are pre-coated with 8-oxoG.[3]
-
Sample and Standard Preparation: Prepare standards with known concentrations of 8-oxoG and dilute the experimental samples (e.g., urine, serum, digested DNA).[3][14]
-
Competitive Binding: Add the standards and samples to the wells, followed by the addition of a primary antibody specific to 8-oxoG. The 8-oxoG in the sample competes with the 8-oxoG coated on the plate for binding to the antibody.[3]
-
Washing: Wash the wells to remove any unbound antibodies and sample components.[3][14]
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This antibody binds to the primary antibody already attached to the plate.[3]
-
Incubation and Washing: Incubate the plate again, followed by another washing step.[3]
-
Substrate Addition: Add a substrate that reacts with the enzyme to produce a colored product.[3][14]
-
Signal Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-oxoG in the sample.[3][15]
-
Data Analysis: Calculate the 8-oxoG concentration in the samples by comparing their absorbance to the standard curve.[14]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) Protocol
HPLC-ECD is a highly sensitive technique used to separate and detect electroactive compounds. It is a well-established method for the quantification of 8-oxoG.[7][16]
General Steps:
-
Sample Preparation: This is a critical step to minimize artificial oxidation of guanine (B1146940).[17]
-
DNA Extraction: Isolate DNA from cells or tissues.
-
DNA Hydrolysis: Digest the DNA to its constituent nucleosides using enzymes.
-
-
Chromatographic Separation:
-
Inject the hydrolyzed DNA sample into an HPLC system.
-
Use a reversed-phase column to separate the different nucleosides based on their polarity.
-
-
Electrochemical Detection:
-
As the separated nucleosides elute from the column, they pass through an electrochemical detector.
-
An electrical potential is applied, causing the oxidation of 8-oxo-dG, which generates an electrical signal.
-
-
Quantification:
-
The signal intensity is proportional to the amount of 8-oxo-dG present in the sample.
-
Quantify the 8-oxo-dG by comparing its peak area to that of a known standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capabilities of tandem mass spectrometry.[12][18]
General Steps:
-
Sample Preparation: Similar to HPLC-ECD, this involves DNA extraction and hydrolysis. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[18]
-
Liquid Chromatography (LC) Separation:
-
Inject the sample into the LC system to separate 8-oxo-dG from other components.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).
-
First Mass Analyzer (MS1): The precursor ion (the ionized 8-oxo-dG) is selected.
-
Collision Cell: The precursor ion is fragmented into product ions.
-
Second Mass Analyzer (MS2): The product ions are detected and quantified.
-
-
Data Analysis: The high specificity of this method allows for very accurate quantification of 8-oxo-dG, even in complex biological matrices.[18]
Visualizing the Workflow
To better understand the logical flow of 8-oxoG measurement, the following diagrams illustrate the general experimental workflow and the base excision repair pathway, which is the primary mechanism for removing 8-oxoG from DNA.
Caption: General experimental workflow for this compound measurement.
Caption: Simplified diagram of the Base Excision Repair (BER) pathway for 8-oxoG.[2]
Conclusion
The choice of method for measuring this compound has significant implications for the precision and accuracy of the results. While ELISAs offer a high-throughput and convenient option, they may exhibit higher variability. For studies requiring high precision and accuracy, chromatographic methods such as HPLC-ECD and particularly LC-MS/MS are recommended.[5][6] Researchers should carefully consider the specific requirements of their study, including sample type, required sensitivity, and acceptable level of variability, when selecting an analytical method. Understanding the principles and potential pitfalls of each technique is essential for generating reliable and reproducible data in the field of oxidative stress research.
References
- 1. Measurement of the Oxidative DNA Lesion this compound (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of the Oxidative DNA Lesion this compound (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. cusabio.com [cusabio.com]
- 5. Human and Methodological Sources of Variability in the Measurement of Urinary 8-Oxo-7,8-dihydro-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. [PDF] this compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. A serially coupled stationary phase method for the determination of urinary 8-oxo-7,8-dihydro-2′-deoxyguanosine by liquid chromatography ion trap tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Team:Vanderbilt/Experiments/LCMS - 2016.igem.org [2016.igem.org]
- 13. academic.oup.com [academic.oup.com]
- 14. stressmarq.com [stressmarq.com]
- 15. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - Elabscience® [elabscience.com]
- 16. mdpi.com [mdpi.com]
- 17. pnas.org [pnas.org]
- 18. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 8-Oxoguanine Detection: A Comparative Analysis of a Novel Method Against the Gold Standard
For researchers, scientists, and drug development professionals, the accurate detection of 8-oxoguanine (8-oxoG), a key biomarker of oxidative DNA damage, is paramount. This guide provides a comprehensive comparison of a new, innovative method for 8-oxoG detection against established gold-standard techniques. We delve into the experimental data, detailed protocols, and the underlying biological pathways to offer an objective assessment for your research needs.
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, can lead to cellular damage. One of the most common products of this damage is this compound, a mutagenic lesion that can result in G:C to T:A transversions if not repaired.[1] The reliable quantification of 8-oxoG is crucial for understanding the mechanisms of various diseases, including cancer, neurodegenerative disorders, and aging, as well as for evaluating the efficacy of novel therapeutic agents.[2][3]
This guide will compare a hypothetical new detection method against the widely recognized gold standards: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] We will also consider the popular Enzyme-Linked Immunosorbent Assay (ELISA) as a benchmark for high-throughput applications.
Comparative Analysis of this compound Detection Methods
The choice of an 8-oxoG detection method depends on a balance of factors including sensitivity, specificity, throughput, and cost. While traditional methods have been the bedrock of oxidative stress research, new technologies are emerging to address their limitations.
| Method | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| New Method (Hypothetical) | Biosensor with signal amplification | Very High (pM range) | High | High | Rapid, homogenous assay, potential for in-situ detection | Requires validation against established methods, potential for matrix interference |
| HPLC-ECD | Chromatographic separation followed by electrochemical detection of the oxidized guanine (B1146940).[2] | High (fmol range)[2][3] | High | Low to Medium | Highly selective and sensitive, considered a gold standard.[2] | Technically demanding, lower throughput, susceptible to artifacts from sample preparation.[1][5] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio.[4] | Very High (sub-fmol range) | Very High | Low to Medium | Considered the gold standard for specificity, can identify and quantify multiple DNA adducts simultaneously.[4][6] | Expensive instrumentation, complex data analysis, requires skilled operators.[7] |
| ELISA | Antibody-based detection of 8-oxoG.[1] | Medium to High | Moderate | High | High throughput, relatively inexpensive, easy to perform.[1][4] | Potential for cross-reactivity with other oxidized guanine species, variability between kits.[4] |
| GC-MS | Gas chromatographic separation of derivatized 8-oxoG followed by mass spectrometric detection.[5] | High | High | Low to Medium | High sensitivity and specificity.[8] | Prone to artifactual oxidation of guanine during sample derivatization, leading to overestimation.[5][9] |
Signaling Pathway of this compound Formation and Repair
Understanding the biological context of 8-oxoG is essential for interpreting detection results. The following diagram illustrates the formation of 8-oxoG due to oxidative stress and its primary repair pathway.
Reactive oxygen species (ROS) oxidize guanine bases within the DNA to form this compound.[10] This lesion is recognized and excised by the DNA glycosylase OGG1, initiating the base excision repair (BER) pathway to restore the integrity of the DNA.[1][10]
Experimental Workflow: Validation of a New this compound Detection Method
The validation of any new method is critical for its acceptance in the scientific community. The following workflow outlines the key steps in comparing a new 8-oxoG detection assay against a gold standard method like LC-MS/MS.
Experimental Protocols
Below are generalized protocols for the gold-standard methods of 8-oxoG detection. These should be optimized based on specific experimental conditions and sample types.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
-
DNA Isolation: Isolate DNA from biological samples using a method that minimizes artificial oxidation, such as the sodium iodide (NaI) method.[11][12]
-
DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides using nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column. Use a mobile phase, typically a buffered solution with an organic modifier, to separate the deoxynucleosides.
-
Electrochemical Detection: As the eluent passes through the electrochemical detector, 8-oxodeoxyguanosine (8-oxodG) is oxidized at a specific potential, generating an electrical signal.
-
Quantification: Quantify the amount of 8-oxodG by comparing the peak area to a standard curve generated with known concentrations of 8-oxodG.[13] The results are often expressed as the number of 8-oxodG lesions per 105 or 106 guanines.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
DNA Isolation and Hydrolysis: Follow the same procedures as for HPLC-ECD to obtain a solution of deoxynucleosides.
-
Chromatographic Separation: Separate the deoxynucleosides using an HPLC system, often with a gradient elution to achieve optimal separation.[4]
-
Ionization: Introduce the eluent from the HPLC into the mass spectrometer's ion source, typically using electrospray ionization (ESI).
-
Mass Analysis: In the first mass analyzer (MS1), select the precursor ion corresponding to the mass-to-charge ratio (m/z) of 8-oxodG.
-
Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) in a collision cell, breaking it into characteristic product ions.
-
Detection: In the second mass analyzer (MS2), detect and quantify the specific product ions.
-
Quantification: Use a stable isotope-labeled internal standard of 8-oxodG to accurately quantify the amount of the analyte in the sample.[6]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Prepare DNA samples as described for HPLC-ECD. For urine or plasma samples, they may be used directly after appropriate dilution.
-
Coating: Coat a microplate with a capture antibody specific for 8-oxoG.
-
Competitive Binding: Add the prepared samples or standards along with a known amount of enzyme-conjugated 8-oxoG to the wells. The free 8-oxoG in the sample competes with the enzyme-conjugated 8-oxoG for binding to the capture antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Signal Detection: Measure the absorbance of the colored product using a microplate reader.
-
Quantification: The intensity of the color is inversely proportional to the amount of 8-oxoG in the sample. Calculate the concentration of 8-oxoG in the samples by comparing their absorbance to a standard curve.[14]
Conclusion and Recommendations
The selection of an appropriate method for this compound detection is a critical decision in experimental design. While HPLC-ECD and LC-MS/MS remain the gold standards for their high sensitivity and specificity, they are often limited by low throughput and high cost.[2][4] ELISA offers a high-throughput alternative, but concerns about specificity and cross-reactivity necessitate careful validation.[4]
Novel methods, such as the hypothetical biosensor presented here, hold the promise of combining high sensitivity and specificity with high throughput and ease of use. However, rigorous validation against established gold-standard methods is essential before their widespread adoption. Researchers should carefully consider the specific requirements of their study, including the sample type, the expected levels of 8-oxoG, and the available resources, to make an informed decision on the most suitable detection method. For studies where the absolute and accurate quantification of 8-oxoG is critical, LC-MS/MS remains the recommended approach.[4] For large-scale screening studies, a well-validated ELISA or a promising new high-throughput method could be more appropriate.
References
- 1. Measurement of the Oxidative DNA Lesion this compound (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of this compound in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Team:Vanderbilt/Experiments/LCMS - 2016.igem.org [2016.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of the Oxidative DNA Lesion this compound (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]
- 11. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel HPLC procedure for the analysis of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unraveling Cellular Responses: A Comparative Analysis of 8-Oxoguanine Levels Induced by Diverse Oxidative Stressors
For researchers, scientists, and professionals in drug development, understanding the nuanced cellular responses to oxidative stress is paramount. A key biomarker in this endeavor is 8-Oxoguanine (8-oxoG), a primary product of oxidative DNA damage. This guide provides a comparative analysis of 8-oxoG levels in response to various oxidative stressors, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in this critical area of research.
Quantitative Comparison of this compound Induction
The formation of 8-oxoG in cellular DNA is a direct consequence of the action of reactive oxygen species (ROS). Different oxidative stressors, however, exhibit distinct mechanisms of ROS generation, leading to varying levels of 8-oxoG induction. The following table summarizes quantitative data from studies investigating the impact of common oxidative stressors on 8-oxoG levels.
| Oxidative Stressor | Cell Line | Concentration/Dose | Fold Increase in 8-oxoG (vs. Control) | Measurement Method | Reference |
| Hydrogen Peroxide (H₂O₂) | Adult Rat Liver (ARL-18) Epithelial Cells | 5 mM | 1.42 | Not Specified | [1][2] |
| Hydrogen Peroxide (H₂O₂) + UVA | Adult Rat Liver (ARL-18) Epithelial Cells | 5 mM H₂O₂ + 12 J/cm² UVA | 4.10 | Not Specified | [1][2] |
| Hydrogen Peroxide (H₂O₂) + UVB | Adult Rat Liver (ARL-18) Epithelial Cells | 5 mM H₂O₂ + 0.63 J/cm² UVB | 2.55 | Not Specified | [1][2] |
| Paraquat (B189505) | CHO AS52 cells (OGG1/MUTYH double knockout) | Not Specified | Increased genomic accumulation | Not Specified | [3] |
| Peroxynitrite | Calf Thymus DNA | Not Specified | Ratio of 8-oxoG to strand breaks ~0.4 | Immunoaffinity/HPLC-ECD | [4] |
| Gamma-radiation | Calf Thymus DNA | Not Specified | Ratio of 8-oxoG to strand breaks ~0.03 | Not Specified | [4] |
| Fe(II)-EDTA/H₂O₂ | Calf Thymus DNA | Not Specified | Ratio of 8-oxoG to strand breaks ~0.03 | Not Specified | [4] |
| Cu(II)/H₂O₂ | Calf Thymus DNA | Not Specified | Ratio of 8-oxoG to strand breaks ~0.4 | Not Specified | [4] |
Experimental Protocols
Accurate and reproducible measurement of 8-oxoG is critical for comparative studies. Below are detailed methodologies for inducing oxidative stress and quantifying 8-oxoG levels as cited in the referenced literature.
Induction of Oxidative Stress in Cultured Cells
1. Hydrogen Peroxide (H₂O₂) and UV Radiation Exposure:
-
Cell Culture: Adult rat liver (ARL-18) epithelial cells are cultured under standard conditions.[1][2]
-
H₂O₂ Treatment: Hydrogen peroxide is added directly to the cell culture medium to a final concentration of 5 mM.[1][2]
-
UVA/UVB Irradiation: For combined treatments, cells are exposed to UVA (10-12 J/cm²) or UVB (0.63 J/cm²) radiation in the presence of 5 mM H₂O₂.[1][2] A control group with UVA or UVB irradiation alone is also included.[1][2]
-
Post-Treatment: Following exposure, cells are harvested for DNA isolation and 8-oxoG analysis.
2. Paraquat Exposure:
-
Cell Culture: Chinese Hamster Ovary (CHO)-derived AS52 cells, including a wild-type and an OGG1/MUTYH double knockout line, are used.[3]
-
Paraquat Treatment: Cells are exposed to varying concentrations of paraquat. The study cited focused on the mutagenic properties at low doses.[3]
-
Analysis: Following exposure, genomic DNA is isolated to assess 8-oxoG accumulation and mutagenesis.[3]
Quantification of this compound
A variety of methods are available for the quantification of 8-oxoG, each with its own advantages and limitations. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely used and sensitive method.[5]
1. DNA Isolation:
-
Genomic DNA is extracted from treated and control cells using standard protocols, such as phenol-chloroform extraction or commercially available kits. Care must be taken to minimize adventitious oxidation of guanine (B1146940) during this process.[6][7]
2. DNA Hydrolysis:
-
The purified DNA is enzymatically hydrolyzed to nucleosides. This is typically achieved through a two-step process using nuclease P1 followed by alkaline phosphatase.
3. HPLC-ECD Analysis:
-
The resulting nucleoside mixture is separated by reverse-phase HPLC.
-
The eluent is passed through an electrochemical detector, which specifically and sensitively detects 8-oxodeoxyguanosine (8-oxodG).
-
The amount of 8-oxodG is quantified by comparing the peak area to a standard curve generated with known amounts of 8-oxodG.
-
The results are typically expressed as the number of 8-oxodG lesions per 10⁶ or 10⁵ deoxyguanosine residues.[5]
Signaling Pathways and Experimental Workflows
The cellular response to 8-oxoG extends beyond DNA repair. The base excision repair (BER) pathway, initiated by the this compound DNA glycosylase 1 (OGG1), not only removes the lesion but also triggers downstream signaling cascades.
OGG1-Mediated Base Excision Repair and Ras Activation
The following diagram illustrates the key steps in the OGG1-initiated BER pathway and its subsequent activation of the Ras signaling cascade. The excised 8-oxoG base, in complex with OGG1, acts as a guanine nucleotide exchange factor (GEF) for Ras, leading to the activation of downstream effectors.[8][9][10][11]
Caption: OGG1-BER pathway and subsequent Ras activation.
Experimental Workflow for Comparing Oxidative Stressors
The logical flow for a comparative study of 8-oxoG induction is depicted in the diagram below.
References
- 1. 8-Oxodeoxyguanosine formation in the DNA of cultured cells after exposure to H2O2 alone or with UVB or UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An engineered cell line lacking OGG1 and MUTYH glycosylases implicates the accumulation of genomic this compound as the basis for paraquat mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of this compound and strand breaks produced by four oxidizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enghusen.dk [enghusen.dk]
- 7. Are we sure we know how to measure 8-oxo-7,8-dihydroguanine in DNA from human cells? [periodicos.capes.gov.br]
- 8. Activation of cellular signaling by this compound DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Ras Signaling Pathway by this compound DNA Glycosylase Bound to Its Excision Product, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of cellular signaling by this compound DNA glycosylase-1-initiated DNA base excision repair. [vivo.weill.cornell.edu]
- 11. Oxidized base this compound, a product of DNA repair processes, contributes to dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Correlation Between Urinary and Tissue Levels of 8-Oxoguanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxoguanine (8-oxoG) and its nucleoside derivative, 8-oxo-2'-deoxyguanosine (8-oxodG or 8-OHdG), are widely recognized as significant biomarkers of oxidative DNA damage. Reactive oxygen species (ROS), generated through endogenous metabolic processes and exposure to exogenous agents, can damage DNA, with guanine (B1146940) being the most susceptible base to oxidation. The resulting 8-oxoG lesion is mutagenic and implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and diabetes. The quantification of 8-oxoG in various biological matrices, such as tissues and urine, is crucial for assessing oxidative stress and the efficacy of therapeutic interventions. This guide provides a comparative analysis of urinary and tissue levels of 8-oxoG, supported by experimental data, to aid researchers in selecting appropriate biomarkers and methodologies for their studies.
Urinary 8-oxodG is considered a non-invasive marker of systemic oxidative stress, reflecting the overall balance between DNA damage and repair throughout the body.[1][2] In contrast, tissue levels provide a direct measure of oxidative damage within a specific organ or cell type, which can be critical for understanding disease mechanisms at a localized level.[1] This guide explores the correlation between these two measures, presenting quantitative data from various studies and detailing the experimental protocols for their assessment.
Quantitative Comparison of Urinary and Tissue this compound Levels
The relationship between urinary and tissue levels of this compound is complex and can be influenced by the specific tissue, the nature of the oxidative insult, and the underlying physiological or pathological condition. The following tables summarize quantitative data from studies that have compared these two metrics.
Table 1: Urinary vs. Tissue 8-OHdG Levels in Human Cancer Studies
| Cancer Type | Sample Type | Patient Group (n) | Control Group (n) | 8-OHdG Level (Mean ± SD) | Reference |
| Esophageal Squamous Cell Carcinoma | Urine | SCC Patients (not specified) | Healthy Controls (not specified) | 15.6 ± 5.1 ng/mg creatinine (B1669602) vs. 5.8 ± 2.1 ng/mg creatinine | [3] |
| Breast Cancer | Urine | Breast Cancer Patients | Healthy Women | Statistically significant difference reported (P < 0.01) | [4] |
| Serum vs. Cancer Tissue | Breast Cancer Patients (150) | N/A | Concordance reported (P < 0.05, r = 0.163) | [4] | |
| Laryngeal Squamous Cell Carcinoma | Urine & Blood | Larynx SCC Patients (53) | Healthy Controls (64) | Significantly higher in patients than controls | [5] |
| Tumor Tissue | Larynx SCC Patients (53) | Non-tumor & Benign Lesion Tissues | Significantly higher in tumor tissue | [5] | |
| Prostate Cancer | Urine | Patients with Malignancy | Patients without Malignancy | 3.6 ng/ml vs. 3.2 or 3.0 ng/ml (not significant) | [6] |
| Cancer Tissue | Prostate Cancer Patients | Benign Prostate Tissues | Higher expression reported via immunohistochemistry | [6] | |
| Various Cancers | Urine | Cancer Patients (222) | Healthy Controls (85) | 8-oxoGua: 12.44 vs. 7.7 nmol/24 hr; 8-oxodG: 6.05 vs. 2.2 nmol/24 hr | [7] |
| Leukocyte DNA | Cancer Patients (179) | Healthy Controls (134) | 4.93 vs. 4.46 per 10^6 dG | [7] |
Table 2: Urinary vs. Tissue this compound Levels in Animal Studies
| Animal Model / Condition | Sample Type | Age/Group | 8-oxo-dGsn or 8-oxo-Gsn Level (Mean ± SD) | Reference |
| Sprague-Dawley Rats (Age-dependent changes) | [8] | |||
| Urine | 3 weeks | 8-oxo-dGsn: ~1.5 pmol/day; 8-oxo-Gsn: ~10 pmol/day | [8] | |
| 104 weeks | 8-oxo-dGsn: ~4.0 pmol/day; 8-oxo-Gsn: ~40 pmol/day | [8] | ||
| Brain (Hippocampus) DNA | 3 weeks | 8-oxo-dGsn: ~0.8 /10^6 dG | [8] | |
| 104 weeks | 8-oxo-dGsn: ~2.5 /10^6 dG | [8] | ||
| Liver DNA | 3 weeks | 8-oxo-dGsn: ~0.5 /10^6 dG | [8] | |
| 104 weeks | 8-oxo-dGsn: ~1.8 /10^6 dG | [8] | ||
| Kidney DNA | 3 weeks | 8-oxo-dGsn: ~0.6 /10^6 dG | [8] | |
| 104 weeks | 8-oxo-dGsn: ~2.0 /10^6 dG | [8] | ||
| Testes DNA | 3 weeks | 8-oxo-dGsn: ~0.4 /10^6 dG | [8] | |
| 104 weeks | 8-oxo-dGsn: ~1.5 /10^6 dG | [8] | ||
| Type 2 Diabetic db/db Mice | [9] | |||
| Urine & Serum | db/db mice vs. control db/m+ | Substantial increase in 8-oxoG | [9] | |
| Liver & Kidney DNA | db/db mice vs. control db/m+ | No change in 8-oxodG levels | [9] |
Experimental Protocols
Accurate quantification of this compound is critical for its validation as a biomarker. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (MS/MS) are the most reliable methods.[10]
Measurement of 8-oxodG in Urine by HPLC-MS/MS
This method allows for the sensitive and specific quantification of 8-oxodG and other oxidized nucleosides in urine samples.
-
Sample Preparation : Urine samples are typically centrifuged to remove sediment. For enhanced accuracy, stable isotope-labeled internal standards (e.g., [13C]- and [15N]-labeled 8-oxodG) are added to the urine.[11] In many modern methods, no further sample pre-treatment is required.[11]
-
Chromatographic Separation : An aliquot of the prepared urine is directly injected into an HPLC system equipped with a reversed-phase column. A gradient elution with a mobile phase, often consisting of a mixture of aqueous and organic solvents (e.g., water with a small percentage of formic acid and methanol), is used to separate 8-oxodG from other urinary components.
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (8-oxodG) and the internal standard are monitored for quantification.[11]
-
Quantification : The concentration of 8-oxodG in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution and expressed as ng/mg creatinine or µmol/mol creatinine.[10]
Measurement of 8-oxodG in Tissue DNA by HPLC-ECD
This protocol is suitable for determining the levels of 8-oxodG within the DNA of specific tissues.
-
DNA Isolation : Tissue samples are homogenized, and DNA is isolated using standard protocols, often involving enzymatic digestion of proteins and RNA, followed by precipitation of DNA. Care must be taken to minimize artificial oxidation of guanine during this process.
-
DNA Hydrolysis : The isolated DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. This is typically a two-step process involving nuclease P1 to digest DNA into deoxynucleoside 3'-monophosphates, followed by alkaline phosphatase to dephosphorylate them into deoxynucleosides.
-
Chromatographic Separation : The resulting deoxynucleoside mixture is separated by HPLC on a reversed-phase column. The mobile phase composition and gradient are optimized to achieve good resolution of 8-oxodG from the much more abundant normal deoxynucleosides, particularly deoxyguanosine (dG).
-
Electrochemical Detection : The eluting deoxynucleosides are passed through an electrochemical detector. 8-oxodG is electrochemically active and can be detected at a specific oxidation potential. The detector response is proportional to the amount of 8-oxodG. A UV detector is often used in series to quantify the normal deoxynucleosides, allowing the results to be expressed as a ratio of 8-oxodG to dG (e.g., 8-oxodG per 10^6 dG).[10]
Signaling Pathways and Experimental Workflows
Base Excision Repair (BER) Pathway for this compound
The primary mechanism for the removal of 8-oxoG from DNA is the Base Excision Repair (BER) pathway. This pathway is initiated by the enzyme this compound glycosylase 1 (OGG1), which recognizes and excises the damaged base.
Caption: The Base Excision Repair (BER) pathway for this compound in DNA.
Experimental Workflow: Urine to Tissue Correlation
The following diagram illustrates a typical workflow for a study assessing the correlation between urinary and tissue levels of this compound.
References
- 1. Detection and interpretation of 8-oxodG and 8-oxoGua in urine, plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diurnal and day-to-day variation of urinary oxidative stress marker 8-hydroxy-2'-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated levels of urinary 8-hydroxy-2′-deoxyguanosine and 8-isoprostane in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical relevance of urinary 8‑hydroxydeoxyguanosine levels in patients undergoing prostate biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer | Semantic Scholar [semanticscholar.org]
- 8. Age-Dependent Accumulation of this compound in the DNA and RNA in Various Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination | MDPI [mdpi.com]
- 10. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary analysis of this compound, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Oxoguanine: A Predictive Biomarker in Clinical Practice Compared to Standard Indicators
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of predictive biomarkers, the quest for more sensitive and specific indicators of disease risk, progression, and therapeutic response is perpetual. 8-Oxoguanine (8-oxoG), a product of oxidative DNA damage, has emerged as a promising candidate across a spectrum of pathologies, including cardiovascular disease, various cancers, and neurodegenerative disorders. This guide provides a comprehensive comparison of 8-oxoG with established clinical indicators, supported by experimental data and detailed methodologies to aid in the evaluation of its clinical utility.
This compound: A Marker of Oxidative Stress
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases. Guanine (B1146940), being the most easily oxidized of the four DNA bases, is particularly susceptible to ROS-induced damage, leading to the formation of 8-oxoG. This lesion can cause G:C to T:A transversions if not repaired, contributing to mutagenesis. The primary enzyme responsible for the removal of 8-oxoG from DNA is this compound DNA glycosylase-1 (OGG1), which initiates the base excision repair (BER) pathway. The excised 8-oxoG is then released and can be detected in various biological fluids, including urine and serum, making it a non-invasive biomarker of systemic oxidative stress.
Performance of this compound as a Predictive Biomarker
The predictive power of 8-oxoG has been investigated in various disease contexts. Here, we compare its performance against established clinical biomarkers.
Cardiovascular Disease
Comparison with High-Sensitivity C-Reactive Protein (hs-CRP) and Cholesterol
Cardiovascular diseases (CVD) are a leading cause of mortality worldwide, and early risk assessment is crucial for preventive strategies. While hs-CRP and cholesterol levels are standard indicators of cardiovascular risk, 8-oxoG is gaining attention as a potential complementary or even superior marker.
A study on frail elderly patients with cardiovascular disease and mild cognitive impairment (MCI) found that urinary 8-oxo-7,8-dihydroguanosine (8-oxoGsn), a ribonucleoside form of oxidized guanine, was independently associated with MCI.[1] The area under the ROC curve (AUC) for urinary 8-oxoGsn/creatinine ratio in predicting MCI was 0.786, with an optimal cut-off value yielding a sensitivity of 87.5% and a specificity of 69.5%.[1] In contrast, serum hs-CRP levels did not differ significantly between patients with and without MCI in this cohort.[1]
Another study investigating the incidence of cardiovascular disease in a Japanese population found that higher urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) levels were associated with an increased risk of CVD in women, with an odds ratio of 2.08 for a 1-SD increment in log-transformed 8-OHdG levels.[2] While this study did not directly compare the predictive value with hs-CRP in the same cohort, it highlights the potential of urinary 8-OHdG as a predictor of cardiovascular events.
| Biomarker | Disease | Sample | Metric | Value | Reference |
| Urinary 8-oxoGsn/Cre | Mild Cognitive Impairment in frail CVD patients | Urine | AUC | 0.786 | [1] |
| Sensitivity | 87.5% | [1] | |||
| Specificity | 69.5% | [1] | |||
| Urinary 8-OHdG | Cardiovascular Disease (Women) | Urine | Odds Ratio | 2.08 (per 1-SD increase) | [2] |
| hs-CRP | Major Adverse Cardiovascular Events (Type 2 Diabetes) | Serum | Hazard Ratio | 1.77 (Highest vs. Lowest Quartile) | [3][4] |
Prostate Cancer
Comparison with Prostate-Specific Antigen (PSA)
Prostate-specific antigen (PSA) is the cornerstone of prostate cancer screening, but its low specificity leads to a high rate of unnecessary biopsies. Urinary 8-OHdG has been investigated as a non-invasive marker to improve the accuracy of prostate cancer detection.
A study on patients undergoing prostate biopsy found that while urinary 8-OHdG levels alone were not significantly different between patients with and without prostate cancer, the ratio of urinary 8-OHdG/creatinine corrected for prostate volume was significantly higher in patients with prostate cancer.[5] This suggests that accounting for prostate size, a factor known to influence PSA levels, could enhance the diagnostic utility of urinary 8-OHdG.
Another study highlighted that urinary prostate cancer antigen 3 (PCA3) and the TMPRSS2-ERG fusion gene have shown better diagnostic performance than PSA, with PCA3 having a sensitivity of 65% and a specificity of 73% for detecting prostate cancer.[6] While this study did not include 8-OHdG, it underscores the need for biomarkers that can outperform PSA. A network meta-analysis of urinary biomarkers for prostate cancer found that tests like SelectMDx and MiPS showed superior sensitivity and specificity compared to PSA.[7]
| Biomarker | Disease | Sample | Metric | Value | Reference |
| Urinary 8-OHdG/Creatinine (volume corrected) | Prostate Cancer | Urine | P-value | 0.004 (Cancer vs. Non-malignancy) | [5] |
| Serum PSA | Prostate Cancer | Serum | Sensitivity | 20% | [1] |
| Specificity | 93% | [1] | |||
| Urinary PCA3 | Prostate Cancer | Urine | Sensitivity | 65% | [6] |
| Specificity | 73% | [6] | |||
| Urinary SelectMDx | Prostate Cancer | Urine | Sensitivity | 89% | [1] |
| Specificity | 53% | [1] |
Ovarian Cancer
Comparison with Cancer Antigen 125 (CA-125)
CA-125 is the most widely used biomarker for monitoring ovarian cancer, but its utility in early detection is limited by low sensitivity and specificity. The potential of 8-oxoG as a prognostic marker in ovarian cancer is an area of active research.
A meta-analysis of studies on epithelial ovarian cancer demonstrated that an elevated pre-treatment serum CA-125 level is significantly associated with poorer overall survival (Hazard Ratio [HR] = 1.62) and progression-free survival (HR = 1.59).[8] Another study on low-grade serous ovarian cancer found that an elevated post-treatment CA-125 level was independently associated with worse progression-free survival (HR = 2.81) and overall survival (HR = 6.62).[9] While direct comparative studies with 8-oxoG are lacking, these data provide a benchmark for the prognostic performance of CA-125.
| Biomarker | Disease | Sample | Metric | Value | Reference |
| Serum CA-125 (pre-treatment) | Epithelial Ovarian Cancer | Serum | Hazard Ratio (OS) | 1.62 (95% CI: 1.270-2.060) | [8] |
| Hazard Ratio (PFS) | 1.59 (95% CI: 1.44-1.76) | [8] | |||
| Serum CA-125 (post-treatment) | Low-Grade Serous Ovarian Cancer | Serum | Hazard Ratio (PFS) | 2.81 (95% CI: 1.36-5.81) | [9] |
| Hazard Ratio (OS) | 6.62 (95% CI: 2.45-17.92) | [9] |
Signaling Pathways and Experimental Workflows
The biological significance of 8-oxoG extends beyond being a mere marker of DNA damage. The process of its repair and its presence in the cellular environment can trigger specific signaling cascades.
OGG1-Initiated Base Excision Repair (BER) Pathway
The canonical pathway for the removal of 8-oxoG from DNA is the Base Excision Repair (BER) pathway, initiated by the OGG1 enzyme.
8-oxoG-Mediated Signaling Pathways
Beyond its role in DNA repair, the OGG1 enzyme, in complex with its product 8-oxoG, can act as a signaling molecule, activating small GTPases like Ras and Rac1.
OGG1-Ras-MAPK Signaling Pathway
The OGG1/8-oxoG complex can function as a guanine nucleotide exchange factor (GEF) for Ras, leading to the activation of the MAPK/ERK signaling cascade, which is involved in cell proliferation and inflammation.[10][11]
OGG1-Rac1-NOX Signaling Pathway
Similarly, the OGG1/8-oxoG complex can activate Rac1, another small GTPase. Activated Rac1 can then stimulate NADPH oxidase (NOX), leading to the production of reactive oxygen species (ROS), creating a potential feedback loop that can sustain oxidative stress and inflammation.[12]
Experimental Protocols
Accurate and reproducible measurement of 8-oxoG and other clinical indicators is paramount for their clinical application. Below are summaries of common experimental protocols.
Measurement of this compound
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is considered a gold standard for the quantification of 8-OHdG due to its high sensitivity and specificity.[13]
-
Sample Preparation (Urine):
-
Thaw frozen urine samples and centrifuge to remove precipitates.[14]
-
Perform solid-phase extraction (SPE) to purify and concentrate 8-OHdG. This typically involves a C18 column followed by a cation exchange column to remove interfering substances.[15][16]
-
Elute 8-OHdG from the SPE column and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for HPLC analysis.[17]
-
-
HPLC-ECD Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use an isocratic mobile phase, typically a phosphate (B84403) buffer with a small percentage of organic solvent like acetonitrile.[15]
-
Detect 8-OHdG using an electrochemical detector set at an optimal oxidation potential (e.g., +0.6 V).[17]
-
Quantify the concentration by comparing the peak area to a standard curve of known 8-OHdG concentrations.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and less technically demanding alternative to HPLC-ECD for 8-OHdG measurement.
-
Sample Preparation:
-
ELISA Procedure (Competitive Assay):
-
Add standards and prepared samples to the wells of a microplate pre-coated with 8-OHdG.
-
Add a biotinylated anti-8-OHdG antibody to each well. During incubation, the antibody will bind to either the 8-OHdG in the sample/standard or the 8-OHdG coated on the plate.
-
Wash the plate to remove unbound antibody and sample components.
-
Add a streptavidin-HRP conjugate, which binds to the biotinylated antibody.
-
Wash the plate again.
-
Add a TMB substrate, which will be converted by HRP to produce a colored product. The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the 8-OHdG concentration based on a standard curve.[18][20][21]
-
Measurement of Comparative Clinical Indicators
High-Sensitivity C-Reactive Protein (hs-CRP) ELISA
-
Sample Preparation: Collect serum and dilute 100-fold with the provided sample diluent.[14][21]
-
ELISA Procedure (Sandwich Assay):
-
Add standards, controls, and diluted samples to wells pre-coated with an anti-CRP antibody.
-
Add an enzyme-conjugated anti-CRP antibody.
-
Incubate to allow the formation of a "sandwich" complex (antibody-CRP-antibody).
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate and incubate.
-
Stop the reaction and measure the absorbance at 450 nm. The color intensity is directly proportional to the hs-CRP concentration.[15][21][22]
-
Prostate-Specific Antigen (PSA) Immunoassay
-
Sample Preparation: Use serum as the specimen. No special preparation like fasting is required, but blood should be drawn before any prostatic manipulation.[16]
-
Immunoassay Procedure (e.g., Electrochemiluminescence Immunoassay - ECLIA):
-
A sample is incubated with a biotinylated monoclonal PSA-specific antibody and a monoclonal PSA-specific antibody labeled with a ruthenium complex.
-
Streptavidin-coated magnetic microparticles are added, and the complex binds to the solid phase via biotin-streptavidin interaction.
-
The reaction mixture is transferred to a measuring cell where the microparticles are magnetically captured. Unbound substances are washed away.
-
A voltage is applied, inducing a chemiluminescent emission which is measured by a photomultiplier. The light signal is proportional to the PSA concentration.[23]
-
Cancer Antigen 125 (CA-125) Immunoassay
-
Sample Preparation: Use serum as the specimen.
-
Immunoassay Procedure (e.g., Electrochemiluminescence Immunoassay - ECLIA):
-
The principle is similar to the PSA ECLIA, employing a sandwich immunoassay format with two different monoclonal antibodies specific for CA-125.
-
One antibody is biotinylated, and the other is labeled with a ruthenium complex.
-
The resulting chemiluminescent signal is proportional to the CA-125 concentration in the sample.[18][19][20]
-
Conclusion
This compound is a promising predictive biomarker that reflects systemic oxidative stress, a fundamental process in the pathogenesis of many chronic diseases. While it shows potential in risk stratification for cardiovascular disease, prostate cancer, and as a prognostic indicator in ovarian cancer, more head-to-head comparative studies with established clinical indicators are needed to fully define its role in clinical practice. The development of standardized, high-throughput assays will be crucial for its widespread adoption. The ability of 8-oxoG to not only serve as a biomarker but also to participate in cellular signaling pathways opens up new avenues for understanding disease mechanisms and developing novel therapeutic strategies. For researchers and drug development professionals, 8-oxoG represents a valuable tool for investigating oxidative stress-related pathologies and for the potential development of companion diagnostics.
References
- 1. articles-cdn.specialtynetworks.com [articles-cdn.specialtynetworks.com]
- 2. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]
- 3. High-sensitivity C-reactive Protein Can Predict Major Adverse Cardiovascular Events in Korean Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-sensitivity C-reactive protein can predict major adverse cardiovascular events in Korean patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Urinary Markers for Prostate Cancer: State of the Art | MDPI [mdpi.com]
- 7. Prediction models for major adverse cardiovascular events after percutaneous coronary intervention: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic Value of Elevated Pre-treatment Serum CA-125 in Epithelial Ovarian Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA-125 Levels Are Predictive of Survival in Low-Grade Serous Ovarian Cancer—A Multicenter Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Ras Signaling Pathway by this compound DNA Glycosylase Bound to Its Excision Product, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA Kit (ab285254) | Abcam [abcam.com]
- 19. fn-test.com [fn-test.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. ELISA Protocol [protocols.io]
- 23. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Unraveling the Cellular Response to Oxidative DNA Damage: A Comparative Study of 8-Oxoguanine Repair Kinetics
For Immediate Release
A deep dive into the cellular mechanisms of DNA repair reveals significant variations in the speed and efficiency of 8-Oxoguanine (8-oxoG) removal across different cell lines. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 8-oxoG repair kinetics, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and therapeutic strategies.
Oxidative stress is a constant threat to genomic integrity, with reactive oxygen species (ROS) generating a variety of DNA lesions. Among the most common and mutagenic is this compound (8-oxoG), which can lead to G:C to T:A transversion mutations if not promptly repaired. The primary defense against this lesion is the Base Excision Repair (BER) pathway, initiated by the this compound DNA glycosylase (OGG1). Understanding the kinetics of this repair process is crucial for elucidating the pathogenesis of various diseases, including cancer, and for developing targeted therapies.
This guide presents a comparative analysis of 8-oxoG repair kinetics in different human cell lines, highlighting the disparities between cancerous and non-cancerous cells, as well as variations among different cancer types.
Comparative Analysis of this compound Repair Efficiency
The efficiency of 8-oxoG repair varies significantly among different cell lines, a factor that can influence their susceptibility to mutagenesis and carcinogenesis. While direct comparative studies providing half-life values under identical conditions are limited, existing research consistently points to altered repair kinetics in cancer cells compared to their normal counterparts.
| Cell Line Type | Cell Line(s) | Key Findings on this compound Repair Kinetics | Reference(s) |
| Breast Cancer | MCF-7, MDA-MB-468 | Mitochondrial extracts from these breast cancer cell lines exhibit defective 8-oxoG repair, with an approximately 3-fold lower incision activity compared to non-cancerous mammary epithelial cells (CRL 2337). | [1] |
| Lymphocytes | Peripheral Blood Mononuclear Cells (PBMC) | Exhibit a certain baseline of OGG1 activity, which can show interindividual variation. | [2][3] |
| Lymphoblastoid Cell Lines | Epstein-Barr virus (EBV)-transformed LCLs | Show significantly higher 8-oxoG DNA-glycosylase activity and OGG1 expression compared to PBMCs. However, they also display high intra-culture variability, making them potentially unsuitable for certain comparative studies. | [2][3] |
| Cervical Cancer | HeLa | Studies have been conducted on 8-oxoG repair in HeLa cells, but direct kinetic comparisons with other cell lines in the same study are not readily available. | |
| Lung Cancer | A549 | Research indicates that OGG1 plays a role in the cellular response to oxidative stress in these cells. | |
| Fibroblasts | Various | Normal human fibroblasts have been shown to repair 8-oxoG, though studies suggest it is repaired less efficiently than other lesions like uracil. | [1] |
Note: The provided data is based on different studies and experimental conditions, which may not be directly comparable.
Visualizing the this compound Repair Pathway and Experimental Workflow
To provide a clearer understanding of the molecular and experimental processes involved in studying 8-oxoG repair, the following diagrams have been generated.
References
8-Oxoguanine as a Surrogate Endpoint in Intervention Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Oxoguanine (8-oxoG) and its nucleoside derivative, 8-oxo-2'-deoxyguanosine (8-oxodG), as surrogate endpoints in intervention studies. We will delve into supporting experimental data from various interventions, detail the methodologies for their measurement, and compare their performance with other commonly used biomarkers of oxidative stress.
Introduction to this compound as a Biomarker of Oxidative Stress
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Guanine is the most susceptible DNA base to oxidation, making 8-oxoG and 8-oxodG primary and well-established biomarkers of oxidative DNA damage.[1][2] When cellular DNA is damaged by oxidation, repair mechanisms are activated, and the excised oxidized products are released into the bloodstream and subsequently excreted in the urine. Therefore, measuring the levels of 8-oxoG and 8-oxodG in biological samples like urine, blood, and tissues can provide a quantitative measure of oxidative stress and the body's response to it.[2]
A surrogate endpoint is a biomarker intended to substitute for a clinical endpoint. It is expected to predict clinical benefit (or harm or lack of benefit or harm) based on epidemiologic, therapeutic, pathophysiologic, or other scientific evidence. The validation of a surrogate endpoint is a critical process, particularly in the context of drug development and clinical trials, as it can accelerate the approval of new therapies.
Comparison of this compound with Other Oxidative Stress Biomarkers
While 8-oxoG is a specific marker of DNA damage, other biomarkers are used to assess oxidative damage to different macromolecules. This section compares 8-oxoG with F2-isoprostanes, a marker of lipid peroxidation.
| Biomarker | What it Measures | Sample Type | Advantages | Disadvantages |
| This compound (8-oxoG) / 8-oxo-2'-deoxyguanosine (8-oxodG) | Oxidative damage to DNA | Urine, Blood (leukocytes), Tissues | Specific to DNA damage, reflecting genotoxicity. Non-invasive (urine). | Susceptible to artifactual formation during sample preparation. Levels can be influenced by DNA repair efficiency. |
| F2-Isoprostanes | Lipid peroxidation | Urine, Plasma | Stable molecules. Considered a reliable marker of systemic oxidative stress. | Reflects damage to lipids, not directly to DNA. |
Quantitative Data from Intervention Studies
The following tables summarize data from various intervention studies that have measured urinary 8-oxodG levels as a biomarker of oxidative stress. These studies provide insights into how different interventions, such as exercise and antioxidant supplementation, can modulate oxidative DNA damage.
Table 1: Effect of Exercise Interventions on Urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) Levels
| Study Population | Intervention | Duration | Baseline 8-OHdG (ng/mg creatinine) | Post-intervention 8-OHdG (ng/mg creatinine) | Outcome |
| Sedentary elderly women[3] | Aerobic exercise (50-70% HRR, 45-60 min/session, 3x/week) | 8 weeks | Not specified | Not specified | No significant change in urinary 8-OHdG. Significant decrease in serum 8-OHdG. |
| Healthy non-athlete controls vs. Male football players[4][5] | Regular football training | Cross-sectional | 15.63 ± 4.21 (Controls) | 8.67 ± 2.54 (Football players) | Lower urinary 8-OHdG in athletes, suggesting chronic exercise may reduce systemic oxidative stress. |
| Postmenopausal women with osteopenia[1] | Tai Chi | 6 months | Placebo: 16.8 ± 1.5, Tai Chi: 17.1 ± 1.4 | Placebo: 16.5 ± 1.2, Tai Chi: 14.9 ± 1.1 | Tai Chi intervention showed a trend towards reducing urinary 8-OHdG levels. |
Table 2: Effect of Dietary and Antioxidant Interventions on Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) Levels
| Study Population | Intervention | Duration | Baseline 8-OHdG (ng/mg creatinine) | Post-intervention 8-OHdG (ng/mg creatinine) | Outcome |
| Smokers[4] | Vitamin E (200 IU/day) | 4 weeks | Not specified | Not specified | Significant decrease in 8-OHdG levels (33.8% reduction). |
| Smokers[4] | Red ginseng (1.8 g/day ) | 4 weeks | Not specified | Not specified | Significant decrease in 8-OHdG levels (31.7% reduction). |
| Postmenopausal women with osteopenia[1] | Green tea polyphenols (500 mg/day) | 6 months | Placebo: 16.8 ± 1.5, GTP: 17.3 ± 1.6 | Placebo: 16.5 ± 1.2, GTP: 13.8 ± 1.0 | Green tea polyphenol supplementation significantly reduced urinary 8-OHdG levels. |
Experimental Protocols
Accurate and reproducible measurement of 8-oxoG is crucial for its validation as a surrogate endpoint. Several analytical methods are available, each with its own advantages and limitations. The European Standards Committee on Oxidative DNA Damage (ESCODD) was established to standardize these methods and minimize inter-laboratory variation.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This is considered a gold-standard method due to its high sensitivity and specificity.
-
Sample Collection and Storage: First-morning void urine samples are collected. To prevent artificial oxidation, butylated hydroxytoluene (BHT) can be added. Samples are stored at -80°C until analysis.[6]
-
Sample Preparation: Urine samples are thawed and centrifuged to remove sediment. An internal standard is added to each sample.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE column to remove interfering substances. The column is washed, and 8-oxodG is eluted with a specific solvent.
-
HPLC-ECD Analysis: The eluate is injected into the HPLC system. Separation is achieved on a C18 reversed-phase column. Detection is performed using an electrochemical detector set at an appropriate oxidation potential.
-
Quantification: The concentration of 8-oxodG is determined by comparing its peak area to that of the internal standard and a standard curve. Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers even higher specificity and is less prone to interference than HPLC-ECD.
-
Sample Preparation: Similar to HPLC-ECD, including SPE for cleanup.
-
LC-MS/MS Analysis: The sample is introduced into the LC-MS/MS system. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for 8-oxodG and its internal standard.
-
Quantification: Concentration is determined using a stable isotope-labeled internal standard and a calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method but is generally considered less accurate than chromatographic methods due to potential cross-reactivity.
-
Principle: A competitive immunoassay where 8-oxodG in the sample competes with a labeled 8-oxodG for binding to a limited number of antibody binding sites.
-
Procedure: The urine sample is added to a microplate well coated with an anti-8-oxodG antibody. A known amount of enzyme-labeled 8-oxodG is then added. After incubation, the unbound components are washed away. A substrate is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of 8-oxodG in the sample.
Signaling Pathways and Experimental Workflows
This compound DNA Repair Pathways
The primary pathway for repairing 8-oxoG in DNA is the Base Excision Repair (BER) pathway.
Caption: Base Excision Repair pathway for this compound.
If the 8-oxoG lesion is not repaired before DNA replication, an adenine (B156593) (A) may be misincorporated opposite it, leading to an 8-oxoG:A mismatch. This is repaired by a MUTYH-initiated pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exercise as a modulator of systemic inflammation and oxidative stress biomarkers across clinical and healthy populations: an umbrella meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of oxidative DNA damage, 8-OHdG, and carbonyl contents in smokers treated with antioxidants (vitamin E, vitamin C, beta-carotene and red ginseng) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling DNA's Oxidative Scars: A Comparative Guide to 8-Oxoguanine Induction by Genotoxic Agents
For researchers, scientists, and professionals in drug development, understanding the mechanisms of DNA damage is paramount. One of the most significant lesions, 8-oxoguanine (8-oxoG), serves as a critical biomarker for oxidative stress and mutagenesis. This guide provides a comparative analysis of 8-oxoG induction by various genotoxic agents, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in this field.
The formation of 8-oxoG in cellular DNA is a consequence of attack by reactive oxygen species (ROS), which can be generated by a variety of external and internal factors. Guanine, due to its low oxidation potential, is the most susceptible of the four DNA bases to this oxidative modification. The resulting 8-oxoG lesion is highly mutagenic, primarily causing G:C to T:A transversion mutations if not repaired before DNA replication. This has profound implications for the etiology of numerous diseases, including cancer.
This guide will delve into the quantitative comparison of 8-oxoG induction by several well-characterized genotoxic agents, including chemical mutagens and ionizing radiation. We will explore the experimental methodologies used to quantify this DNA lesion and provide a framework for understanding the cellular response to this form of damage.
Quantitative Comparison of this compound Induction
The induction of this compound is highly dependent on the specific genotoxic agent, its dose, and the cellular context. The following table summarizes quantitative data from various studies, providing a comparative overview of the efficacy of different agents in inducing this oxidative DNA lesion. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as cell types, exposure times, and analytical methods.
| Genotoxic Agent | Organism/Cell Type | Exposure Conditions | Fold Increase in 8-oxoG (approx.) | Analytical Method | Reference |
| Potassium Bromate (B103136) (KBrO₃) | Mouse Kidney (Nrf2+/+) | 1,500 ppm in drinking water for 4 weeks | 2.8 | Not Specified | [1][2] |
| Potassium Bromate (KBrO₃) | Mouse Kidney (Nrf2-/-) | 1,500 ppm in drinking water for 4 weeks | 3.6 | Not Specified | [1][2] |
| Hydrogen Peroxide (H₂O₂) | Adult Rat Liver (ARL-18) Epithelial Cells | 5 mM | 1.42 (42% increase) | Not Specified | [3] |
| Hydrogen Peroxide (H₂O₂) + UVB | Adult Rat Liver (ARL-18) Epithelial Cells | 5 mM H₂O₂ + 0.63 J/cm² UVB | 2.55 (155% increase) | Not Specified | [3] |
| Hydrogen Peroxide (H₂O₂) + UVA | Adult Rat Liver (ARL-18) Epithelial Cells | 5 mM H₂O₂ + 12 J/cm² UVA | 4.1 (310% increase) | Not Specified | [3] |
| Benzo[a]pyrene + UVA | Human Epidermoid Carcinoma Cells | 10 µg/mL BaP + 25 kJ/m² UVA | >4 | Not Specified | [4] |
| γ-radiation | DNA in solution | Not Specified | Ratio of 8-oxoG to strand breaks: ~0.03 | HPLC-ECD | [5] |
| Fe(II)-EDTA/H₂O₂ | DNA in solution | Not Specified | Ratio of 8-oxoG to strand breaks: ~0.03 | HPLC-ECD | [5] |
| Cu(II)/H₂O₂ | DNA in solution | Not Specified | Ratio of 8-oxoG to strand breaks: ~0.4 | HPLC-ECD | [5] |
| Peroxynitrite | DNA in solution | Not Specified | Ratio of 8-oxoG to strand breaks: ~0.4 | HPLC-ECD | [5] |
| X-rays | Human Peripheral T Lymphocytes | 2 Gy | Detected after 10 hours | Not Specified | [6] |
| X-rays | Human Peripheral T Lymphocytes | 5 Gy | Detected after 6 hours | Not Specified | [6] |
| X-rays | Human Peripheral T Lymphocytes | 20 Gy | Detected after 3 hours | Not Specified | [6] |
Experimental Protocols for this compound Quantification
Accurate quantification of 8-oxoG is crucial for assessing oxidative DNA damage. Several highly sensitive and specific methods are commonly employed in research.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This is a widely used and robust method for the quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), the deoxynucleoside form of 8-oxoG.
Methodology:
-
DNA Extraction: Isolate genomic DNA from cells or tissues using standard protocols, ensuring minimization of artifactual oxidation during the process.
-
DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column. An isocratic or gradient elution with a mobile phase (e.g., aqueous buffer with an organic modifier like methanol (B129727) or acetonitrile) is used to separate the deoxynucleosides.
-
Electrochemical Detection: The eluent from the HPLC column passes through an electrochemical detector. 8-oxodG is electrochemically active and can be detected at a specific oxidation potential, providing high sensitivity and selectivity.
-
Quantification: The amount of 8-oxodG is quantified by comparing the peak area of the sample to a standard curve generated with known concentrations of 8-oxodG. The results are typically normalized to the amount of deoxyguanosine, which is measured simultaneously using a UV detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers very high specificity and sensitivity and is considered a gold standard for the analysis of DNA adducts, including 8-oxodG.
Methodology:
-
Sample Preparation: Similar to HPLC-ECD, DNA is extracted and enzymatically hydrolyzed to deoxynucleosides.
-
Isotope Dilution: A known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-oxodG) is added to the sample prior to analysis. This allows for accurate quantification by correcting for any sample loss during preparation and analysis.
-
LC Separation: The sample is separated using an HPLC system as described above.
-
Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and the precursor ion for 8-oxodG is selected. This ion is then fragmented, and specific product ions are monitored (Selected Reaction Monitoring or SRM).
-
Quantification: The ratio of the signal from the native 8-oxodG to the isotopically labeled internal standard is used for precise quantification.
Comet Assay with Formamidopyrimidine-DNA Glycosylase (Fpg)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites. By incorporating the enzyme Fpg, it can be adapted to specifically detect oxidized purines, primarily 8-oxoG.
Methodology:
-
Cell Encapsulation: A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis buffer to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Enzyme Treatment: The slides are incubated with Fpg, which recognizes and cleaves the DNA at the site of 8-oxoG and other oxidized purines, creating additional strand breaks. A parallel set of slides is incubated with buffer alone to measure background strand breaks.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
-
Visualization and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope. The amount of DNA in the comet tail relative to the head is proportional to the number of DNA breaks. The net Fpg-sensitive sites are calculated by subtracting the tail DNA percentage of the buffer-treated slides from that of the Fpg-treated slides.
Visualizing the Impact of Genotoxic Agents
To better understand the cellular processes involved, the following diagrams illustrate the DNA damage response to this compound and a typical workflow for its quantification.
Caption: Cellular response to this compound formation.
Caption: Experimental workflow for this compound quantification.
References
- 1. Mechanisms of oxidative stress-induced in vivo mutagenicity by potassium bromate and nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of oxidative stress-induced in vivo mutagenicity by potassium bromate and nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Oxodeoxyguanosine formation in the DNA of cultured cells after exposure to H2O2 alone or with UVB or UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo[a]pyrene enhances the formation of 8-hydroxy-2'-deoxyguanosine by ultraviolet A radiation in calf thymus DNA and human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of this compound and strand breaks produced by four oxidizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiation-induced oxidative DNA damage, this compound, in human peripheral T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Oxoguanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is fundamental to responsible laboratory operations. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 8-Oxoguanine (8-oxo-Gua), a common biomarker for oxidative DNA damage. Following these procedures ensures a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as an irritant that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] While small quantities typically used in research settings may not be classified as hazardous under OSHA or European directives, it is imperative to handle the compound with care, employing standard laboratory safety practices.[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear suitable protective gloves.
-
Skin and Body Protection: Use a lab coat. Ensure eyewash stations and safety showers are readily accessible.[4]
Chemical and Safety Data Overview
The following table summarizes key quantitative and safety information for this compound, crucial for handling and waste documentation.
| Property | Data |
| Molecular Formula | C₅H₅N₅O₂ |
| Molecular Weight | 167.13 g/mol [1] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2] |
| GHS Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338, P501[2] |
| Primary Hazards | Irritant[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be conducted in accordance with all local, state, and federal environmental regulations. Always consult your institution's specific Environmental Health and Safety (EHS) policies before proceeding.[3]
1. Waste Segregation:
-
Immediately segregate waste containing this compound from other waste streams.[3]
-
Separate solid waste (e.g., contaminated pipette tips, microfuge tubes, gloves) from liquid waste (e.g., unused solutions, buffers).[3]
2. Waste Collection and Containment:
-
Liquid Waste: Collect in a designated, leak-proof container made of a compatible material. The container must have a secure lid.
-
Solid Waste:
3. Labeling:
-
Clearly and accurately label all waste containers.[3]
-
The label must include:
-
The words "Hazardous Waste"
-
"this compound waste"
-
Concentration and composition of the waste
-
Date of accumulation
-
The name of the principal investigator or lab contact
-
4. Decontamination of Liquid Waste (Institutional Policy Permitting):
-
While this compound is a chemical irritant, waste containing it may also be considered analogous to other nucleic acid waste, which often requires decontamination.[7][8]
-
If permitted by your EHS office for aqueous solutions, chemical decontamination can be performed by adding fresh bleach to the liquid waste to a final concentration of 10% and allowing it to sit for at least 30 minutes.[8]
-
Crucially, contact your EHS office before chemically treating any waste , as mixing with other chemicals could create a more hazardous substance.[8]
5. Storage of Waste:
-
Keep waste containers sealed when not in use.[5]
-
Store the sealed containers in a designated and secure satellite accumulation area for chemical waste until collection.[3]
6. Final Disposal:
-
Final disposal will be managed by your institution's EHS department or an approved hazardous waste management vendor.[3]
-
Request a waste pickup through your institution's established procedure (e.g., an online system).[5] Never dispose of this compound waste in the regular trash or down the drain unless explicitly cleared to do so by EHS after a decontamination procedure.[5][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound | C5H5N5O2 | CID 135420630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. ibc.utah.edu [ibc.utah.edu]
- 6. research.hawaii.edu [research.hawaii.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. med.nyu.edu [med.nyu.edu]
Personal protective equipment for handling 8-Oxoguanine
Essential Safety and Handling Guide for 8-Oxoguanine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment. This compound, a common biomarker of oxidative DNA damage, requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, specific personal protective equipment is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin contact.[2] |
| Eye and Face Protection | Safety glasses or goggles | Use eye protection that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | A respirator is recommended if ventilation is inadequate or if dust formation is likely.[1][2] |
| Body Protection | Laboratory coat or coveralls | Wear appropriate protective clothing to prevent skin exposure. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical. The following procedural guidance outlines the lifecycle of this compound in the laboratory, from initial handling to final disposal.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Storage :
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must comply with all local, state, and federal environmental regulations.[6]
-
Waste Collection :
-
Collect all waste containing this compound, including unused solutions and contaminated lab supplies (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.[6]
-
-
Waste Segregation :
-
Labeling :
-
Clearly label the waste container with "this compound waste," including the concentration and date of accumulation.[6]
-
-
Waste Storage :
-
Store the sealed waste container in a designated and secure chemical waste accumulation area until collection by the institution's EHS department.[6]
-
-
Final Disposal :
-
The institution's EHS-approved waste management vendor will handle the final disposal in compliance with environmental regulations.[6]
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
